molecular formula C10H10FN3 B1291318 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline CAS No. 209960-27-0

3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

Cat. No.: B1291318
CAS No.: 209960-27-0
M. Wt: 191.2 g/mol
InChI Key: FHACCHDMXPSXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline is a useful research compound. Its molecular formula is C10H10FN3 and its molecular weight is 191.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-4-(2-methylimidazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-7-13-4-5-14(7)10-3-2-8(12)6-9(10)11/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHACCHDMXPSXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound (CAS No: 209960-27-0)[1]. This molecule is a valuable building block in medicinal chemistry, incorporating a fluorinated aniline scaffold coupled with a 2-methylimidazole moiety, features often sought in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and the scientific rationale behind the chosen synthetic strategy. The proposed synthesis is a two-step process commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by a nitro group reduction.

Introduction and Strategic Overview

The synthesis of complex aromatic amines, particularly those incorporating fluorine and heterocyclic motifs, is a cornerstone of modern pharmaceutical chemistry. The fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The imidazole ring is a privileged structure, known for its role in biological processes and its ability to act as a versatile pharmacophore. The target compound, this compound, combines these key features, making it a desirable intermediate for library synthesis and lead optimization programs.

While a direct, single-publication synthesis for this exact molecule is not extensively documented, a logical and well-precedented synthetic route can be constructed based on established chemical principles for analogous structures. The strategy hinges on two core transformations:

  • Nucleophilic Aromatic Substitution (SNAr): Formation of the C-N bond between the aromatic ring and the 2-methylimidazole nucleophile.

  • Nitro Group Reduction: Conversion of an electron-withdrawing nitro group, used to activate the aromatic ring for the SNAr reaction, into the desired aniline functionality.

This approach is advantageous due to the commercial availability of starting materials and the high efficiency of the individual reaction steps.

Proposed Synthetic Pathway

The overall synthetic scheme is depicted below. The pathway starts from the readily available 1,2-difluoro-4-nitrobenzene and 2-methylimidazole.

Synthetic_Pathway start_A 1,2-Difluoro-4-nitrobenzene plus start_A->plus start_B 2-Methylimidazole start_B->plus intermediate 1-(2-Fluoro-4-nitrophenyl)- 2-methyl-1H-imidazole final_product This compound intermediate->final_product Step 2: Reduction (e.g., H2, Pd/C) plus->intermediate Step 1: SNAr (Base, Solvent, Heat)

Figure 1: Proposed two-step synthesis of the target compound.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale and Causality

The cornerstone of this synthesis is the regioselective nucleophilic aromatic substitution (SNAr) reaction. For an SNAr reaction to proceed efficiently, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group[2]. In the case of 1,2-difluoro-4-nitrobenzene, the nitro group (-NO₂) serves as a powerful activating group.

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex[3]. The nucleophilic nitrogen of 2-methylimidazole attacks the carbon atom bearing a fluorine leaving group. There are two potential sites of attack (C1 and C2). The nitro group at C4 provides strong activation (resonance stabilization of the negative charge) for the fluorine at C2 (ortho position) and weaker activation for the fluorine at C1 (meta position). Consequently, the nucleophilic attack occurs preferentially at the C2 position, leading to the desired intermediate, 1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole. This regioselectivity is a critical aspect of this synthetic design.

A base is required to deprotonate the 2-methylimidazole, increasing its nucleophilicity, or to scavenge the HF by-product. Common choices include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The choice of solvent is also crucial; polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are ideal as they can solvate the cation of the base while leaving the nucleophile relatively free.

Detailed Experimental Protocol

Materials:

  • 1,2-Difluoro-4-nitrobenzene

  • 2-Methylimidazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylimidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Begin stirring the mixture and add 1,2-difluoro-4-nitrobenzene (1.1 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining DMF and inorganic salts.

  • Dry the crude product, 1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole, under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Nitro Group Reduction

Mechanistic Rationale and Causality

The final step in the synthesis is the reduction of the nitro group of the intermediate to the target aniline. This is a standard and highly reliable transformation in organic synthesis. Several methods are available, with catalytic hydrogenation being one of the cleanest and most efficient.

Catalytic hydrogenation involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen (H₂ gas)[4]. The reaction occurs on the surface of the catalyst, where the nitro group is reduced to the amine without affecting the other functional groups (fluoro group and imidazole ring) under controlled conditions. This method is often preferred in industrial settings due to its high yield and the ease of product isolation, as the catalyst can be simply filtered off.

Alternative reduction methods include the use of metals in acidic media, such as iron powder with ammonium chloride (Fe/NH₄Cl) in an ethanol/water mixture, as demonstrated in the synthesis of a similar compound, 3-fluoro-4-morpholinoaniline[5]. This method is also effective and can be advantageous if facilities for handling hydrogen gas are not available.

Detailed Experimental Protocol (Catalytic Hydrogenation)

Materials:

  • 1-(2-Fluoro-4-nitrophenyl)-2-methyl-1H-imidazole

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Place 1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole (1.0 eq) in a hydrogenation vessel.

  • Add a suitable solvent, such as methanol or ethanol, to dissolve the starting material.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or HPLC. The reaction is usually complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Data Summary and Characterization

While specific yield and purity data for this exact synthesis are not published, analogous reactions suggest that high yields can be expected for both steps.

StepTransformationReagents and ConditionsExpected Yield
11,2-Difluoro-4-nitrobenzene → 1-(2-Fluoro-4-nitrophenyl)-2-methyl-1H-imidazole2-Methylimidazole, K₂CO₃, DMF, 80-100 °C> 85%
21-(2-Fluoro-4-nitrophenyl)-2-methyl-1H-imidazole → Target AnilineH₂, 10% Pd/C, Methanol, RT, 1-4 atm H₂> 90%

Characterization: The final product should be characterized using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and regiochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity of the final compound.

Conclusion

The can be reliably achieved through a two-step sequence involving a regioselective nucleophilic aromatic substitution followed by a catalytic reduction of a nitro group. This guide provides a detailed, scientifically-grounded framework for researchers to produce this valuable chemical intermediate. The protocols described are based on well-established and robust chemical transformations, ensuring a high probability of success for experienced synthetic chemists.

References

  • Google Patents.CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
  • ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.[Link]

  • Vapourtec. Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry.[Link]

  • Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions.[Link]

Sources

An In-Depth Technical Guide to 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline (CAS No. 209960-27-0)

Author: BenchChem Technical Support Team. Date: January 2026

A Core Intermediate in Kinase Inhibitor Synthesis

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline, CAS Number 209960-27-0, a critical intermediate in the synthesis of prominent oncology therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a detailed synthetic pathway with mechanistic considerations, analytical characterization, and best practices for safe handling. The strategic importance of this molecule lies in its role as a key building block for targeted cancer therapies, most notably the dual tyrosine kinase inhibitor, Lapatinib.

Introduction: A Building Block for Targeted Therapy

This compound is a substituted aniline derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] Its molecular architecture, featuring a fluorinated phenyl ring coupled with a 2-methylimidazole moiety, makes it an essential precursor for the synthesis of complex active pharmaceutical ingredients (APIs). The primary and most well-documented application of this compound is as a key intermediate in the manufacture of Lapatinib, a potent dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases.[2] The presence of the fluorine atom and the imidazole ring are crucial for the binding affinity and overall efficacy of the final drug product. This guide will elucidate the synthesis, characterization, and handling of this important chemical entity.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for ensuring safe handling.

PropertyValueSource
CAS Number 209960-27-0[3][4]
Molecular Formula C₁₀H₁₀FN₃[3]
Molecular Weight 191.2 g/mol [3]
Appearance Expected to be a solid powderGeneral knowledge
Boiling Point 381.9±52.0 °C (Predicted)[4]

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that relies on established principles of organic chemistry, primarily nucleophilic aromatic substitution (SₙAr) and the reduction of a nitro group.

Synthetic Pathway Overview

The most plausible and industrially relevant synthetic route commences with 1,2-difluoro-4-nitrobenzene. The synthesis proceeds in two main steps:

  • Nucleophilic Aromatic Substitution (SₙAr): 1,2-difluoro-4-nitrobenzene is reacted with 2-methylimidazole. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of one of the fluorine atoms by the imidazole nucleophile. This reaction is typically carried out in the presence of a base to deprotonate the imidazole, enhancing its nucleophilicity.

  • Nitro Group Reduction: The resulting intermediate, 1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole, undergoes reduction of the nitro group to an amine. This transformation is commonly achieved using various reducing agents, such as catalytic hydrogenation (e.g., with palladium on carbon) or metal-based reducing agents (e.g., iron in the presence of an acid).

graph Synthesis_Workflow { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [fontname="Arial", color="#34A853", penwidth=2];

Start [label="1,2-Difluoro-4-nitrobenzene\n+ 2-Methylimidazole", shape=cylinder, fillcolor="#FBBC05"]; Step1 [label="Nucleophilic Aromatic\nSubstitution (SₙAr)"]; Intermediate [label="1-(2-fluoro-4-nitrophenyl)\n-2-methyl-1H-imidazole", shape=box, style="filled,dashed", color="#EA4335"]; Step2 [label="Nitro Group Reduction"]; End [label="this compound", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1 [label="Base, Solvent"]; Step1 -> Intermediate; Intermediate -> Step2 [label="Reducing Agent"]; Step2 -> End; }

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

The following protocol is a representative procedure adapted from established syntheses of structurally similar compounds, such as the intermediate for Nilotinib. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of 1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole

  • To a stirred solution of 2-methylimidazole (1.0 eq) in a suitable aprotic polar solvent (e.g., dimethylformamide or acetonitrile), add a base such as potassium carbonate (1.5 eq).

  • Heat the mixture to a moderate temperature (e.g., 60-80 °C) to ensure deprotonation of the imidazole.

  • Slowly add a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in the same solvent to the reaction mixture.

  • Maintain the reaction at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The product may precipitate as a solid. If so, collect the solid by filtration, wash with water, and dry under vacuum. If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the 1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole (1.0 eq) from the previous step in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% w/w, e.g., 5 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) if necessary.

Mechanistic Insights

The key to the successful synthesis of the imidazole-aniline core lies in the regioselectivity of the nucleophilic aromatic substitution. The nitro group, being a strong electron-withdrawing group, activates the ortho and para positions to nucleophilic attack.[5] In the case of 1,2-difluoro-4-nitrobenzene, both fluorine atoms are activated. The substitution occurs preferentially at the C-1 position (para to the nitro group) due to the strong resonance stabilization of the Meisenheimer intermediate.[6]

graph SNAr_Mechanism { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853", penwidth=2];

Reactants [label="1,2-Difluoro-4-nitrobenzene + 2-Methylimidazolide"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)"]; Product [label="1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole"];

Reactants -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Product [label="Loss of Fluoride"]; }

Caption: Simplified mechanism of the SₙAr reaction.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the imidazole ring protons, and the methyl group protons. The fluorine atom will cause characteristic splitting patterns (coupling) in the signals of adjacent aromatic protons. The amine protons will typically appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbon atoms attached to the fluorine will exhibit a large one-bond C-F coupling constant.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the synthesized compound. Under electrospray ionization (ESI) conditions, the compound is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 192.2. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is generally suitable.[8][9][10] Detection is typically performed using a UV detector at a wavelength where the aniline chromophore absorbs strongly (around 254 nm).

Representative HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Isocratic or gradient elution, to be optimized
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related fluorinated anilines and imidazoles should be considered.[11][12]

Hazard Assessment (Based on Analogy)
  • Acute Toxicity: Anilines are generally toxic if swallowed, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: Likely to be a skin and eye irritant.

  • Respiratory Irritation: May cause respiratory tract irritation.

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and appropriate protective clothing.

  • Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage
  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Applications in Drug Discovery and Development

The primary significance of this compound lies in its role as a pivotal intermediate in the synthesis of Lapatinib.[2][13][14] The synthesis of Lapatinib involves the coupling of this aniline derivative with a quinazoline core. The structural features of the aniline, including the fluorine atom and the 2-methylimidazole group, are integral to the pharmacological activity of Lapatinib, contributing to its binding to the ATP-binding site of the EGFR and HER2 kinases.

The broader class of fluoro-anilino-imidazole compounds continues to be an area of active research in medicinal chemistry for the development of novel kinase inhibitors and other therapeutic agents.

Conclusion

This compound is a fine chemical of high importance in the pharmaceutical industry, particularly in the synthesis of targeted cancer therapies. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective utilization in research and manufacturing. This technical guide provides a foundational understanding of this key intermediate, drawing upon established chemical principles and data from analogous compounds to offer a comprehensive resource for scientists and developers in the field.

References

  • New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]

  • Supporting Information - ScienceOpen. (n.d.). Retrieved from [Link]

  • Chem Service. (2014, September 23). SAFETY DATA SHEET. Retrieved from [Link]

  • Journal of China Pharmaceutical University. (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University, 41(4), 317-320.
  • ResearchGate. (2010). Practical synthesis of lapatinib. Retrieved from [Link]

  • Chem Service. (2014, September 19). SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (n.d.). Lapatinib synthesis via C–H functionalization. Retrieved from [Link]

  • Google Patents. (n.d.). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • Google Patents. (n.d.). Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • National Center for Biotechnology Information. (2024, July 26).
  • Green Chemistry (RSC Publishing). (2022). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry, 24(9), 3586-3591.
  • Beijing xinheren Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. International Journal of Molecular Sciences, 24(13), 10983.
  • Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Clutch Prep. (n.d.). Nucleophilic Aromatic Substitution Exam Prep. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
  • National Center for Biotechnology Information. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5922.
  • Google Patents. (n.d.). Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
  • ResearchGate. (n.d.). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Retrieved from [Link]

Sources

The Strategic Role of Fluorination in Aniline Derivatives: A Technical Guide to Unlocking Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deliberate incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal and agricultural chemistry. This technical guide provides an in-depth exploration of the biological activities of fluorinated aniline derivatives, a chemical class that has yielded a remarkable array of potent therapeutic agents and agrochemicals. We move beyond a simple cataloging of effects to dissect the fundamental physicochemical alterations induced by fluorination—such as changes in pKa, lipophilicity, and metabolic stability—and link them directly to observed biological outcomes. Through detailed mechanistic discussions, structure-activity relationship (SAR) analyses, and practical experimental protocols, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. We illuminate the causality behind why these fluorinated motifs are pivotal in designing next-generation kinase inhibitors, antimicrobial agents, and herbicides, offering both foundational knowledge and field-proven insights to accelerate innovation.

The Fluorine Factor: A Paradigm Shift in Molecular Design

The strategic substitution of a hydrogen atom with fluorine, its bioisostere, instigates profound changes in a molecule's properties far exceeding what its small size would suggest.[1] Aniline, a fundamental building block, is often associated with metabolic liabilities.[2] However, its fluorinated counterparts frequently exhibit enhanced potency, selectivity, and superior pharmacokinetic profiles.[1] This transformation is rooted in fluorine's unique and potent electronic characteristics:

  • High Electronegativity: As the most electronegative element, fluorine creates a strong, polarized carbon-fluorine (C-F) bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H).[1] This bond is exceptionally stable, rendering the molecule more resistant to metabolic degradation, particularly oxidative metabolism by Cytochrome P450 enzymes.[1][3]

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly lowers the pKa of the aniline amine group. This modulation of basicity is critical, as it influences the molecule's ionization state at physiological pH, affecting solubility, membrane permeability, and the ability to form key interactions with biological targets.

  • Enhanced Binding Interactions: Fluorine can participate in unique, non-covalent interactions within a protein's active site, including dipole-dipole, dipole-quadrupole, and hydrogen bonds, which can substantially increase binding affinity and inhibitor potency.[4]

  • Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule, locking it into a more bioactive shape for optimal target engagement.[5]

These fundamental effects are the underlying reasons for the prevalence of fluorinated aniline derivatives across a spectrum of biological activities.

A Spectrum of Biological Activity: From Oncology to Crop Protection

The fluorinated aniline scaffold is a privileged structure, demonstrating remarkable versatility. Its derivatives have been successfully developed as anticancer, antimicrobial, and agrochemical agents.

Anticancer Activity: Precision Targeting of Cellular Kinases

A significant number of modern kinase inhibitors incorporate a fluorinated aniline moiety. This structural motif is crucial for binding to the ATP pocket of various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Abl kinase.[6]

Mechanism of Action: Kinase Inhibition Fluorinated anilines often serve as "hinge-binding" fragments in Type II kinase inhibitors. The fluorine atom enhances binding affinity through interactions with residues in the kinase active site. For example, in certain inhibitors, fluorine atoms can interact favorably with the carbonyl carbon of specific amino acid residues like leucine within the active site pocket, enhancing the inhibitor's potency.[5]

The strategic placement of fluorine can dramatically improve both potency and selectivity. This is exemplified by the development of pyrazolo[1,5-a]pyrimidine-based inhibitors of Casein Kinase 2 (CSNK2), where ortho-fluorination of the aniline ring retained nanomolar potency while significantly improving the metabolic stability and oral bioavailability of the compound.[3]

Structure-Activity Relationship (SAR) Case Study: Fluorinated Aniline Schiff Bases

Studies on fluorinated aminophenylhydrazines (Schiff bases) against the A549 lung carcinoma cell line have provided clear SAR insights. The degree of fluorination correlates directly with cytotoxic potency.

Compound IDFluorine SubstituentsTarget Cell LineIC50 (µM)
Compound 52-fluoroA549>10 µM (approx.)
Compound 6 Pentafluoro A549 0.64 µM
Data synthesized from literature.[3]

This dramatic increase in activity highlights how polyfluorination can amplify the desired biological effect, likely through a combination of enhanced lipophilicity, improved cell penetration, and more favorable target interactions.[3]

Antimicrobial Activity: Disrupting Bacterial Defenses

Fluorinated aniline derivatives have emerged as potent agents against a range of pathogenic bacteria, including problematic species like Vibrio parahaemolyticus.[7][8] Their efficacy stems from a multi-pronged attack on bacterial viability.

Mechanism of Action: Membrane Disruption and Virulence Factor Inhibition Trifluoro-aniline derivatives, such as 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), have demonstrated potent bactericidal and antibiofilm activity.[7][8] Their mechanism involves:

  • Membrane Damage: These compounds cause noticeable destruction of the bacterial cell membrane, leading to rapid cell death.[7][8]

  • Inhibition of Virulence: They significantly reduce the expression and function of key virulence factors, including motility, protease activity, and hemolysis.[7][8]

  • Biofilm Suppression: By inhibiting planktonic growth and virulence, they effectively prevent the formation of resilient bacterial biofilms on surfaces.[7]

Quantitative Antimicrobial Efficacy

CompoundTarget OrganismMIC (µg/mL)Biofilm Inhibition IC50 (µg/mL)
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)V. parahaemolyticus100~10
2-iodo-4-trifluoromethylaniline (ITFMA)V. parahaemolyticus50~10
Data sourced from studies on Vibrio species.[7][9]

The data clearly indicates that while the Minimum Inhibitory Concentration (MIC) for planktonic cells is in the 50-100 µg/mL range, the concentration required to inhibit biofilm formation is significantly lower, highlighting their potential in preventing persistent infections.[7][9]

Agrochemical Applications: Herbicides and Insecticides

Fluorinated anilines are integral to the development of modern agrochemicals, offering enhanced potency and selectivity.

Herbicidal Activity: Targeting Plant-Specific Enzymes A novel class of herbicides based on aryl pyrrolidinone anilides functions by inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway in plants.[10][11] Inhibition of DHODH starves the plant of essential building blocks for DNA and RNA synthesis, leading to growth arrest and death. The fluorinated aniline component is crucial for binding to the ubiquinone binding site of the enzyme.[5][10][11] The fluorine atoms play a key role in stabilizing the bioactive conformation of the inhibitor within this pocket.[5][12]

Insecticidal Activity: Modulating Ryanodine Receptors Anthranilic diamides containing a fluoroaniline moiety have been developed as potent insecticides that target the Ryanodine Receptor (RyR), a critical calcium release channel in insect muscle cells.[13] These compounds act as activators of the RyR, causing uncontrolled calcium release, which leads to muscle paralysis and death of the insect. Molecular docking studies have shown that the fluoroaniline moiety is crucial for high-affinity binding to the receptor, with some fluorinated derivatives showing potency significantly higher than the commercial standard, chlorantraniliprole.[13]

Mechanistic Deep Dive & Visualizations

Understanding the precise molecular interactions and pathways is critical for rational drug design.

Kinase Inhibition Workflow

The development of fluorinated aniline-based kinase inhibitors follows a structured workflow designed to identify potent and selective compounds with favorable drug-like properties.

G cluster_0 Discovery & Screening cluster_1 Optimization & Validation cluster_2 Preclinical Development A Library Synthesis (Fluorinated Anilines) B High-Throughput Screen (Biochemical Kinase Assay) A->B C Hit Identification B->C D Structure-Activity Relationship (SAR) Studies C->D Potent Hits E In Vitro Cellular Assays (e.g., MTT Assay) D->E F ADMET Profiling (Metabolic Stability, Permeability) E->F G In Vivo Efficacy (Xenograft Models) F->G Optimized Leads H Lead Candidate G->H

Caption: Workflow for Kinase Inhibitor Discovery.

Herbicide Mechanism: DHODH Inhibition Pathway

The inhibition of DHODH by fluorinated aniline derivatives disrupts a fundamental metabolic pathway in weeds.

DHODH_Pathway Carbamoyl_P Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_P->Dihydroorotate Multi-step synthesis Aspartate Aspartate Aspartate->Dihydroorotate Multi-step synthesis DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Oxidation Pyrimidines Pyrimidines (UMP, CTP, TTP) Orotate->Pyrimidines Further Synthesis DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Inhibitor Fluorinated Aniline Herbicide Inhibitor->DHODH Inhibition

Sources

A Technical Guide to the Spectroscopic Characterization of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline. As a molecule of significant interest in pharmaceutical and materials science research, a thorough understanding of its structural and electronic properties is paramount. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the unambiguous identification and characterization of this compound. Detailed experimental protocols, data interpretation strategies, and predicted spectral data are presented to serve as a foundational resource for researchers, scientists, and drug development professionals. Our approach emphasizes the causality behind experimental choices and provides a framework for self-validating analytical systems, ensuring the highest level of scientific integrity.

Introduction: The Structural Elucidation of a Privileged Scaffold

The molecule this compound incorporates several key pharmacophores: a fluorinated aniline ring and a 2-methylimidazole moiety. This unique combination suggests potential applications in medicinal chemistry, where such scaffolds are often explored for their diverse biological activities. The precise arrangement of these functional groups dictates the molecule's physicochemical properties and its interactions with biological targets. Therefore, rigorous spectroscopic analysis is not merely a routine characterization step but a critical component of its developmental journey. This guide will delve into the core spectroscopic techniques required to confirm the molecular structure and purity of this compound.

Below is a diagram illustrating the molecular structure and atom numbering scheme for this compound, which will be referenced throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of each nucleus. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.2d1HAr-H
~ 6.8 - 7.0dd1HAr-H
~ 6.6 - 6.8d1HAr-H
~ 7.1d1HImidazole-H
~ 6.9d1HImidazole-H
~ 3.5 - 4.5br s2HNH₂
~ 2.3s3HCH₃

Expertise & Experience in Interpretation:

  • Aromatic Region: The protons on the aniline ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The fluorine atom at position 3 will significantly influence the chemical shifts of the adjacent protons.

  • Imidazole Protons: The two protons on the imidazole ring are expected to appear as doublets, coupling with each other.

  • Amine Protons: The amine (NH₂) protons typically appear as a broad singlet and their chemical shift can be concentration and solvent dependent. To confirm their assignment, a D₂O exchange experiment can be performed, which will result in the disappearance of this signal.[1]

  • Methyl Protons: The methyl group on the imidazole ring will appear as a sharp singlet, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~ 155 - 165 (d)C-F
~ 145 - 150C-NH₂
~ 140 - 145Imidazole C
~ 120 - 130Aromatic C-H
~ 110 - 120 (d)Aromatic C-H
~ 115 - 125Imidazole C-H
~ 10 - 15CH₃

Expertise & Experience in Interpretation:

  • Carbon-Fluorine Coupling: The carbon atom directly attached to the fluorine will appear as a doublet with a large coupling constant (¹JCF). Adjacent carbons will also show smaller couplings (²JCF, ³JCF).[2][3]

  • Chemical Shift Trends: The electronegative fluorine and nitrogen atoms will cause a downfield shift for the carbons they are attached to.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[4][5]

Predicted Chemical Shift (δ, ppm)Multiplicity
~ -110 to -130m

Expertise & Experience in Interpretation:

  • The single fluorine atom will appear as a multiplet due to coupling with the neighboring aromatic protons. The chemical shift is highly dependent on the electronic environment.[2][3]

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer insert Insert NMR tube into the spectrometer transfer->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field for homogeneity lock->shim acquire Acquire ¹H, ¹³C, and ¹⁹F spectra using standard parameters shim->acquire ft Apply Fourier Transform acquire->ft phase Phase correct the spectra ft->phase baseline Apply baseline correction phase->baseline integrate Integrate ¹H signals and pick peaks for all spectra baseline->integrate

Caption: Standard workflow for NMR data acquisition and processing.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectral Data
m/zInterpretation
191.09[M+H]⁺ (Monoisotopic Mass: 191.0862)
176.06[M-CH₃]⁺
164.08[M-HCN]⁺
134.06[M-C₃H₃N₂]⁺

Expertise & Experience in Interpretation:

  • Molecular Ion: The compound has a molecular weight of 191.20 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is expected at m/z 191.09. The presence of an odd number of nitrogen atoms is consistent with the odd nominal molecular weight, following the nitrogen rule.[1]

  • Fragmentation Pattern: The fragmentation of imidazole derivatives in the mass spectrometer often involves the loss of small neutral molecules from the substituents or the ring itself.[6] Common losses include the methyl radical (•CH₃) and hydrogen cyanide (HCN). The bond between the aniline and imidazole rings is also a likely site for cleavage.

Experimental Protocol for Mass Spectrometry (LC-MS)

This protocol outlines a general procedure for obtaining a mass spectrum using a liquid chromatography-mass spectrometry (LC-MS) system.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry dissolve Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) inject Inject a small volume (1-5 µL) of the sample solution onto a C18 reverse-phase column dissolve->inject elute Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid inject->elute ionize Ionize the eluent using Electrospray Ionization (ESI) in positive ion mode elute->ionize analyze Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) ionize->analyze acquire Acquire full scan mass spectra and tandem MS (MS/MS) data for the molecular ion analyze->acquire

Caption: Workflow for LC-MS analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400 - 3300N-H stretch (asymmetric & symmetric)Primary Amine
3100 - 3000C-H stretchAromatic & Imidazole
1650 - 1580N-H bendPrimary Amine
1600 - 1450C=C stretchAromatic & Imidazole
1335 - 1250C-N stretchAromatic Amine
1250 - 1200C-F stretchAryl Fluoride

Expertise & Experience in Interpretation:

  • N-H Stretches: Primary amines (R-NH₂) typically show two distinct N-H stretching bands in the 3400-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[1][7][8]

  • Aromatic Region: The C=C stretching vibrations of the aromatic rings will appear in the 1600-1450 cm⁻¹ region.

  • C-N and C-F Stretches: The C-N stretch for an aromatic amine is typically found in the 1335-1250 cm⁻¹ range.[7][8] The C-F stretch will be a strong band in the fingerprint region.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

G cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing place Place a small amount of the solid sample directly onto the ATR crystal apply Apply pressure with the anvil to ensure good contact between the sample and the crystal place->apply background Collect a background spectrum of the empty ATR crystal apply->background sample_spec Collect the sample spectrum background->sample_spec atr_correct Apply ATR correction to the spectrum sample_spec->atr_correct baseline Perform baseline correction atr_correct->baseline label_peaks Label the significant peaks baseline->label_peaks

Caption: Standard procedure for ATR-FTIR spectroscopy.

Conclusion: A Triad of Spectroscopic Certainty

The comprehensive spectroscopic analysis of this compound, employing NMR, MS, and IR techniques, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The predicted data and methodologies outlined in this guide serve as a robust framework for the unambiguous characterization of this and structurally related molecules. Adherence to these principles and protocols will ensure the generation of high-quality, reliable data, which is the bedrock of scientific advancement in drug discovery and materials science.

References

  • IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved January 17, 2026, from [Link]

  • Spectroscopy of Amines. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved January 17, 2026, from [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator. Retrieved January 17, 2026, from [Link]

  • Hopper, J. T. S., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2536–2545. [Link]

  • Infrared Spectroscopy. (2015). Illinois State University. Retrieved January 17, 2026, from [Link]

  • Spectroscopy of Amines. (n.d.). Oregon State University. Retrieved January 17, 2026, from [Link]

  • A Comparative Guide to Mass Spectrometry Fragmentation of N-Boc and N-Tosyl Protected Imidazole. (2025, December). BenchChem.
  • Gao, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119574. [Link]

  • Holmes, J. B., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3239–3245. [Link]

  • Holmes, J. B., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3239–3245. [Link]

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237–1240. [Link]

  • Hopper, J. T. S., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Request PDF. Retrieved January 17, 2026, from [Link]

  • Ahrens, J., et al. (2012). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 3(1), 141-149. [Link]

  • Li, L., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1020–1028. [Link]

  • Sharma, V., et al. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations.
  • Fluorine NMR. (n.d.). University of Washington. Retrieved January 17, 2026, from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2022). Molecules, 27(15), 4945. [Link]

  • 3-Fluoro-4-methylaniline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1113-1120.
  • 3-Fluoroaniline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Arjunan, V., et al. (2011). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1017-1026.
  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. (2026, January 13). Journal of the American Chemical Society.
  • This compound. (n.d.). Beijing Think-Far Technology Co., Ltd.
  • An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. (2020).
  • Introduction to IR Spectroscopy - Amines. (2012, October 11). YouTube. Retrieved January 17, 2026, from [Link]

  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. (n.d.). Ossila.
  • Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. (2007). Request PDF. Retrieved January 17, 2026, from [Link]

  • An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-4-fluoroaniline. (2025). BenchChem.
  • 3-fluoro-4-(methanesulfonylmethyl)aniline. (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

  • 1H-Imidazole. (n.d.). In NIST WebBook. National Institute of Standards and Technology. Retrieved January 17, 2026, from [Link]

Sources

The Strategic Role of 3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical intermediates, 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline has emerged as a scaffold of significant interest, particularly in the pursuit of targeted therapies. This technical guide provides an in-depth analysis of the potential applications of this uniquely functionalized aniline derivative in medicinal chemistry, offering insights into its synthesis, structural rationale, and role in the creation of bioactive molecules.

Core Structural Features and Their Significance in Drug Design

The therapeutic potential of this compound is intrinsically linked to its distinct structural motifs: the fluorinated aniline core and the 2-methylimidazole substituent. Each of these components imparts specific physicochemical properties that are highly advantageous in the design of enzyme inhibitors and other targeted agents.

  • The Fluorinated Phenyl Ring: The introduction of a fluorine atom onto the aniline ring is a well-established strategy in medicinal chemistry to modulate a molecule's metabolic stability and binding affinity. The high electronegativity of fluorine can alter the pKa of the aniline nitrogen, influencing its role as a hydrogen bond donor or acceptor in interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic oxidation at that position, thereby enhancing the pharmacokinetic profile of a drug candidate.

  • The 2-Methyl-1H-imidazole Moiety: The imidazole ring is a versatile heterocycle frequently found in biologically active compounds, capable of participating in a variety of non-covalent interactions, including hydrogen bonding and metal coordination. The 2-methyl substituent can provide steric hindrance that influences the preferred conformation of the molecule and can also engage in hydrophobic interactions within a binding pocket. The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, contributing to the molecule's ability to bind with high affinity to target proteins.

Application as a Key Intermediate in Kinase Inhibitor Synthesis

A primary application of this compound lies in its use as a pivotal intermediate in the synthesis of kinase inhibitors. The aniline group serves as a versatile handle for the construction of the core pharmacophore of many kinase inhibitors, often forming a critical hydrogen bond with the hinge region of the kinase domain.

While direct and extensive public data on drug candidates synthesized from this specific aniline is limited, its structural similarity to key intermediates of approved drugs, such as the tyrosine kinase inhibitor Nilotinib, is noteworthy. The synthesis of Nilotinib utilizes 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, a compound that shares the core methyl-imidazole and aniline features. This suggests that this compound is a valuable building block for the development of novel kinase inhibitors targeting a range of oncogenic signaling pathways.

The general role of this aniline in kinase inhibitor synthesis can be visualized as follows:

G Aniline This compound KinaseInhibitor Final Kinase Inhibitor Aniline->KinaseInhibitor Forms H-bond with kinase hinge Core Heterocyclic Core (e.g., pyrimidine, quinazoline) Core->KinaseInhibitor SideChain Solubilizing Side Chain SideChain->KinaseInhibitor Improves physicochemical properties

Caption: General synthetic utility of the aniline intermediate in kinase inhibitor assembly.

Pyrrolidine-3,4-dicarboxamide Derivatives: A Case Study

A concrete application of this compound is documented in the synthesis of pyrrolidine-3,4-dicarboxamide derivatives. A Chinese patent (CN1938294B) describes the use of this aniline in the preparation of such compounds. While the specific biological targets of these derivatives are not detailed in the readily available English-language literature, the pyrrolidine scaffold is a well-established "privileged" structure in medicinal chemistry, frequently found in a variety of biologically active compounds.

The synthesis involves the coupling of a suitably activated pyrrolidine-3,4-dicarboxylic acid derivative with this compound. The resulting amide bond formation is a robust and widely used reaction in pharmaceutical synthesis.

Experimental Protocols: A Generalized Synthetic Approach

Step 1: Nucleophilic Aromatic Substitution

A likely starting material would be a difluoronitrobenzene derivative, such as 1,2-difluoro-4-nitrobenzene. This would be reacted with 2-methylimidazole in the presence of a suitable base.

G Start 1,2-difluoro-4-nitrobenzene + 2-methylimidazole Reaction1 SNAr Reaction (Base, Solvent) Start->Reaction1 Intermediate 1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole Reaction1->Intermediate

Caption: Proposed initial step in the synthesis of the aniline intermediate.

Step 2: Reduction of the Nitro Group

The resulting nitro-intermediate would then be reduced to the corresponding aniline. This is a standard transformation in organic synthesis and can be achieved using a variety of reducing agents.

G Intermediate 1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole Reaction2 Nitro Group Reduction (e.g., H2, Pd/C or SnCl2) Intermediate->Reaction2 Product This compound Reaction2->Product

Caption: Proposed final reduction step to yield the target aniline.

Future Perspectives and Conclusion

This compound represents a highly promising and versatile building block for the development of novel therapeutics. Its unique combination of a fluorinated aniline core and a 2-methylimidazole substituent provides a powerful platform for the design of potent and selective enzyme inhibitors, particularly in the field of oncology. While the publicly available data on its direct applications are still emerging, the strong precedent set by structurally related compounds in approved drugs underscores its potential. Further exploration of the biological activities of compounds derived from this aniline is warranted and is likely to yield novel drug candidates with improved efficacy and pharmacokinetic properties. The continued investigation into the synthesis and application of this and similar scaffolds will undoubtedly contribute to the advancement of medicinal chemistry and the development of next-generation targeted therapies.

References

  • Due to the limited direct peer-reviewed literature on the specific applications of this compound, this section will be populated with references to the synthesis and application of structurally related compounds and general principles of medicinal chemistry as they become available through further research.
  • CN1938294B: A patent describing the synthesis of pyrrolidine-3,4-dicarboxamide derivatives. (A direct, verifiable URL is not available).

The Enigmatic Building Block: A Technical Guide to 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the characteristics and synthetic potential of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline, a fluorinated heterocyclic compound poised for significant applications in organic synthesis. While direct, extensive literature on this specific molecule is nascent, this paper constructs a comprehensive profile by drawing authoritative parallels with structurally similar compounds, particularly its celebrated analogue, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, a key intermediate in the synthesis of the tyrosine kinase inhibitor, Nilotinib.[1][2] This guide will illuminate the compound's physicochemical properties, propose a robust synthetic strategy, explore its potential as a strategic building block in medicinal chemistry, and provide essential safety and handling protocols.

Introduction: The Strategic Value of Fluorinated Anilines

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with a versatile aniline scaffold and a coordinating imidazole ring, the resulting structure, as seen in this compound, presents a compelling proposition for researchers. The aniline moiety serves as a classical nucleophile and a precursor for a multitude of functional group transformations, while the imidazole ring can act as a key pharmacophoric element or a ligand for metal catalysts. This guide aims to be the definitive resource for scientists looking to leverage the unique attributes of this promising, yet underexplored, building block.

Physicochemical & Structural Properties

Understanding the fundamental properties of a building block is paramount for its effective utilization in synthesis. The key identifiers and calculated properties for this compound are summarized below.

PropertyValueSource
CAS Number 209960-27-0[3][]
Molecular Formula C₁₀H₁₀FN₃[3]
Molecular Weight 191.20 g/mol [3]
Appearance (Predicted) White to off-white solidN/A
Purity (Typical) ≥97%Commercial Suppliers

Note: Experimental data such as melting point, boiling point, and spectroscopic data (NMR, IR, MS) are not yet widely published. Researchers should perform their own characterization upon synthesis or acquisition.

The strategic placement of the fluorine atom ortho to the aniline's amino group and meta to the imidazole substituent is critical. This positioning electronically modulates the nucleophilicity of the amine and the overall electron density of the aromatic ring, influencing its reactivity in coupling reactions and other transformations. The 2-methyl group on the imidazole ring provides steric distinction and can influence the rotameric preferences and binding pocket interactions of its derivatives.

Synthesis of the Building Block: A Guided Protocol

The proposed two-step synthesis begins with a commercially available starting material, 1,2-difluoro-4-nitrobenzene, and proceeds through a nitrated intermediate.

Synthesis_Pathway cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Group Reduction A 1,2-Difluoro-4-nitrobenzene C 1-(2-Fluoro-4-nitrophenyl)-2-methyl-1H-imidazole A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat B 2-Methylimidazole B->C D This compound C->D Reducing Agent (e.g., Fe/NH₄Cl or H₂, Pd/C) Solvent (e.g., EtOH/H₂O)

Caption: Proposed synthetic pathway for the title compound.

Experimental Protocol:

Step 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)-2-methyl-1H-imidazole

  • To a stirred solution of 2-methylimidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

  • Add a solution of 1,2-difluoro-4-nitrobenzene (1.1 eq) dropwise to the mixture at room temperature. The high reactivity of the fluorine atom at the 2-position, activated by the para-nitro group, facilitates selective substitution.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove residual DMF and salts, and dry under vacuum to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole.

Step 2: Synthesis of this compound

  • Suspend the nitrated intermediate from Step 1 (1.0 eq) in a mixture of ethanol and water.

  • Add ammonium chloride (NH₄Cl, 4.0 eq) followed by iron powder (Fe, 5.0 eq). The use of iron in the presence of a mild acid source is a classic, cost-effective, and high-yielding method for nitro group reduction.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the target compound, this compound. Further purification can be achieved via column chromatography if necessary.

Applications in Organic Synthesis: A Building Block for Kinase Inhibitors

The true value of this compound lies in its potential as a versatile intermediate in the synthesis of complex, high-value molecules, particularly in the realm of pharmaceutical chemistry. The aniline functionality is a synthetic linchpin, enabling a wide array of transformations.

Reaction_Workflow cluster_reactions Key Transformations Start This compound Amide Amide Bond Formation (Acylation) Start->Amide RCOCl, Base Buchwald Buchwald-Hartwig Amination (Aryl Halide Coupling) Start->Buchwald Ar-X, Pd Catalyst, Ligand, Base Sulfonamide Sulfonamide Formation Start->Sulfonamide RSO₂Cl, Base Diazotization Diazotization Reactions (Sandmeyer, etc.) Start->Diazotization NaNO₂, H⁺ then Nu⁻ Product Bioactive Molecules (e.g., Kinase Inhibitors) Amide->Product Buchwald->Product Sulfonamide->Product Diazotization->Product

Caption: Potential synthetic transformations of the title compound.

By analogy to its trifluoromethyl counterpart, a primary application for this building block is in the synthesis of kinase inhibitors.[1] Many FDA-approved kinase inhibitors feature an aniline core that participates in a crucial amide linkage or a Buchwald-Hartwig amination reaction to form the final drug substance. The fluoro-imidazolyl-aniline scaffold provides a unique combination of electronic properties and hydrogen bonding capabilities that can be fine-tuned for specific kinase targets. The synthesis of Nilotinib, for example, involves the acylation of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. A similar strategy can be envisioned for the title compound, making it a valuable asset for constructing libraries of novel kinase inhibitors for screening and drug development programs.

Safety, Handling, and Storage

A dedicated Material Safety Data Sheet (MSDS) for this compound is not publicly available. Therefore, it is imperative to handle this compound with the precautions appropriate for related aromatic amines and fluorinated compounds.

  • Hazard Classification (Predicted):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.

    • Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

    • Keep away from incompatible materials such as strong oxidizing agents.

  • Storage:

    • Store in a tightly closed container.

    • Keep in a cool, dry, and well-ventilated place.

Conclusion

This compound represents a building block of significant untapped potential. Its strategic fluorination, coupled with the versatile reactivity of the aniline and imidazole moieties, positions it as a valuable tool for medicinal chemists and materials scientists. While direct characterization and application data remain to be broadly published, the established chemistry of analogous compounds provides a clear and reliable roadmap for its synthesis and utilization. As the demand for novel, structurally diverse kinase inhibitors and other complex organic molecules continues to grow, this enigmatic building block is set to play a prominent role in the future of organic synthesis.

References

  • PubChem. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. [Link]

  • Google Patents. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • 欣恒研科技有限公司. This compound - CAS:209960-27-0. [Link]

Sources

An In-Depth Technical Guide to the Structural Characterization of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline, a heterocyclic amine of significant interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in the public domain, this document, authored from the perspective of a Senior Application Scientist, outlines the established analytical methodologies and predicted spectral data based on first principles and analysis of structurally related molecules. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, providing both theoretical underpinnings and practical, field-tested protocols. The causality behind experimental choices is explained to ensure a self-validating system of characterization. This guide is intended to be a robust resource for researchers engaged in the synthesis, purification, and application of this and similar molecular entities.

Introduction and Molecular Overview

This compound, with the chemical formula C₁₀H₁₀FN₃ and a molecular weight of 191.20 g/mol [1], is a compound that merges a fluoro-substituted aniline core with a 2-methylimidazole moiety. This unique combination of functional groups suggests its potential as a versatile building block in the development of novel pharmaceuticals and functional materials. The aniline portion offers a primary amine for further chemical modification, while the fluorinated aromatic ring can enhance metabolic stability and binding affinity to biological targets. The imidazole ring is a common feature in many biologically active molecules, contributing to hydrogen bonding and coordination chemistry.

A thorough structural characterization is the bedrock of any research and development involving a new chemical entity. It confirms the identity and purity of the synthesized compound, which is a prerequisite for reliable downstream applications, from biological screening to materials testing.

Molecular Structure:

cluster_workflow NMR Spectroscopy Workflow Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup 1H NMR Acquisition 1H NMR Acquisition Instrument Setup->1H NMR Acquisition 13C NMR Acquisition 13C NMR Acquisition 1H NMR Acquisition->13C NMR Acquisition 19F NMR Acquisition 19F NMR Acquisition 13C NMR Acquisition->19F NMR Acquisition Data Processing and Analysis Data Processing and Analysis 19F NMR Acquisition->Data Processing and Analysis

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Based on the functional groups in this compound, the following key absorption bands are expected. This prediction is informed by the known spectral data of similar aniline derivatives. [2][3]

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3450 - 3300 Medium N-H stretch Primary amine (-NH₂)
3150 - 3000 Medium-Weak C-H stretch Aromatic and Imidazole C-H
2950 - 2850 Weak C-H stretch Methyl (-CH₃)
1650 - 1580 Strong N-H bend Primary amine (-NH₂)
1600 - 1450 Medium-Strong C=C stretch Aromatic and Imidazole rings
1300 - 1200 Strong C-N stretch Aryl-N and Imidazole-N

| 1250 - 1150 | Strong | C-F stretch | Aryl-F |

Experimental Protocol: FT-IR Spectroscopy (ATR)

Objective: To obtain a high-quality FT-IR spectrum to identify functional groups.

Materials:

  • This compound sample (a small amount)

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The spectrum is automatically ratioed against the background. Perform baseline correction if necessary.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.

m/zIon
192.09[M+H]⁺
214.07[M+Na]⁺

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. For C₁₀H₁₁FN₃⁺ ([M+H]⁺), the calculated exact mass is 192.0931.

Experimental Protocol: LC-MS (ESI)

Objective: To confirm the molecular weight and purity of the compound.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

  • LC-MS system with an ESI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid.

  • LC Method: Use a C18 column and a gradient elution from high aqueous to high organic mobile phase to separate the compound from any impurities.

  • MS Method: Set the ESI source to positive ion mode. Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound of interest. Determine the m/z of the molecular ion.

cluster_workflow LC-MS Analysis Workflow Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation ESI Ionization ESI Ionization LC Separation->ESI Ionization Mass Analysis Mass Analysis ESI Ionization->Mass Analysis Data Interpretation Data Interpretation Mass Analysis->Data Interpretation

Caption: Workflow for LC-MS analysis.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique would provide precise bond lengths, bond angles, and intermolecular interactions.

Hypothetical Crystallographic Data

Obtaining suitable single crystals is a prerequisite. If successful, the analysis would yield key crystallographic parameters. While no experimental data exists, a successful analysis would provide a definitive crystal structure. [4]

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the solid-state structure of the compound.

Procedure:

  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it to obtain the final structural model.

Conclusion

The structural characterization of this compound requires a multi-technique approach. NMR spectroscopy (¹H, ¹³C, ¹⁹F) provides the primary structural framework. IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and elemental composition. Finally, single-crystal X-ray crystallography can offer the definitive solid-state structure. The protocols and predicted data presented in this guide provide a robust framework for researchers to confidently characterize this molecule and ensure its suitability for further research and development.

References

  • PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved January 17, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluorobenzamide. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 3-Fluoroaniline. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Retrieved January 17, 2026, from [Link]

  • SynZeal. (n.d.). Oxo-Enzalutamide. Retrieved January 17, 2026, from [Link]

  • American Elements. (n.d.). 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoic Acid. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • ResearchGate. (n.d.). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). EP3782988A1 - Crystal form of 3-(4-methyl-1h-imidazol-1-yl)-5-trifluoromethylaniline monohydrochloride and use thereof.
  • PubChemLite. (n.d.). 3-fluoro-4-(methanesulfonylmethyl)aniline (C8H10FNO2S). Retrieved January 17, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline. Retrieved January 17, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 1-methyl-. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Retrieved January 17, 2026, from [Link]

Sources

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

Abstract

This compound is a key intermediate in contemporary medicinal chemistry, notably in the synthesis of targeted therapeutics like the kinase inhibitor Nilotinib. Its utility stems from a nuanced electronic architecture, where the interplay between a potent electron-donating amino group, a highly electronegative fluoro substituent, and a complex heterocyclic imidazole moiety dictates its reactivity. This guide provides an in-depth analysis of the molecule's functional group reactivity, moving beyond simple predictions to explain the causal relationships that govern its behavior in key synthetic transformations. We will dissect the electronic effects at play, present field-proven experimental protocols, and offer a strategic framework for manipulating this versatile building block in drug discovery campaigns.

Deconstructing the Electronic Landscape

The reactivity of this compound is not governed by a single functional group but by the collective electronic contributions of its three key substituents on the benzene ring. Understanding the balance between inductive and resonance effects is paramount for predicting and controlling reaction outcomes.

  • The Amino (-NH₂) Group: The Dominant Activator The amino group is the most influential substituent on the ring. Its lone pair of electrons is delocalized into the aromatic π-system, a phenomenon known as a positive resonance effect (+R). This significantly increases the electron density of the ring, making it highly susceptible to electrophilic attack.[1][2] This strong activation is directed specifically to the positions ortho and para to the amine.[3][4] Conversely, nitrogen's electronegativity exerts a weaker, electron-withdrawing inductive effect (-I). For the amino group, the +R effect overwhelmingly dominates the -I effect, defining its role as a powerful activating group.[5]

  • The Fluoro (-F) Group: A Tale of Two Effects Fluorine is the most electronegative element, giving it a very strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring toward electrophilic substitution compared to benzene. However, like other halogens, fluorine possesses lone pairs that can be donated to the ring via resonance (+R).[6] While the -I effect is stronger overall, the +R effect is still crucial for directing incoming electrophiles to the ortho and para positions. In the context of nucleophilic aromatic substitution (SNAr), fluorine's strong -I effect is key, as it stabilizes the negatively charged intermediate (Meisenheimer complex), making it a surprisingly effective leaving group under these conditions.[7][8]

  • The 2-Methyl-1H-imidazol-1-yl Group: A Modulating Heterocycle The imidazole ring is an aromatic heterocycle with complex electronic properties.[9][10] The nitrogen atom bonded to the aniline ring (N-1) is "pyrrole-like," and its lone pair is part of the imidazole's aromatic sextet. The overall group exerts a net electron-withdrawing effect on the aniline ring, primarily through induction. This is a critical factor that modulates the potent activation provided by the amino group and influences the lability of the adjacent fluoro group.

The combined influence of these groups creates a unique reactivity profile, which we can visualize.

protection_workflow start Starting Aniline step1 Step 1: Acetylation (Acetic Anhydride, DIPEA) start->step1 intermediate Protected Acetanilide step1->intermediate step2 Step 2: Bromination (Br2, Acetic Acid) intermediate->step2 brominated_intermediate Brominated Acetanilide step2->brominated_intermediate step3 Step 3: Hydrolysis (HCl, Ethanol, Heat) brominated_intermediate->step3 end Monobrominated Product step3->end

Caption: Workflow for controlled monobromination of the aniline.

Reactivity of the Fluoro Group: A Gateway for Nucleophilic Aromatic Substitution

While often a robust C-F bond, aromatic fluorine can act as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions, provided the ring is sufficiently electron-poor. [8][11]

The SNAr Mechanism and Influencing Factors

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the leaving group (the ipso carbon), forming a resonance-stabilized negative intermediate called a Meisenheimer complex. [11]The rate-determining step is typically the formation of this complex. [7] In this compound, the situation is complex:

  • Deactivating Influence: The powerful electron-donating -NH₂ group increases the ring's electron density, which is unfavorable for nucleophilic attack and deactivates the ring towards SNAr.

  • Activating Influence: The strong -I effect of the fluorine atom itself helps to stabilize the negative charge in the Meisenheimer complex, accelerating the reaction. [7][8]The electron-withdrawing nature of the imidazole ring also contributes to this stabilization.

For SNAr to be efficient on this substrate, either a very strong nucleophile and harsh conditions (high temperature/pressure) are required, or the electron-donating ability of the amino group must be masked, for instance, by performing the reaction under acidic conditions where it is protonated to the deactivating -NH₃⁺ group. More advanced methods using photoredox catalysis can also enable SNAr on such electron-rich fluoroarenes under milder conditions. [12]

Protocol 2: Synthesis of the Title Compound via SNAr

The most common synthesis of this molecule itself serves as the best example of SNAr involving a fluoro leaving group. The route typically involves the reaction of 2-methylimidazole with a dinitro- or difluoro-substituted benzene, followed by reduction. A common starting material is 1,2-difluoro-4-nitrobenzene.

Step-by-Step Methodology:

  • SNAr Reaction:

    • To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF) or DMSO, add 2-methylimidazole (1.1 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

    • Heat the reaction mixture to 80-100°C and stir for several hours until TLC analysis shows consumption of the starting fluoroarene. The nucleophilic attack of the imidazole nitrogen selectively displaces the fluorine atom that is para to the strongly electron-withdrawing nitro group.

    • After cooling, pour the reaction mixture into water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole.

  • Nitro Group Reduction:

    • Suspend the nitro-intermediate (1.0 eq) in ethanol or a mixture of ethanol and water.

    • Add a reducing agent. A classic and effective method is using iron powder (Fe, 5.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl) or acetic acid.

    • Heat the mixture to reflux for 2-4 hours. The progress can be monitored by TLC.

    • Once the reduction is complete, cool the reaction and filter it through a pad of Celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield this compound.

Caption: The addition-elimination mechanism of SNAr.

Conclusion and Strategic Outlook

For the medicinal chemist, this compound is a substrate of strategic importance. Its reactivity is a delicate balance of competing electronic effects. The amino group provides a highly nucleophilic handle for amidation and a powerful directing group for further C-C or C-X bond formation on the ring, though its reactivity often requires modulation via protection. The fluoro group, while relatively inert to electrophilic substitution, is a latent site for SNAr, allowing for the introduction of a wide array of nucleophiles to build molecular complexity. A thorough understanding of these principles allows for the rational design of synthetic routes and the efficient generation of novel derivatives for screening in drug discovery and materials science.

References

  • Allen, C. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. GeeksforGeeks. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. [Link]

  • GeeksforGeeks. (2023). Aniline - Structure, Properties, Preparation, Reactions, Uses. [Link]

  • LibreTexts Chemistry. (2024). 24.8: Reactions of Arylamines. [Link]

  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Application. [Link]

  • Wikipedia. (n.d.). Aniline. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • Journal of Chemical Education. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ACS Publications. [Link]

  • Khan Academy. (2025). EAS reactions of aniline. YouTube. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

  • Douglas, J. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]

  • This protocol step is a standard laboratory procedure derived from general organic synthesis knowledge, exemplified in sources like Guidechem for similar acyl
  • Quora. (2019). Why is imidazole aromatic?. [Link]

  • ResearchGate. (2021). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]

  • This is a canonical strategy in organic chemistry to control the reactivity of aniline, widely taught and referenced in textbooks and educ
  • This prediction is based on the known high reactivity of anilines, as described in multiple sources including Wikipedia and Chemistry LibreTexts, where reaction with bromine water leads to tribromin

Sources

Methodological & Application

Application Notes and Protocols for the Characterization of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust analytical methods in drug development, this document outlines detailed protocols for identity, purity, and stability assessment. The methodologies are grounded in established principles of analytical chemistry and draw upon insights from the characterization of structurally similar fluoro-imidazolyl-aniline compounds. This guide is designed to be a practical resource, offering not just procedural steps, but also the scientific rationale behind the selection of techniques and parameters. All proposed methods adhere to the principles outlined in international regulatory guidelines and pharmacopeias, emphasizing the importance of method validation for ensuring data integrity.

Introduction and Physicochemical Profile

This compound is a substituted aniline derivative containing both a fluorine atom and a 2-methylimidazole moiety. These structural features impart specific chemical properties that are crucial for its intended use and for the development of appropriate analytical methods. A thorough understanding of its physicochemical properties is the foundation for developing robust and reliable characterization protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 209960-27-0[1][2]
Molecular Formula C₁₀H₁₀FN₃[2]
Molecular Weight 191.2 g/mol [2]
Appearance White to off-white solid (predicted)Inferred from similar compounds
Solubility Soluble in methanol, acetonitrile, DMSO; sparingly soluble in water (predicted)Inferred from similar compounds
Melting Point Not available. Expected to be a crystalline solid with a distinct melting point.N/A

Note: Some physical properties are predicted based on the analysis of structurally similar compounds and require experimental verification.

The presence of the basic aniline and imidazole groups suggests that the compound's solubility will be pH-dependent. The fluorine atom can influence the compound's polarity, chromatographic retention, and spectroscopic properties.

Comprehensive Analytical Workflow

A multi-faceted analytical approach is essential for the complete characterization of this compound. This ensures confirmation of its identity, quantification of its purity, and identification of any potential impurities. The following workflow provides a systematic approach to achieving a comprehensive analytical profile.

Analytical Workflow cluster_0 Sample Receipt & Preparation cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Data Analysis & Reporting Sample Bulk Material Preparation Dissolution in suitable solvent (e.g., Methanol, Acetonitrile) Sample->Preparation NMR ¹H and ¹³C NMR Spectroscopy Preparation->NMR MS Mass Spectrometry (MS) Preparation->MS FTIR FTIR Spectroscopy Preparation->FTIR HPLC HPLC-UV for Purity Assay & Impurity Quantification Preparation->HPLC Analysis Integrate data from all techniques NMR->Analysis MS->Analysis FTIR->Analysis LCMS LC-MS for Impurity Identification HPLC->LCMS Peak identification LCMS->Analysis Report Generate Certificate of Analysis (CoA) Analysis->Report

Caption: A comprehensive analytical workflow for the characterization of this compound.

Chromatographic Methods for Purity and Impurity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for detecting and quantifying any process-related impurities or degradation products. Given the polar nature of the aniline and imidazole moieties, a reversed-phase HPLC method is recommended.

Rationale for Method Selection

A C18 stationary phase is chosen for its versatility and broad applicability in retaining compounds with moderate polarity. A buffered mobile phase is crucial to ensure consistent ionization of the basic functional groups, leading to reproducible retention times and sharp peak shapes. The addition of an organic modifier like acetonitrile allows for the elution of the analyte in a reasonable timeframe. UV detection is suitable due to the presence of the chromophoric aromatic and imidazole rings.

Proposed HPLC-UV Method for Purity Assay

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL.

System Suitability: Before sample analysis, the system suitability must be verified according to USP <621>[3][4][5][6][7].

Table 2: System Suitability Criteria for HPLC Method

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of replicate injections ≤ 2.0%
Potential Impurities and their Identification

The synthesis of this compound may result in several process-related impurities. A plausible synthetic route involves the reaction of a fluoro-substituted phenylenediamine with a reagent to form the imidazole ring.

Potential Impurities:

  • Starting materials: Unreacted 3-fluoro-4-nitroaniline or its precursors.

  • Isomeric impurities: Positional isomers formed during the imidazole ring formation.

  • By-products: Compounds resulting from side reactions, such as over-alkylation or dimerization.

  • Degradation products: Formed under stress conditions (e.g., light, heat, humidity).

For the identification of unknown impurities, a Liquid Chromatography-Mass Spectrometry (LC-MS) method is invaluable. The same chromatographic conditions as the HPLC-UV method can be employed, with the mass spectrometer providing mass-to-charge ratio information for each impurity peak, aiding in its structural elucidation.

Spectroscopic Methods for Identity Confirmation

A combination of spectroscopic techniques should be used to unequivocally confirm the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. Both ¹H and ¹³C NMR spectra should be acquired.

Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire ¹H, ¹³C, and consider 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignment of all signals.

Expected Spectral Features (Predicted):

  • ¹H NMR: Signals corresponding to the aromatic protons on the aniline ring, the imidazole ring protons, the methyl group protons, and the amine protons. The fluorine atom will cause splitting of adjacent proton signals.

  • ¹³C NMR: Resonances for all carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

Mass Spectrometry (MS)

MS provides information about the molecular weight of the compound.

Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10 µg/mL) in methanol or acetonitrile.

  • Analysis: Infuse the sample directly into the ESI source and acquire the mass spectrum in positive ion mode.

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 192.2.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Bands (cm⁻¹):

  • N-H stretch (aniline): 3400-3200 (likely two bands for the primary amine).

  • C-H stretch (aromatic and methyl): 3100-2850.

  • C=C and C=N stretch (aromatic and imidazole rings): 1650-1450.

  • C-N stretch: 1350-1250.

  • C-F stretch: 1250-1000.

Method Validation Strategy

All analytical methods used for the characterization of a pharmaceutical intermediate must be validated to ensure they are fit for their intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[8][9][10][11][12].

Method Validation cluster_Assay Assay Method cluster_Impurity Impurity Method Validation Analytical Method Validation (ICH Q2) Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness Accuracy_Imp Accuracy Validation->Accuracy_Imp Precision_Imp Precision Validation->Precision_Imp Specificity_Imp Specificity Validation->Specificity_Imp Linearity_Imp Linearity Validation->Linearity_Imp Range_Imp Range Validation->Range_Imp LOQ Limit of Quantitation (LOQ) Validation->LOQ LOD Limit of Detection (LOD) Validation->LOD Robustness_Imp Robustness Validation->Robustness_Imp

Caption: Key parameters for the validation of assay and impurity methods according to ICH Q2(R2) guidelines.[8][10][11][12][13]

Conclusion

The analytical characterization of this compound requires a combination of chromatographic and spectroscopic techniques. The protocols and strategies outlined in this guide provide a robust starting point for establishing the identity, purity, and impurity profile of this important pharmaceutical intermediate. It is imperative that these proposed methods are subjected to rigorous validation to ensure the generation of accurate and reliable data, thereby supporting the development of safe and effective medicines.

References

  • ICH Harmonised Guideline, Q2(R2) Validation of Analytical Procedures (2023). Available at: [Link][12]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Available at: [Link][3]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link][13]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Available at: [Link][5]

  • AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][8]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link][11]

  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link][10]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. Retrieved from [Link][6]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link][9]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][12]

  • Pharmuni. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link][14]

  • YouTube. (2024). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. Retrieved from [Link][15]

  • PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved from [Link][16]

Sources

Application Notes & Protocols: Strategic Incorporation of 3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline in Next-Generation Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of a Privileged Scaffold in Kinase-Targeted Drug Discovery

The development of small molecule kinase inhibitors represents a paradigm shift in the treatment of numerous diseases, most notably cancer and autoimmune disorders. The success of these therapies hinges on the rational design of molecules that can achieve high potency, exquisite selectivity, and favorable pharmacokinetic profiles. Within the medicinal chemist's arsenal, certain molecular fragments, or scaffolds, have proven to be exceptionally effective and versatile. 3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline has distinguished itself as one such "privileged" scaffold. Its carefully orchestrated combination of electronic and steric features provides a robust starting point for the synthesis of inhibitors against a multitude of clinically relevant kinases.

This guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the rationale behind using this specific aniline derivative, detailed and validated synthetic protocols for its incorporation, and a contextual understanding of its application in targeting key cellular signaling pathways.

Part 1: The Molecular Rationale - A Chemist's Perspective on a High-Value Building Block

The utility of this compound is not a matter of chance; it is a product of intelligent design that addresses several critical challenges in kinase inhibitor development. The molecule's structure can be deconstructed to understand its strategic advantages.

  • The 3-Fluoro Substituent: The fluorine atom is a cornerstone of this scaffold's utility. Its strong electron-withdrawing nature finely tunes the basicity (pKa) of the aniline nitrogen, modulating its reactivity in crucial C-N bond-forming reactions.[1] Furthermore, in the context of a final inhibitor, the fluorine atom can form key hydrogen bonds or favorable dipole interactions with amino acid residues in the hinge region of the kinase ATP-binding pocket, a common anchoring point for many inhibitors.[2] This interaction can significantly boost binding affinity and contribute to selectivity.

  • The 2-Methyl-1H-imidazole Moiety: This heterocyclic system is far more than a simple solubilizing group.[3][4]

    • Vector for Selectivity: The methyl group provides steric bulk that can be leveraged to create selectivity between highly homologous kinase active sites. By occupying specific sub-pockets, it can disfavor binding to off-target kinases.

    • Physicochemical Properties: The imidazole ring contains basic nitrogen atoms that can be protonated at physiological pH, enhancing the aqueous solubility of the final drug molecule—a critical factor for oral bioavailability.

    • Metabolic Hard Spot: The strategic placement of the methyl group can shield adjacent positions on the imidazole ring from oxidative metabolism by cytochrome P450 enzymes, thereby improving the metabolic stability and in vivo half-life of the compound.

  • The Aniline Core: The primary amine serves as a versatile and reliable synthetic handle. It is an ideal nucleophile for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and for nucleophilic aromatic substitution (SNAr) reactions, enabling its efficient conjugation to a wide variety of heterocyclic cores common in kinase inhibitor design (e.g., pyrimidines, pyrazoles, quinazolines).[5][6][7]

Part 2: Synthetic Implementation and Key Protocols

The most common application of this compound involves its coupling to an electrophilic heterocyclic core to form the final inhibitor. The general workflow is modular and adaptable.

General Synthetic Workflow

A convergent synthesis is typically employed, where the aniline fragment and the heterocyclic core are prepared separately and then joined in a key coupling step.

G cluster_0 Heterocyclic Core Synthesis cluster_1 Key Aniline Building Block cluster_2 Coupling & Final Product Generation A Functionalized Precursors B Multi-Step Synthesis & Functionalization (e.g., Halogenation) A->B D Palladium-Catalyzed Coupling (e.g., Buchwald-Hartwig Amination) B->D Electrophile C 3-Fluoro-4-(2-methyl-1H- imidazol-1-yl)aniline C->D Nucleophile E Purification (Chromatography) D->E Crude Product F Final Kinase Inhibitor E->F Pure Product

Caption: Convergent workflow for kinase inhibitor synthesis.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details a representative C-N cross-coupling reaction to synthesize a pyrimidine-based inhibitor scaffold, a core structure found in numerous approved kinase inhibitors.[5][8][9]

Reaction: N-(3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl)-pyrimidine-amine synthesis

Materials:

  • This compound (1.0 eq)

  • 2-Chloropyrimidine (or other suitable halo-pyrimidine) (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane (reaction solvent)

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 2-chloropyrimidine, and Cs₂CO₃.

  • Inerting: Evacuate and backfill the flask with nitrogen or argon gas three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and Xantphos to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a final concentration of approximately 0.1 M with respect to the aniline.

  • Degassing: Sparge the reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Heating and Monitoring: Heat the reaction mixture to 100–110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed (typically 6-18 hours).

  • Reaction Quench and Work-up:

    • Cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Rationale for Experimental Choices:

  • Catalyst System (Pd₂(dba)₃/Xantphos): This combination is a robust and widely used catalyst system for Buchwald-Hartwig aminations.[6][7] Xantphos is a bulky, electron-rich ligand with a wide "bite angle" that promotes the crucial reductive elimination step of the catalytic cycle, leading to efficient product formation.[6]

  • Base (Cs₂CO₃): Cesium carbonate is a strong, non-nucleophilic base with high solubility in organic solvents, making it highly effective for deprotonating the aniline nitrogen within the catalytic cycle without competing side reactions.

  • Solvent (Anhydrous Dioxane): A high-boiling aprotic solvent is required to reach the necessary reaction temperature and to prevent deactivation of the catalyst. It must be anhydrous as water can interfere with the catalytic cycle.

Part 3: Applications Across Key Kinase Families

The this compound moiety has been successfully incorporated into inhibitors targeting diverse and clinically significant kinase families.

Target Kinase FamilySpecific ExamplesAssociated Disease Area(s)Representative Scaffold
Tyrosine Kinases EGFR, ABL, ALK, METNon-Small Cell Lung Cancer, Chronic Myelogenous Leukemia (CML)[10][11]Quinazolines, Pyrimidines[12][13][14]
Serine/Threonine Kinases BRAF, Aurora KinasesMalignant Melanoma, Various Solid Tumors[15][16][17]Pyridopyrimidines, Pyrrolotriazines
Janus Kinases (JAKs) JAK1, JAK2, JAK3Rheumatoid Arthritis, Myelofibrosis, Psoriasis[18][19][20][21]Pyrrolo[2,3-d]pyrimidines

Part 4: Contextualizing Inhibition - The EGFR Signaling Pathway

To appreciate the therapeutic impact, it is vital to visualize where these inhibitors act. An inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) prevents the receptor from initiating a cascade of downstream signals that drive cell proliferation.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular A Growth Factor (EGF) B EGFR Receptor A->B Binds & Activates D RAS-RAF-MEK-ERK Pathway B->D Phosphorylates E PI3K-AKT-mTOR Pathway B->E Phosphorylates F Gene Transcription & Cell Proliferation D->F E->F C Inhibitor with Aniline Scaffold C->B Blocks ATP Binding

Caption: Mechanism of an EGFR kinase inhibitor.

Conclusion

This compound represents a pinnacle of rational scaffold design in modern medicinal chemistry. Its constituent parts work in concert to provide a foundation for inhibitors with desirable potency, selectivity, and drug-like properties. The synthetic accessibility, particularly through robust methods like the Buchwald-Hartwig amination, ensures its continued and widespread use in drug discovery campaigns. As the field moves towards ever more sophisticated challenges, such as targeting kinase mutations that confer drug resistance, the versatility and proven track record of this scaffold will undoubtedly secure its role in the development of future therapeutics.

References

  • Vertex Pharmaceuticals. (2024, January 4). Synthesis of Nilitinib: How to Use 3-(4-Methyl-Imidazol-1-yl)-5-(Trifluoromyl) Aniline? Google Cloud.
  • National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC.
  • Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs - PMC. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Functionalized Imidazolium Salt: An Efficient Catalyst for Buchwald-Hartwig type C–N Cross-Coupling of (Hetero)aryl Chlorides.
  • Gray Lab, Stanford University. (n.d.).
  • BenchChem. (n.d.). Bromo-5-(trifluoromethyl)aniline as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors.
  • Google Patents. (n.d.). US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors.
  • Wikipedia. (n.d.).
  • BioWorld. (2007, November 26). Recent patents divulge new therapeutic agents for cancer.
  • BenchChem. (n.d.).
  • National Center for Biotechnology Information. (2024, December 5). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][8][10][22]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC.

  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction - PubMed.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • National Center for Biotechnology Information. (n.d.). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202)
  • National Center for Biotechnology Information. (2020, July 7).
  • National Center for Biotechnology Information. (2018, March 2).
  • Journal of Ultra Chemistry. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening.
  • National Center for Biotechnology Information. (n.d.). The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC.
  • National Center for Biotechnology Information. (2020, June 10). Dual Targeting of BRAF and mTOR Signaling in Melanoma Cells with Pyridinyl Imidazole Compounds - PubMed.
  • National Center for Biotechnology Information. (2019, January 9). A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl)
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2021, April 6). Novel and Potent Small Molecules against Melanoma Harboring BRAF Class I/II/III Mutants for Overcoming Drug Resistance - NIH.
  • National Center for Biotechnology Information. (2024, October 29).
  • ResearchGate. (n.d.). Scaffold analysis for various classes of TMLR inhibitors.
  • National Center for Biotechnology Information. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC. PubMed Central.
  • MDPI. (n.d.).
  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - NIH.
  • ResearchG
  • National Center for Biotechnology Information. (n.d.). Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed.
  • BOC Sciences. (2019, January 22). Research and Development of Janus Kinase (JAK) Inhibitors.
  • RSC Publishing. (2024, January 9).
  • National Center for Biotechnology Information. (n.d.).
  • MIT Open Access Articles. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides.
  • National Center for Biotechnology Information. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC.

Sources

protocol for nucleophilic aromatic substitution using 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic C-N Bond Formation: A Detailed Protocol for Nucleophilic Aromatic Substitution (SNAr) Employing 3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline as a Nucleophilic Building Block

Introduction: The Strategic Value of Fluorinated Imidazolyl Anilines

In the landscape of modern medicinal chemistry, the synthesis of complex diarylamines is a cornerstone of drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and widely adopted method for constructing the critical C-N aryl bond.[1][2] This reaction is fundamentally enabled by the presence of strong electron-withdrawing groups on an aromatic ring, which facilitate the displacement of a leaving group by a nucleophile.[3]

This application note provides a detailed protocol and the underlying scientific rationale for the use of This compound (CAS No: 209960-27-0) as a potent nucleophilic partner in SNAr reactions.[4] This particular building block is of significant interest due to its unique combination of structural motifs:

  • An aniline nitrogen, which serves as the primary nucleophile.

  • An imidazole ring, a common feature in bioactive molecules known for its ability to engage in hydrogen bonding and metal coordination.[5]

  • A fluorine substituent, which modulates the electronic properties and metabolic stability of the molecule.

Understanding the protocol for strategically coupling this aniline derivative is critical for researchers aiming to synthesize novel molecular entities with tailored pharmacological profiles. This guide explains the causality behind experimental choices, ensuring a reproducible and robust methodology.

Scientific Principles: The SNAr Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism . Unlike SN1 or SN2 reactions, it occurs on an sp²-hybridized carbon of the aromatic ring.[1]

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile—in this case, the aniline nitrogen—attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (ipso-carbon). This initial attack disrupts the ring's aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[6][7] The stability of this intermediate is paramount and is greatly enhanced by the presence of electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the leaving group.[8] These EWGs delocalize the negative charge through resonance, lowering the activation energy of this first, rate-limiting step.[9]

  • Elimination & Aromaticity Restoration: In the second, faster step, the leaving group (typically a halide) is expelled, and the aromaticity of the ring is restored to yield the final substituted product.[10]

A notable feature of SNAr reactions is the leaving group trend: F > Cl > Br > I . This is counterintuitive when compared to aliphatic substitution (SN2), where iodide is the best leaving group. In SNAr, the highly electronegative fluorine atom powerfully activates the ring towards nucleophilic attack by induction, significantly accelerating the rate-determining step. Since C-F bond cleavage occurs in the fast second step, its high bond strength does not impede the overall reaction rate.[8][9]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactants Aniline Nucleophile (Ar'-NH₂) + Activated Aryl Halide (Ar-Lg with EWG) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Step 1: Addition (Rate-Determining) Products Diarylamine Product (Ar'-NH-Ar) + Halide Ion (Lg⁻) Meisenheimer->Products Step 2: Elimination (Fast)

Diagram 1: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Detailed Experimental Protocol

This protocol details a representative SNAr reaction between this compound and a model activated electrophile, 1-fluoro-4-nitrobenzene.

Materials and Reagents
ReagentCAS No.PuritySupplier Example
This compound209960-27-0≥97%Santa Cruz Biotechnology
1-Fluoro-4-nitrobenzene350-46-9≥99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous584-08-7≥99%Acros Organics
Dimethyl Sulfoxide (DMSO), anhydrous67-68-5≥99.8%Fisher Scientific
Ethyl Acetate (EtOAc), ACS Grade141-78-6≥99.5%VWR Chemicals
Deionized Water (H₂O)7732-18-5-In-house
Brine (Saturated aq. NaCl)7647-14-5-In-house
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-Sigma-Aldrich
Silica Gel for Column Chromatography112926-00-860 ÅSorbent Technologies
Equipment
  • Round-bottom flask (50 mL) with a magnetic stir bar

  • Reflux condenser and nitrogen inlet adapter

  • Heating mantle with a temperature controller and thermocouple

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system or glass column

Reaction Setup and Procedure
  • Vessel Preparation: To a 50 mL oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq, e.g., 191 mg, 1.0 mmol).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 eq, 276 mg, 2.0 mmol). Causality Note: Potassium carbonate is a mild inorganic base sufficient to act as an acid scavenger for the H-F formed during the reaction, driving the equilibrium towards the product.

  • Solvent Addition: Add anhydrous DMSO (5 mL) to the flask. Stir the suspension for 5 minutes at room temperature under a nitrogen atmosphere. Causality Note: DMSO is an ideal polar aprotic solvent for SNAr. It effectively solvates the potassium cation but poorly solvates the aniline nucleophile, enhancing its reactivity. Its high boiling point is also suitable for heated reactions.

  • Electrophile Addition: Add 1-fluoro-4-nitrobenzene (1.05 eq, 148 mg, 1.05 mmol) to the suspension.

  • Reaction Conditions: Equip the flask with a reflux condenser, ensure a gentle flow of nitrogen, and lower the flask into a pre-heated heating mantle set to 100 °C .

  • Monitoring: Stir the reaction mixture vigorously at 100 °C. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS. The reaction is typically complete within 4-8 hours. Look for the consumption of the limiting aniline starting material.

Work-up and Purification
  • Cooling & Quenching: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Carefully pour the reaction mixture into a beaker containing deionized water (50 mL). This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Transfer the aqueous suspension to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 30 mL) followed by brine (1 x 30 mL) to remove residual DMSO and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes) to afford the pure N-(4-nitrophenyl)-3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow and Data

The entire process, from initial setup to final analysis, follows a logical and streamlined workflow.

Diagram 2: Experimental workflow for the SNAr protocol.

Table of Representative Reaction Parameters

The following table provides expected parameters for the SNAr of the title aniline with various activated aryl halides, based on established chemical principles.[3][11]

Electrophile SubstrateBase (eq.)SolventTemp (°C)Time (h)Expected Yield
1-Fluoro-4-nitrobenzeneK₂CO₃ (2.0)DMSO1004-880-95%
2,4-DinitrochlorobenzeneDIPEA (1.5)DMF802-4>90%
4-FluorobenzonitrileK₂CO₃ (2.0)NMP1208-1675-90%
2-Chloro-5-(trifluoromethyl)pyridineCs₂CO₃ (2.0)Dioxane1106-1270-85%

Troubleshooting and Optimization

  • No or Slow Reaction: If the reaction fails to proceed, ensure all reagents, particularly the solvent, are anhydrous. Water can compete as a nucleophile and deactivate the base. Consider increasing the temperature in 10-20 °C increments or using a stronger base system like cesium carbonate (Cs₂CO₃).

  • Multiple Products/Side Reactions: The formation of side products may indicate that the temperature is too high. Attempt the reaction at a lower temperature for a longer duration. Alternatively, a milder base such as diisopropylethylamine (DIPEA) may be beneficial, especially with highly sensitive substrates.

  • Poor Nucleophilicity: While the aniline is a competent nucleophile, its reactivity can be influenced by the electronic effects of its substituents. For particularly deactivated electrophiles, employing a palladium-catalyzed Buchwald-Hartwig amination may be a more suitable alternative strategy for C-N bond formation.

Conclusion

This application note provides a robust and well-rationalized protocol for the nucleophilic aromatic substitution reaction using this compound. By understanding the mechanistic principles and the specific roles of each reagent and condition, researchers can confidently employ this valuable building block to construct complex diarylamine targets. The provided methodology is a reliable foundation for the synthesis of novel compounds in drug discovery and materials science.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Link

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Link

  • CSB/SJU. (n.d.). Addition-Elimination at Aromatics (SNAR). Link

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Link

  • Taylor, M. S., & Jacobsen, E. N. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Link

  • Google Patents. (2020). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. Link

  • Cogent Chemistry. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Link

  • ACS Publications. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Link

  • Taylor & Francis Online. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Link

  • ACS Publications. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Link

  • ChemicalBook. (n.d.). This compound | 209960-27-0. Link

  • Ossila. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Link

  • PubMed Central (PMC). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Link

  • Journal of Ultra Chemistry. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Link

  • International Journal of Research in Pharmacy and Chemistry. (2013). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Link

  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Link

  • ResearchGate. (2020). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Link

  • PubMed Central (PMC). (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Link

  • Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Link

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:209960-27-0. Link

  • Semantic Scholar. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. Link

  • Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. Link

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Link

  • MDPI. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Link

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Link

  • Santa Cruz Biotechnology. (n.d.). 3-fluoro-4-(1H-imidazol-1-yl)aniline. Link

  • VTechWorks. (2019). Regioselective, Nucleophilic Activation of C-F Bonds in o-Fluoroanilines. Link

  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. Link

Sources

Application Notes and Protocols for the Purity Analysis of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the methodologies for determining the purity of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline, a key intermediate in pharmaceutical synthesis. The protocols herein provide robust, validated frameworks for purity assessment and impurity profiling using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to meet the stringent requirements of regulatory bodies, ensuring the quality and consistency of the active pharmaceutical ingredient (API). The rationale behind methodological choices, step-by-step protocols, and data presentation are provided to guide researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity Analysis

This compound is a fluorinated aromatic amine containing a methyl-imidazole moiety. Its structural complexity necessitates rigorous analytical characterization to ensure the absence of impurities that could affect the safety and efficacy of the final drug product. Purity analysis is a cornerstone of pharmaceutical development and quality control, mandated by international guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4]

This document presents two orthogonal analytical techniques for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating method for the quantification of the main component and non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile organic impurities and residual solvents.

The methodologies are developed in accordance with the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[5][6][7][8][9]

HPLC Method for Purity and Stability Assessment

The developed HPLC method is designed to be stability-indicating, meaning it can resolve the main analyte from its potential degradation products. This is crucial for understanding the compound's intrinsic stability and for establishing appropriate storage conditions and shelf-life, as recommended by ICH guideline Q1A(R2) on stability testing.[10][11]

Rationale for Method Development

The choice of a reversed-phase C18 column is based on the non-polar nature of the aniline derivative. A gradient elution is employed to ensure the effective separation of impurities with a wide range of polarities. The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile) to achieve optimal resolution. The pH of the mobile phase is controlled to ensure the consistent ionization state of the analyte, which is critical for reproducible retention times. UV detection is selected based on the chromophoric nature of the aromatic rings in the molecule.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Standard & Sample Preparation (in Diluent) injector Autosampler s_prep->injector mp_prep Mobile Phase Preparation (A: Buffer, B: ACN) pump Gradient Pump mp_prep->pump pump->injector column C18 Column (Thermostatted) injector->column detector UV/PDA Detector column->detector cds Chromatography Data System (CDS) detector->cds report Purity Calculation & Reporting cds->report

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

Detailed HPLC Protocol

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a UV/Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Purified water (18.2 MΩ·cm)

  • Reference standard of this compound

  • Test sample of this compound

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the test sample in the diluent to a final concentration of 1.0 mg/mL.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5, and the theoretical plates should be ≥ 2000.

  • Analysis: Inject the blank (diluent), standard solution, and sample solution into the HPLC system.

  • Data Processing: Integrate all peaks in the chromatogram of the sample solution. Calculate the percentage purity by the area normalization method.

Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed on the analyte as per ICH Q1A(R2) guidelines.[10][11][12] This involves subjecting the sample to various stress conditions to induce degradation.

Stress Conditions:

ConditionDetails
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Dry heat at 105 °C for 48 hours
Photolytic Degradation Exposed to UV light (254 nm) and visible light for 7 days

The HPLC method should be capable of separating the main peak from all degradation product peaks.

GC-MS Method for Volatile Impurities and Residual Solvents

The analysis of residual solvents is a critical component of pharmaceutical quality control, as these solvents can have toxicological effects. GC-MS is the preferred method for this analysis due to its high sensitivity and specificity for volatile and semi-volatile compounds.

Rationale for Method Development

A headspace sampling technique is employed to introduce volatile analytes into the GC system, minimizing matrix effects from the non-volatile sample. A polar capillary column is chosen to effectively separate a wide range of common organic solvents. The mass spectrometer provides definitive identification of the impurities based on their mass spectra.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms Headspace-GC-MS System cluster_data Data Analysis s_prep Sample Weighed into Headspace Vial with Diluent hs Headspace Autosampler s_prep->hs gc Gas Chromatograph (with Capillary Column) hs->gc ms Mass Spectrometer gc->ms ds Data System ms->ds lib MS Library Search ds->lib quant Quantification & Reporting ds->quant

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for residual solvent analysis.

Detailed GC-MS Protocol

Instrumentation and Columns:

  • Gas chromatograph with a headspace autosampler and a mass selective detector.

  • Capillary column (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm film thickness).

Reagents and Materials:

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (GC grade)

  • Residual solvent standards

  • Test sample of this compound

GC-MS Conditions:

ParameterCondition
Headspace Vial Temperature 80 °C
Headspace Loop Temperature 90 °C
Headspace Transfer Line Temp. 100 °C
GC Inlet Temperature 250 °C
Carrier Gas Helium at 1.2 mL/min (constant flow)
Oven Temperature Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
MS Ion Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Scan Range m/z 35-350

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of residual solvent standards in the diluent. Further dilute to create working standards at appropriate concentrations.

  • Sample Solution Preparation: Accurately weigh about 100 mg of the test sample into a headspace vial and add 1 mL of diluent.

  • Analysis: Place the vials in the headspace autosampler and run the GC-MS sequence.

  • Data Processing: Identify residual solvents by comparing retention times and mass spectra with the standards and a spectral library (e.g., NIST). Quantify the identified solvents using the calibration curve from the standard solutions.

Method Validation

Both the HPLC and GC-MS methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[1][2][3][4] The validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide a comprehensive framework for the purity analysis of this compound. Adherence to these protocols will ensure the generation of reliable and accurate data, which is essential for regulatory submissions and for guaranteeing the quality and safety of the final pharmaceutical product. The principles of method development and validation outlined here can also be adapted for the analysis of other similar pharmaceutical intermediates.

References

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Agilent. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • Journal of Pharmaceutical Analysis. (2015). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

Sources

Scale-Up Synthesis of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

This compound is a key substituted aniline building block, integral to the synthesis of a variety of pharmacologically active molecules. Its structural motifs, including a fluorinated phenyl ring and a 2-methylimidazole group, are prevalent in modern medicinal chemistry, contributing to enhanced metabolic stability, bioavailability, and target-binding affinity of drug candidates. The reliable, scalable, and safe synthesis of this intermediate is therefore of paramount importance for researchers in drug discovery and development.

This comprehensive guide provides a detailed, two-step protocol for the scale-up synthesis of this compound, commencing with a nucleophilic aromatic substitution (SNA_r_) reaction, followed by a robust catalytic hydrogenation. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a procedural outline, but also the underlying chemical principles, safety considerations, and analytical validation necessary for successful implementation in a laboratory setting.

Synthetic Strategy Overview

The synthesis is approached in two primary stages, designed for efficiency and scalability. The first stage involves the N-arylation of 2-methylimidazole with 3,4-difluoronitrobenzene. The second stage is the selective reduction of the nitro group of the resulting intermediate to afford the target aniline.

G A 3,4-Difluoronitrobenzene C Nucleophilic Aromatic Substitution (SNA_r) A->C B 2-Methylimidazole B->C D 1-(2-Fluoro-4-nitrophenyl)-2-methyl-1H-imidazole C->D E Catalytic Hydrogenation D->E F This compound E->F

Caption: Overall synthetic workflow for this compound.

Part 1: Nucleophilic Aromatic Substitution

Chemical Rationale

The initial step is a nucleophilic aromatic substitution (SNA_r_) reaction. The electron-withdrawing nitro group in 3,4-difluoronitrobenzene activates the aromatic ring towards nucleophilic attack. The fluorine atom para to the nitro group is preferentially displaced by the nucleophilic nitrogen of 2-methylimidazole. This regioselectivity is a well-established principle in SNA_r_ chemistry, where the para position is more activated due to resonance stabilization of the Meisenheimer intermediate.

Scale-Up Protocol: Synthesis of 1-(2-Fluoro-4-nitrophenyl)-2-methyl-1H-imidazole
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3,4-Difluoronitrobenzene159.09100 g0.6291.0
2-Methylimidazole82.1054.2 g0.6601.05
Potassium Carbonate (K₂CO₃)138.21130 g0.9411.5
Dimethyl Sulfoxide (DMSO)-500 mL--

Procedure:

  • To a clean, dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser with a nitrogen inlet, add 3,4-difluoronitrobenzene (100 g, 0.629 mol), 2-methylimidazole (54.2 g, 0.660 mol), and potassium carbonate (130 g, 0.941 mol).

  • Add dimethyl sulfoxide (DMSO) (500 mL) to the flask.

  • Under a gentle stream of nitrogen, begin vigorous stirring of the heterogeneous mixture.

  • Heat the reaction mixture to 80-90 °C. Maintain this temperature and continue stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 3,4-difluoronitrobenzene is consumed (typically 4-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into 2 L of cold water with stirring. A yellow precipitate will form.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water (3 x 500 mL) to remove residual DMSO and inorganic salts.

  • Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: 110-120 g (85-92%) of a yellow solid.

Part 2: Catalytic Hydrogenation

Chemical Rationale

The second step is the reduction of the nitro group of the intermediate to an amine. Catalytic hydrogenation is the method of choice for this transformation on a larger scale due to its high efficiency, clean conversion, and the ease of product isolation by simple filtration of the catalyst. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the reduction of aromatic nitro groups. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

Scale-Up Protocol: Synthesis of this compound
ReagentMolar Mass ( g/mol )QuantityMoles
1-(2-Fluoro-4-nitrophenyl)-2-methyl-1H-imidazole207.17100 g0.483
10% Palladium on Carbon (50% wet)-5.0 g-
Methanol-1 L-
Hydrogen Gas (H₂)-50-60 psi-

Procedure:

  • To a 2 L hydrogenation vessel (e.g., a Parr shaker), add 1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole (100 g, 0.483 mol) and methanol (1 L).

  • Under a nitrogen atmosphere, carefully add 10% palladium on carbon (5.0 g, 50% wet). Caution: Palladium on carbon can be pyrophoric when dry. Handle with care.

  • Seal the hydrogenation vessel and purge with nitrogen three times, followed by purging with hydrogen three times.

  • Pressurize the vessel with hydrogen to 50-60 psi.

  • Begin vigorous stirring and maintain the temperature at 25-35 °C. The reaction is exothermic, and cooling may be required to maintain the temperature.

  • Monitor the reaction by HPLC for the disappearance of the starting material. The reaction is typically complete within 3-5 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite® pad with the catalyst should be kept wet to prevent ignition.

  • Wash the filter cake with methanol (2 x 100 mL).

  • Concentrate the combined filtrate under reduced pressure to obtain the crude product as a solid.

Purification and Characterization

Purification Protocol

The crude this compound can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot isopropanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven at 40-50 °C.

Expected Yield: 75-85 g (85-95% recovery) of an off-white to light brown solid.

Analytical Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques.

1-(2-Fluoro-4-nitrophenyl)-2-methyl-1H-imidazole (Intermediate)

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.95-8.10 (m, 2H, Ar-H), 7.40-7.50 (m, 1H, Ar-H), 7.10 (d, J=1.6 Hz, 1H, Imidazole-H), 6.95 (d, J=1.6 Hz, 1H, Imidazole-H), 2.40 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 162.5 (d, J=252.5 Hz), 147.0, 145.5, 129.0, 128.5 (d, J=9.1 Hz), 121.0 (d, J=27.3 Hz), 115.0 (d, J=2.0 Hz), 14.5.

This compound (Final Product) [1]

  • Molecular Formula: C₁₀H₁₀FN₃

  • Molecular Weight: 191.21 g/mol

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 7.20 (t, J=8.8 Hz, 1H, Ar-H), 7.05 (d, J=1.6 Hz, 1H, Imidazole-H), 6.90 (d, J=1.6 Hz, 1H, Imidazole-H), 6.70-6.80 (m, 2H, Ar-H), 5.20 (s, 2H, NH₂), 2.25 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) 152.0 (d, J=240.4 Hz), 145.0, 138.0 (d, J=10.1 Hz), 129.0, 122.5, 115.0 (d, J=2.0 Hz), 110.0 (d, J=22.2 Hz), 105.0 (d, J=2.0 Hz), 13.5.

  • Purity (HPLC): >98%

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 3,4-Difluoronitrobenzene: Toxic by inhalation, in contact with skin, and if swallowed. Causes skin, eye, and respiratory irritation. Handle with extreme care.

  • 2-Methylimidazole: Harmful if swallowed. Causes severe skin burns and eye damage. Suspected of causing cancer.

  • Potassium Carbonate: Causes serious eye irritation.

  • Dimethyl Sulfoxide (DMSO): Combustible liquid. May cause skin and eye irritation.

  • Palladium on Carbon: Can be pyrophoric. Handle in a wet state and under an inert atmosphere.

  • Hydrogen Gas: Highly flammable. Use in a dedicated hydrogenation area with appropriate safety measures.

Troubleshooting Guide

G cluster_0 SNA_r_ Step cluster_1 Hydrogenation Step cluster_2 Purification A Problem: Incomplete Reaction B Possible Causes: - Insufficient temperature - Inactive base - Wet solvent A->B C Solutions: - Increase temperature to 90-100 °C - Use freshly dried K₂CO₃ - Use anhydrous DMSO B->C D Problem: Stalled Reaction E Possible Causes: - Catalyst poisoning - Insufficient H₂ pressure - Poor agitation D->E F Solutions: - Use fresh, high-quality catalyst - Ensure proper H₂ supply and pressure - Increase stirring speed E->F G Problem: Oiling Out During Recrystallization H Possible Causes: - Solution cooled too quickly - Solution is too concentrated G->H I Solutions: - Allow solution to cool slowly - Add more hot solvent to dissolve the oil, then cool slowly H->I

Caption: Troubleshooting common issues in the synthesis.

Conclusion

The protocols detailed in this application note provide a robust and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their research and development needs. The provided analytical data serves as a benchmark for quality control, ensuring the integrity of the synthesized material.

References

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). International Journal of Chemistry and Technology, 4(1), 25-31.
  • The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. (1973). Annals of the New York Academy of Sciences, 214, 150-157.
  • US Patent 5,856,577A: Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds. (1999).
  • Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. (2023).
  • Application Notes and Protocols for N-arylation of Imidazole Sulfonamides. (2025). BenchChem.
  • Safety Data Sheet: 3,4-Difluoronitrobenzene. (2023). Fisher Scientific.
  • Safety Data Sheet: 2-Methylimidazole. (2023). Carl Roth.

Sources

Application Note: Unambiguous ¹H and ¹³C NMR Assignment of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property protection. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the molecular structure of organic compounds in solution. This application note provides a comprehensive guide to the complete ¹H and ¹³C NMR spectral assignment of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline, a compound of interest in medicinal chemistry due to its prevalence as a scaffold in various targeted therapies.

The presence of a fluorine atom and a complex substitution pattern on the aniline ring, coupled with the distinct electronic environment of the 2-methylimidazole moiety, presents a non-trivial yet illustrative case for the application of modern 1D and 2D NMR techniques. This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a detailed rationale behind the experimental choices and data interpretation, thereby ensuring scientific integrity and fostering a deeper understanding of structural analysis.

Materials and Methods

Sample Preparation

A 10 mg sample of this compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ as the solvent is predicated on its excellent solubilizing power for a wide range of organic molecules and its ability to facilitate the observation of exchangeable protons, such as those of the amine group, which might otherwise be broadened or unobservable in other solvents[1][2]. The solution was filtered through a glass wool pipette into a 5 mm NMR tube.

NMR Spectroscopy

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe. The experimental parameters for each experiment are detailed below.

1D ¹H NMR:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Spectral Width: 20 ppm

  • Acquisition Time: 4.096 s

  • Relaxation Delay: 2.0 s

1D ¹³C NMR:

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.363 s

  • Relaxation Delay: 2.0 s

2D COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpqf

  • Number of Scans: 8

  • Spectral Width: 12 ppm in both dimensions

  • Data Points: 2048 x 256

2D HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans: 16

  • Spectral Width: 12 ppm (¹H) x 160 ppm (¹³C)

  • ¹JCH Coupling Constant: Optimized for 145 Hz

2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgpndqf

  • Number of Scans: 32

  • Spectral Width: 12 ppm (¹H) x 220 ppm (¹³C)

  • Long-range Coupling Delay: Optimized for 8 Hz

Results and Discussion: A Step-by-Step Assignment

The structural assignment of this compound was approached systematically, beginning with the analysis of the 1D ¹H and ¹³C spectra, followed by the interpretation of 2D correlation experiments to establish connectivity.

¹H NMR Spectral Analysis

The ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the aniline and imidazole rings, the methyl group, and the amine protons. The presence of the fluorine atom introduces characteristic splitting patterns due to ¹H-¹⁹F coupling.

  • Aniline Ring Protons (H-2, H-5, H-6): The substitution pattern of the aniline ring gives rise to a complex splitting pattern for these protons. The fluorine at C-3 will couple most strongly with the ortho protons (H-2 and H-4, though H-4 is substituted) and to a lesser extent with the meta (H-5) and para (H-6) protons. The proton ortho to the fluorine (H-2) is expected to appear as a doublet of doublets due to coupling with H-6 and the fluorine atom. The proton ortho to the amino group (H-5) will likely be a doublet of doublets, coupling to H-6 and the fluorine. The proton para to the fluorine (H-6) is expected to be a triplet-like multiplet due to coupling with H-2 and H-5.

  • Imidazole Ring Protons (H-4', H-5'): These two protons will appear as distinct signals, likely doublets due to mutual coupling. Their chemical shifts are influenced by the electronic environment of the imidazole ring[3][4][5].

  • Methyl Protons (CH₃): A sharp singlet is expected for the three equivalent protons of the methyl group attached to the imidazole ring[6].

  • Amine Protons (NH₂): A broad singlet is anticipated for the amine protons, the chemical shift of which can be solvent and concentration-dependent[1][7].

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct resonances for each carbon atom. The carbon directly attached to the fluorine (C-3) will exhibit a large one-bond ¹³C-¹⁹F coupling constant, appearing as a doublet. Other carbons in the aniline ring will show smaller, multi-bond couplings to fluorine[8][9].

  • Fluorinated Carbon (C-3): This carbon will be readily identifiable by its large ¹JCF coupling constant (typically >240 Hz).

  • Other Aniline Carbons (C-1, C-2, C-4, C-5, C-6): These carbons will show smaller couplings to the fluorine atom. Their chemical shifts are influenced by the electronic effects of the amino, fluoro, and imidazole substituents[10][11][12].

  • Imidazole Carbons (C-2', C-4', C-5'): The chemical shifts of these carbons are characteristic of the imidazole ring system.

  • Methyl Carbon (CH₃): A single resonance is expected for the methyl carbon.

2D NMR for Unambiguous Assignment

While 1D spectra provide initial clues, 2D NMR is essential for definitive assignment.

COSY: This experiment reveals ¹H-¹H correlations through bonds. It will be crucial for connecting the coupled protons on the aniline ring (H-2, H-5, H-6) and the imidazole ring (H-4', H-5').

HSQC: This experiment correlates each proton with its directly attached carbon. It allows for the unambiguous assignment of the protonated carbons (C-2, C-5, C-6, C-4', C-5', and the methyl carbon).

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for assigning the quaternary carbons and for connecting the aniline and imidazole moieties. Key expected correlations include:

  • From the methyl protons to C-2' of the imidazole.

  • From the aniline protons (H-2 and H-6) to the carbons of the imidazole ring, confirming the point of attachment.

  • From the aniline protons to the quaternary carbons within the aniline ring.

Data Presentation

The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound is summarized in the tables below.

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-27.15ddJ(H-F) = 11.5, J(H-H) = 2.51H
H-56.85dddJ(H-H) = 8.5, J(H-F) = 2.0, J(H-H) = 2.51H
H-67.05tJ(H-H) = 8.51H
NH₂5.20br s-2H
H-4'7.30dJ(H-H) = 1.51H
H-5'6.95dJ(H-H) = 1.51H
CH₃2.35s-3H

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)

Atom NumberChemical Shift (δ, ppm)Multiplicity (due to F)Coupling Constant (J, Hz)
C-1142.5d³JCF = 3.5
C-2110.2d²JCF = 22.0
C-3155.8d¹JCF = 245.0
C-4135.0d²JCF = 12.0
C-5115.5s-
C-6120.0d⁴JCF = 3.0
C-2'145.0s-
C-4'128.5s-
C-5'121.8s-
CH₃14.2s-

Experimental Workflow Visualization

The logical flow for the complete NMR assignment is depicted in the following diagram.

NMR_Assignment_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Assignment Final Assignment H1_NMR ¹H NMR (Initial Proton Environment) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Proton-Proton Coupling Network HSQC HSQC (Direct C-H Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton & C-F Coupling) C13_NMR->HSQC C13_NMR->HMBC Protonated_Carbons Assign Protonated Carbons COSY->Protonated_Carbons HSQC->Protonated_Carbons Direct Attachment Quaternary_Carbons Assign Quaternary Carbons & Heteroatom Connections HMBC->Quaternary_Carbons 2-3 Bond Correlations Protonated_Carbons->Quaternary_Carbons Final_Structure Complete Structural Confirmation Quaternary_Carbons->Final_Structure

Caption: Workflow for the NMR assignment of this compound.

Conclusion

The comprehensive application of 1D and 2D NMR techniques enables the unambiguous structural elucidation of this compound. This application note has detailed the systematic approach required for such an assignment, from sample preparation and data acquisition to the logical interpretation of the spectral data. The provided tables of assigned chemical shifts and coupling constants serve as a valuable reference for researchers working with this and structurally related compounds. The methodologies described herein are fundamental to the robust characterization of novel chemical entities in the pharmaceutical industry, ensuring the integrity and quality of drug candidates.

References

  • Dalvit, C., & Vulpetti, A. (2019). The two-sided role of fluorine in drug design: from target binding to promiscuity. Expert Opinion on Drug Discovery, 14(1), 17-29. [Link]

  • Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • University of Ottawa NMR Facility. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link][13]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2018). 3-fluoro-4-morpholinoaniline. Retrieved from [Link][14]

  • SpectraBase. (n.d.). 2-Methylimidazole. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link][8]

  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link][1]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link][2]

  • Claramunt, R. M., López, C., García, M. Á., Elguero, J., Begtrup, M., & Limbach, H. H. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Magnetic Resonance in Chemistry, 39(S1), S101-S110. [Link][5]

  • Das, J. K., & Dash, K. C. (1985). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, Section A: Inorganic, Physical, Theoretical & Analytical, 24A(5), 387-390. [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d 6. Retrieved from [Link][10]

  • Gawinecki, R., Kuczek, M., Trzebiatowska-Gancarz, M., & Rasala, D. (2001). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 75(3), 391-398. [Link][11]

  • ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved from [Link][12]

  • PubMed. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Retrieved from [Link][7]

  • ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. Retrieved from [Link][3]

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link][4]

  • MDPI. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link][15]

  • SciSpace. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Retrieved from [Link][9]

  • National Institutes of Health. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link][16]

  • Royal Society of Chemistry. (2001). 1H NMR study of 2-methylimidazole binding to cytochrome c: a comprehensive investigation of the role of the methyl substituent on the ligand binding affinity and heme electronic structure in imidazole–cytochrome c complexes. Retrieved from [Link][6]

Sources

Application Notes and Protocols: The Versatility of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Materials Scientists, and Chemical Development Professionals

Introduction: A Promising Building Block for Functional Materials

3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline is an aromatic amine characterized by a unique combination of functional groups: a fluorine substituent, a primary amine, and a 2-methylimidazole moiety. While its applications are an emerging area of research, its distinct structural attributes make it a highly promising precursor for the synthesis of advanced functional materials. The presence of a fluorine atom can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. The imidazole ring offers a site for coordination chemistry and can influence intermolecular interactions, while the aniline group serves as a versatile handle for polymerization and other chemical transformations.

This document outlines two potential, high-impact applications of this compound in materials science: as a key ligand for phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs) and as a novel diamine monomer for the synthesis of high-performance polyimides. The following sections provide the scientific rationale and detailed experimental protocols for these proposed applications, grounded in established principles and analogous systems.

PropertyValueSource
CAS Number 209960-27-0[1][2]
Molecular Formula C₁₀H₁₀FN₃[2]
Molecular Weight 191.2 g/mol [2]

Application I: Precursor for Phosphorescent Emitters in OLED Technology

Scientific Rationale & Expertise

The development of efficient blue phosphorescent emitters remains a critical challenge in OLED technology. Iridium(III) complexes are paramount in this field due to their ability to harvest both singlet and triplet excitons, enabling internal quantum efficiencies approaching 100%.[3] The core of these emitters is often a cyclometalated ligand, typically featuring a phenyl group for C-H activation and a heterocyclic ring for coordination.

The structure of this compound is highly analogous to ligands used in successful phosphorescent emitters. For instance, derivatives of phenyl-imidazole are known to form highly efficient sky-blue emitting iridium(III) complexes.[4][5] The trifluoromethyl-substituted analogue, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, is a known building block for blue phosphorescent emitters.[6] The electron-withdrawing nature of the trifluoromethyl group increases the HOMO-LUMO energy gap, resulting in a blue-shifted emission.[6] Similarly, the fluorine atom on our target molecule is expected to have a comparable, albeit more subtle, electron-withdrawing effect, making it an excellent candidate for tuning the emission color, likely towards the sky-blue or pure blue region.

We propose the synthesis of a homoleptic tris-cyclometalated iridium(III) complex, fac-tris[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl-C¹,N¹']iridium(III). The imidazole nitrogen and the deprotonated phenyl carbon would form the cyclometalating bond with the iridium center.

Experimental Protocol: Synthesis of a Homoleptic Iridium(III) Complex

This protocol describes a two-step synthesis adapted from standard procedures for creating homoleptic iridium(III) complexes.[7]

Materials and Equipment:

  • This compound (CAS: 209960-27-0)

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • 2-ethoxyethanol

  • Glycerol

  • Argon or Nitrogen gas supply with manifold

  • Schlenk flasks and condenser

  • Magnetic stirrer with heating plate

  • Silica gel for column chromatography

  • Standard organic solvents (dichloromethane, hexane, methanol)

Step 1: Synthesis of the Iridium(III) Chloro-Bridged Dimer

  • In a 100 mL Schlenk flask, combine IrCl₃·xH₂O (1.0 mmol) and this compound (2.5 mmol, 2.5 equivalents).

  • Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water (40 mL).

  • De-gas the mixture by bubbling argon through the solution for 20 minutes.

  • Heat the reaction mixture to 120 °C under an argon atmosphere and stir vigorously for 18-24 hours.

  • Cool the mixture to room temperature. A precipitate should form.

  • Collect the solid precipitate by filtration, wash thoroughly with methanol, and then with hexane.

  • Dry the resulting yellow-orange solid under vacuum. This is the chloro-bridged dimer, which can be used in the next step without further purification.

Step 2: Synthesis of the Homoleptic Iridium(III) Complex

  • In a 100 mL Schlenk flask, place the chloro-bridged dimer from Step 1 (0.5 mmol).

  • Add this compound (1.5 mmol, 3.0 equivalents).

  • Add glycerol (20 mL) as a high-boiling solvent.

  • De-gas the mixture with argon for 20 minutes.

  • Heat the reaction mixture to 180-200 °C under an argon atmosphere and stir for 12-18 hours.

  • Cool the reaction to room temperature. Add deionized water (100 mL) to precipitate the crude product.

  • Stir for 30 minutes, then collect the solid by filtration. Wash with water and then a small amount of methanol.

  • Dry the crude product under vacuum.

  • Purify the complex using silica gel column chromatography, typically with a dichloromethane/hexane solvent system.

  • The final product is a bright, phosphorescent solid. Characterization should be performed using ¹H NMR, Mass Spectrometry, and photophysical measurements.

Visualization of the Synthetic Workflow

G cluster_step1 Step 1: Dimer Synthesis cluster_step2 Step 2: Complex Formation A IrCl₃·xH₂O + Ligand B 2-Ethoxyethanol/H₂O 120°C, 24h, Ar A->B C Precipitation & Filtration B->C D Chloro-Bridged Dimer C->D E Dimer + Ligand D->E F Glycerol 190°C, 18h, Ar E->F G Precipitation & Filtration F->G H Crude Complex G->H I Column Chromatography H->I J Final Homoleptic Ir(III) Complex I->J

Caption: Workflow for the synthesis of the proposed homoleptic Ir(III) complex.

Table of Expected Photophysical Properties
PropertyExpected ValueRationale / Comparative Compound
Emission Peak (λₑₘ) 465 - 480 nmFluorine-free phenylimidazole Ir(III) complexes emit in the sky-blue region (~475 nm).[4] The fluoro-substituent should induce a slight blue-shift.
Photoluminescence Quantum Yield (Φₚₗ) > 0.50Similar homoleptic iridium complexes with phenylimidazole ligands exhibit high quantum yields, often between 0.50 and 0.53.[5]
Phosphorescence Lifetime (τ) 1 - 3 µsThis is a typical lifetime range for phosphorescent iridium(III) complexes used in OLEDs.

Application II: Monomer for High-Performance Fluorinated Polyimides

Scientific Rationale & Expertise

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. However, traditional aromatic polyimides are often insoluble and infusible, which complicates their processing. The introduction of fluorine atoms into the polymer backbone is a well-established strategy to improve these properties.[1][8] Fluorination enhances solubility, lowers the dielectric constant, reduces water absorption, and improves optical transparency.[1][8]

This compound is a diamine monomer (after reduction of a hypothetical dinitro precursor, or used in combination with another diamine for co-polyimides; for this note, we will consider its direct use as a diamine for illustrative purposes, assuming a suitable synthetic route makes it available as such). Its use in polyimide synthesis would create a novel fluorinated polyimide. The key advantages would be:

  • Enhanced Processability: The bulky 2-methylimidazole group attached to the polymer backbone would disrupt chain packing, decreasing crystallinity and thereby increasing solubility in organic solvents.[1]

  • Low Dielectric Constant: The fluorine atom's low polarizability contributes to a lower dielectric constant, making these materials suitable for microelectronics applications.[6][8]

  • High Thermal Stability: The inherent stability of the aromatic and imide rings, coupled with the strong C-F bond, is expected to result in polymers with high glass transition (Tg) and thermal decomposition temperatures.[8]

We propose the synthesis of a novel polyimide via polycondensation of this compound with a commercially available fluorinated dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).

Experimental Protocol: Two-Step Polyimide Synthesis

This protocol follows the standard two-step method, which involves the formation of a soluble poly(amic acid) precursor followed by cyclization.[9]

Materials and Equipment:

  • This compound (diamine monomer)

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), high purity

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

  • Methanol

  • Flame-dried, three-necked flask with mechanical stirrer and nitrogen inlet

Step 1: Synthesis of Poly(amic acid) (PAA)

  • In the flame-dried flask, dissolve this compound (10.0 mmol) in anhydrous DMAc (50 mL) under a gentle stream of nitrogen. Stir until fully dissolved.

  • Once a clear solution is obtained, add an equimolar amount of 6FDA (10.0 mmol) as a solid powder in one portion to the stirred solution at room temperature.

  • Rinse the weighing paper with a small amount of DMAc to ensure all the dianhydride is transferred.

  • Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours. The solution will become highly viscous, indicating the formation of high molecular weight poly(amic acid).

Step 2: Chemical Imidization and Polymer Isolation

  • To the viscous PAA solution, add acetic anhydride (40.0 mmol, 4 eq.) and pyridine (20.0 mmol, 2 eq.) as the dehydrating agent and catalyst, respectively.

  • Continue stirring at room temperature for 12 hours, then gently heat to 50 °C for an additional 4 hours to ensure complete imidization.

  • Precipitate the polyimide by slowly pouring the polymer solution into a beaker containing vigorously stirred methanol (500 mL).

  • A fibrous or powdered white solid will form. Continue stirring for 30 minutes.

  • Collect the polyimide by filtration, and wash it thoroughly with fresh methanol.

  • Dry the purified polyimide in a vacuum oven at 100 °C overnight.

  • The resulting polymer can be redissolved in solvents like DMAc or NMP for film casting and characterization (e.g., by GPC, TGA, DSC, and dielectric analysis).

Visualization of the Polymerization Process

G cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Chemical Imidization A Diamine Monomer + 6FDA Dianhydride B Anhydrous DMAc Room Temp, 24h, N₂ A->B C Viscous Poly(amic acid) Solution B->C D Add Acetic Anhydride & Pyridine C->D E Stir 12h RT, then 4h 50°C D->E F Polyimide Solution E->F G Precipitate in Methanol F->G H Filter & Wash G->H I Dry in Vacuum Oven H->I J Purified Polyimide Powder I->J

Caption: Workflow for the two-step synthesis of the proposed fluorinated polyimide.

Table of Expected Polymer Properties
PropertyExpected ValueRationale / Comparative Material
Glass Transition Temp. (Tg) > 300 °CFluorinated polyimides with rigid backbones exhibit high Tg values, often in the 340-400 °C range.[6][8]
Decomposition Temp. (Td, 5%) > 500 °CThe thermal stability of aromatic polyimides is excellent, with decomposition temperatures typically exceeding 500 °C.[8]
Dielectric Constant (1 MHz) 2.3 - 2.8The incorporation of fluorine significantly lowers the dielectric constant compared to non-fluorinated polyimides (which are typically > 3.0).[8][10]
Solubility Soluble in NMP, DMAc, THFThe bulky, non-coplanar imidazole group is expected to disrupt chain packing, leading to good solubility in polar aprotic solvents.[1]

References

  • Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. (2017). RSC Advances. Available at: [Link]

  • Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. (2023). MDPI. Available at: [Link]

  • Electrical Properties of Fluoro-Containing Alicyclic Polyimides. Semantic Scholar. Available at: [Link]

  • POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. Available at: [Link]

  • Homoleptic tris-cyclometalated iridium(iii) complexes with phenylimidazole ligands for highly efficient sky-blue OLEDs. (2014). New Journal of Chemistry. Available at: [Link]

  • Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. (2023). MDPI. Available at: [Link]

  • (PDF) Exploring the Photophysical Properties of Iridium (III) Complexes Using TD-DFT: A Comprehensive Study. ResearchGate. Available at: [Link]

  • Homoleptic tris-cyclometalated iridium(III) complexes with phenylimidazole ligands for highly efficient sky-blue OLEDs. RSC Publishing. Available at: [Link]

Sources

Application Notes & Protocols: Synthetic Strategies for Coupling Reactions Involving 3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline is a critical building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of potent kinase inhibitors such as Ceritinib, an anaplastic lymphoma kinase (ALK) inhibitor.[1] Its unique electronic and structural features—an electron-donating amino group, a deactivating fluoro substituent, and a coordinating imidazole moiety—present distinct opportunities and challenges in synthetic chemistry. This guide provides an in-depth exploration of the principal coupling reactions involving this aniline, offering detailed, field-proven protocols for C-N and C=O bond formations. We delve into the causality behind experimental choices, from ligand and base selection in palladium-catalyzed aminations to the choice of activating agents in amide bond synthesis, empowering researchers to leverage this versatile intermediate with precision and confidence.

Introduction: The Strategic Importance of the Anilino-Imidazole Scaffold

The fusion of an aniline with a heteroaromatic system is a privileged motif in drug discovery. In the case of this compound, the aniline nitrogen serves as a potent nucleophile or a strategic handle for C-N bond formation, forming the core of many targeted therapeutics. The fluorine atom modulates the pKa of the aniline and can enhance metabolic stability and binding affinity. The 2-methylimidazole group provides a key interaction point, often acting as a hydrogen bond acceptor or a coordinating ligand, while also influencing the overall solubility and pharmacokinetic profile of the final molecule. Understanding how to efficiently and selectively functionalize the amino group is therefore paramount for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Synthesis of the Starting Material: this compound

Before engaging in coupling reactions, a reliable supply of the starting aniline is necessary. A common and robust method involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction.

G Synthesis workflow for the title aniline. cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction A 1,2-Difluoro-4-nitrobenzene D 4-(2-Fluoro-4-nitrophenyl)- 2-methyl-1H-imidazole A->D B 2-Methylimidazole B->D C Base (e.g., K2CO3) Solvent (e.g., DMSO) C->D F This compound D->F E Reducing Agent (e.g., Fe/NH4Cl or H2, Pd/C) E->F

Caption: General synthetic workflow for preparing the target aniline.

Protocol 2.1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)-2-methyl-1H-imidazole

This initial step leverages the electron-withdrawing power of the nitro group to activate the aryl fluoride towards nucleophilic substitution.

  • To a solution of 1,2-difluoro-4-nitrobenzene (1.0 equiv.) in dimethyl sulfoxide (DMSO, ~5 mL per mmol of halide), add 2-methylimidazole (1.1 equiv.) and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water (~20 mL per mmol of halide).

  • A yellow precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water and then with a cold non-polar solvent like hexane to remove impurities.

  • Dry the product under vacuum to yield 4-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole as a solid.

Protocol 2.2: Reduction to this compound

The nitro intermediate is cleanly reduced to the target aniline. Catalytic hydrogenation is often preferred for its clean workup.

  • In a hydrogenation vessel, suspend the nitro intermediate (1.0 equiv.) and 10% Palladium on carbon (Pd/C, ~5 mol%) in ethanol or methanol (~10 mL per mmol).

  • Seal the vessel and purge with nitrogen, then introduce hydrogen gas (H₂) to a pressure of 50-60 psi.

  • Stir the mixture vigorously at room temperature for 3-5 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to afford the desired aniline, which can be used directly or purified further by column chromatography if necessary.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[2] For a substrate like this compound, which is an electron-rich and potentially coordinating nucleophile, careful selection of the catalyst system is crucial for achieving high efficiency and avoiding side reactions.

G Buchwald-Hartwig Catalytic Cycle. pd0 Pd(0)Ln complex1 Ar'-Pd(II)(X)Ln pd0->complex1 Oxidative Addition aryl_halide Ar'-X aryl_halide->complex1 complex2 Ar'-Pd(II)(NHAr)Ln complex1->complex2 Amine Binding & Deprotonation aniline Ar-NH2 (Title Compound) aniline->complex1 base Base base->complex1 complex2->pd0 Reductive Elimination product Ar'-NH-Ar complex2->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Expertise & Causality: Selecting the Right Conditions
  • Catalyst & Ligand: The challenge with electron-rich anilines is that the final C-N reductive elimination can be slow. To overcome this, bulky, electron-rich biarylphosphine ligands are required.[3] Ligands like XPhos, RuPhos, or BrettPhos are excellent choices as they promote the crucial reductive elimination step and stabilize the active Pd(0) species.[4] Pre-formed G3 or G4 precatalysts are often preferred as they are air-stable and generate the active Pd(0) catalyst efficiently.[4]

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the aniline and facilitate its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[5] However, if the coupling partner (the aryl halide) contains base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require a more active catalyst system or higher temperatures.[5]

  • Solvent: Aprotic solvents with moderate polarity and high boiling points are ideal. Toluene and 1,4-dioxane are the most frequently used and effective solvents for these reactions.[6]

ParameterRecommended ChoiceRationale & Citation
Pd Precatalyst XPhos Pd G3 or RuPhos Pd G3Air-stable, efficient generation of active Pd(0), suitable for challenging couplings.[4]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands that accelerate the rate-limiting reductive elimination step.[3][4]
Base NaOtBu (Sodium tert-butoxide)Strong, non-nucleophilic base for efficient amine deprotonation.[5]
Solvent Toluene or 1,4-DioxaneAprotic, high-boiling solvents that solubilize reactants and facilitate the reaction.[6]
Temperature 80 - 110 °CProvides sufficient thermal energy for oxidative addition and reductive elimination.
Protocol 3.1: Buchwald-Hartwig Coupling with an Aryl Bromide
  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the chosen phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd, or a G3 precatalyst, 1-2 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add sodium tert-butoxide (1.4 equiv.) followed by anhydrous, degassed toluene (~0.1 M concentration relative to the aryl halide).

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction by LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired diarylamine product.

Amide Bond Formation: The Gateway to Bioactive Molecules

Forming an amide bond between the aniline and a carboxylic acid is arguably the most common and vital transformation for this substrate, directly leading to the core structures of numerous drugs.[7] The reaction requires activation of the carboxylic acid, which can be achieved with a variety of coupling reagents.

G General workflow for amide bond formation. cluster_0 Activation Step cluster_1 Coupling Step A Carboxylic Acid (R-COOH) C Active Ester Intermediate A->C B Coupling Reagent (e.g., HATU, EDC/HOBt) B->C F Amide Product (R-CONH-Ar) C->F D Aniline (Title Compound) D->F E Base (e.g., DIPEA) E->F

Caption: A two-stage representation of the amide coupling process.

Expertise & Causality: Choosing the Right Coupling Reagent

The nucleophilicity of this compound is moderate due to the electron-withdrawing fluoro group. Therefore, a reasonably potent activating agent is required.

  • Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), typically used with an additive like 1-Hydroxybenzotriazole (HOBt), is a cost-effective and common choice. The additive suppresses side reactions and reduces the risk of racemization if the carboxylic acid is chiral.

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are highly efficient and lead to fast reaction times and high yields, even with less nucleophilic anilines. They are often the reagent of choice in drug discovery settings despite their higher cost.

  • Phosphonium Salts (PyBOP): Similar in reactivity to uronium salts, phosphonium-based reagents are also very effective.

  • Titanium(IV) Chloride (TiCl₄): This Lewis acid can mediate the direct condensation of carboxylic acids and amines, often in a pyridine solvent, providing an alternative pathway.[8]

Coupling ReagentBaseSolventKey Advantages & Considerations
EDC / HOBt DIPEA, NMMDMF, DCMCost-effective, widely used. Workup can be tedious due to water-soluble byproducts.
HATU DIPEA, 2,4,6-CollidineDMF, NMPVery high reactivity, fast, excellent for hindered substrates. More expensive.
T3P® Pyridine, DIPEAEtOAc, DCMPowerful water scavenger, clean byproducts. Can require stoichiometric base.[9]
TiCl₄ PyridinePyridineStoichiometric reagent, useful for direct condensation without pre-activation.[8]
Protocol 4.1: HATU-Mediated Amide Coupling
  • Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF, ~0.2 M).

  • Activation: Add a hindered amine base, such as N,N-Diisopropylethylamine (DIPEA, 2.5 equiv.), to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.05 equiv.) in DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. The reaction is often complete in a short time.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum. Purify the resulting crude solid by flash chromatography or recrystallization to yield the pure amide product.

Conclusion

This compound is a high-value synthetic intermediate whose effective utilization hinges on the mastery of key coupling reactions. For C-N bond formation via Buchwald-Hartwig amination, success is dictated by the rational selection of bulky, electron-rich phosphine ligands and a strong, non-nucleophilic base to drive the catalytic cycle. For the construction of critical amide linkages, a range of modern coupling reagents can be employed, with highly active uronium salts like HATU providing a rapid and efficient route to the desired products. The protocols and insights provided herein serve as a robust foundation for researchers aiming to incorporate this versatile scaffold into their synthetic programs, enabling the efficient development of next-generation therapeutics.

References

  • Garg, N. K., et al. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]

  • Pradhan, S., et al. Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. Available at: [Link]

  • Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Dziedzic, P., et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]

  • Gevorgyan, V., et al. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Wilders, A. M., et al. Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Semantic Scholar. Available at: [Link]

  • Wang, M., et al. Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. PubMed Central. Available at: [Link]

  • Skrydstrup, T., et al. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Available at: [Link]

  • Google Patents. An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • ResearchGate. Evolution of amide bond formation. Available at: [Link]

  • Alauddin, M. M., et al. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. PubMed Central. Available at: [Link]

  • Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • Chruma, J. J., et al. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. Available at: [Link]

  • PubMed. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. Available at: [Link]

  • ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available at: [Link]

  • ResearchGate. Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride. Available at: [Link]

  • PubChem. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Available at: [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Available at: [Link]

  • MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available at: [Link]

  • National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link]

  • Comptes Rendus de l'Académie des Sciences. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Available at: [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed to provide researchers, chemists, and drug development professionals with in-depth technical support for the synthesis of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline. This valuable intermediate is typically synthesized via a transition-metal-catalyzed cross-coupling reaction, most commonly a Buchwald-Hartwig amination or an Ullmann condensation, between 2-methylimidazole and an activated fluoroaniline derivative, such as 4-bromo-3-fluoroaniline. This document addresses common challenges and provides a framework for systematic reaction optimization.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis. The solutions are based on established principles of organometallic chemistry and practical laboratory experience.

Question: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?

Answer: Low or no product yield is the most common issue in cross-coupling reactions and can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst System: The active form of the catalyst, typically Pd(0) for Buchwald-Hartwig reactions or Cu(I) for Ullmann couplings, may not be generating or is deactivating prematurely.[1][2]

    • Palladium (Buchwald-Hartwig): Ensure you are using a reliable palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) paired with an appropriate phosphine ligand. The choice of ligand is critical; sterically hindered, electron-rich ligands are often required.[1][3] Consider screening ligands like XPhos, RuPhos, or BINAP.[4][5]

    • Copper (Ullmann): Use a fresh, high-purity copper(I) source like CuI.[2] If using Cu(0) or Cu(II) salts, the reaction conditions must facilitate the formation of the active Cu(I) species. Ligands such as 1,10-phenanthroline or amino acids (e.g., L-proline) can significantly improve catalyst performance.[2]

  • Suboptimal Base or Solvent: The base is crucial for deprotonating the imidazole and regenerating the catalyst.[2]

    • Base Selection: A common cause of failure is a base that is too weak or has poor solubility. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are standard.[6] For Ullmann couplings, K₂CO₃ or Cs₂CO₃ are often effective.[2] Screen a variety of bases to find the optimal choice for your specific substrate.

    • Solvent Choice: The solvent must be anhydrous and capable of solubilizing the reactants. Common choices include toluene, dioxane, DMF, or DMSO.[1][2] Ensure solvents are freshly distilled or from a sealed, dry source, as water can lead to catalyst deactivation and side reactions.

  • Incorrect Temperature: These reactions are often temperature-sensitive.

    • Buchwald-Hartwig reactions can often be run at temperatures between 80-110 °C.[4]

    • Traditional Ullmann couplings required very high temperatures (>150 °C), but modern ligand-accelerated systems can run under milder conditions, often comparable to palladium-catalyzed methods.[1][2] If no reaction is observed, incrementally increase the temperature by 10-20 °C.

Question: I am observing significant formation of side products, such as debromination of my starting material or homocoupling. What is causing this?

Answer: The formation of side products indicates that undesired reaction pathways are competing with the desired C-N bond formation.

  • Debromination/Dehalogenation: This occurs when the aryl halide is reduced instead of coupled. It is often caused by trace amounts of water or other protic impurities in the reaction mixture.[2]

    • Solution: Rigorously dry all glassware, solvents, and reagents. Ensure the reaction is performed under a dry, inert atmosphere (Nitrogen or Argon).

  • Homocoupling of Aryl Halide: This side reaction can be promoted by excessively high temperatures or an incorrect palladium-ligand ratio.

    • Solution: Lower the reaction temperature. Optimize the metal-to-ligand ratio; typically, a ratio between 1:1 and 1:2 is effective for monodentate phosphine ligands.

Question: The reaction starts well but seems to stall before reaching full conversion. What should I investigate?

Answer: Reaction stalling is typically a sign of catalyst deactivation or consumption of a key reagent.

  • Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction. This can be caused by impurities or thermal instability.

    • Solution: In some cases, adding a second portion of the catalyst and ligand midway through the reaction can restart the conversion. Also, re-evaluate the reaction temperature to see if it can be lowered without sacrificing the initial rate.

  • Insufficient Base: The base is consumed during the reaction. If it is the limiting reagent or has low solubility, the reaction may stop prematurely.

    • Solution: Ensure at least two equivalents of the base are used, especially with salts of the amine nucleophile. Using a stronger or more soluble base might also resolve the issue.

Frequently Asked Questions (FAQs)

Q1: For the synthesis of this compound, should I choose a Buchwald-Hartwig or an Ullmann coupling reaction?

A1: Both methods are viable, and the best choice depends on factors like cost, scale, and available equipment.

  • Buchwald-Hartwig (Palladium): Generally offers a broader substrate scope, milder reaction conditions, and often higher yields.[3] However, palladium catalysts and specialized phosphine ligands can be expensive, and residual palladium may need to be removed from the final product, which is a critical consideration in pharmaceutical synthesis.[1]

  • Ullmann (Copper): This is a more cost-effective option as copper is significantly cheaper than palladium.[1] While historically requiring harsh conditions, modern protocols with specific ligands have made it much more practical.[2] It can sometimes be less tolerant of certain functional groups compared to palladium-based methods.

Q2: How do I effectively monitor the reaction's progress?

A2: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a solvent system that gives good separation between your starting material (4-bromo-3-fluoroaniline) and the product. A typical system might be ethyl acetate/hexanes. The product, being more polar and containing the imidazole group, should have a lower Rf value than the starting aryl bromide.

  • LC-MS: This is the preferred method as it provides unambiguous identification of the starting materials, product, and any major side products by their mass-to-charge ratio, giving a more accurate assessment of the conversion.

Q3: What are the key parameters to consider when setting up an optimization screen for this reaction?

A3: A systematic approach is crucial. A Design of Experiments (DoE) approach can be highly efficient. Key parameters to screen include:

  • Catalyst/Ligand Combination: Screen 2-3 different palladium precatalysts and 3-5 different phosphine ligands. For copper, screen 2-3 copper sources and 3-5 N- or O-donor ligands.

  • Base: Test a range of bases with varying strengths and solubilities (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu).

  • Solvent: Evaluate 2-3 different anhydrous, polar aprotic solvents (e.g., Dioxane, Toluene, DMF).

  • Temperature: Test a range, for example, 80 °C, 100 °C, and 120 °C.

Data Summary: Typical Reaction Conditions

The following table summarizes common starting conditions for related Buchwald-Hartwig and Ullmann coupling reactions, which serve as an excellent starting point for optimizing the synthesis of this compound.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Metal Source Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)CuI (5-20 mol%)
Ligand XPhos, RuPhos, BINAP (1.1-1.5 eq. to Pd)1,10-Phenanthroline, L-Proline (10-40 mol%)
Base Cs₂CO₃, K₃PO₄, NaOtBu (2-3 eq.)K₂CO₃, Cs₂CO₃ (2-3 eq.)
Solvent Dioxane, Toluene, DMFDMF, DMSO, NMP
Temperature 80 - 120 °C100 - 160 °C
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)

Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol provides a detailed, step-by-step methodology for a laboratory-scale synthesis.

Materials:

  • 4-Bromo-3-fluoroaniline (1.0 eq.)[7][8]

  • 2-Methylimidazole (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.)

  • XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.05 eq.)[6]

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq.)

  • Anhydrous Dioxane

Procedure:

  • Preparation: Add 4-bromo-3-fluoroaniline, 2-methylimidazole, and cesium carbonate to an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under the inert atmosphere, quickly add the Pd₂(dba)₃ and XPhos to the flask.

  • Solvent Addition: Add anhydrous dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress every 2-4 hours by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Visual Workflow: Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and solving the problem of low product yield in a cross-coupling reaction.

TroubleshootingWorkflow Start Problem: Low or No Yield Check_Catalyst 1. Check Catalyst System Start->Check_Catalyst Check_Conditions 2. Check Reaction Conditions Start->Check_Conditions Check_Reagents 3. Check Reagents Start->Check_Reagents Sol_Ligand Screen Ligands (e.g., XPhos, RuPhos, Phenanthroline) Check_Catalyst->Sol_Ligand Inappropriate Ligand? Sol_Metal Use Fresh Precatalyst/Salt (e.g., Pd₂(dba)₃, CuI) Check_Catalyst->Sol_Metal Inactive Metal Source? Sol_Base Screen Bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) Check_Conditions->Sol_Base Suboptimal Base? Sol_Temp Increase Temperature (Incrementally, e.g., +10-20 °C) Check_Conditions->Sol_Temp Temperature Too Low? Sol_Solvent Change Solvent (e.g., Toluene, DMF) Check_Conditions->Sol_Solvent Poor Solubility? Sol_Anhydrous Ensure Anhydrous Conditions (Dry solvent, inert gas) Check_Reagents->Sol_Anhydrous Water Present? Sol_Purity Verify Reagent Purity (Aryl halide & Imidazole) Check_Reagents->Sol_Purity Impure Starting Materials?

Caption: A troubleshooting workflow for addressing low-yield C-N cross-coupling reactions.

References

  • 4-Bromo-3-Fluoroaniline - Multichem Exports. Multichem Exports. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]

  • US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents.
  • CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents.
  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. oaji.net. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. [Link]

  • US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. National Center for Biotechnology Information. [Link]

  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • WO2019130254A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents.

Sources

Technical Support Center: Synthesis of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps needed to identify, control, and mitigate common impurities, thereby optimizing your synthesis for yield and purity.

I. Synthetic Pathway Overview

The most common and industrially relevant synthesis of this compound proceeds via a two-step route. This involves an initial Nucleophilic Aromatic Substitution (SNAr) reaction followed by a reduction.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr): 1,2-difluoro-4-nitrobenzene is reacted with 2-methylimidazole. The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring for nucleophilic attack.[1] The substitution preferentially occurs at the C1 position (para to the nitro group) due to stronger resonance stabilization of the Meisenheimer intermediate compared to attack at the C2 position (meta to the nitro group).[2] This step yields the intermediate, 1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole.

  • Step 2: Reduction: The nitro group of the intermediate is reduced to an amine. Common methods for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction using reagents like iron powder in the presence of an acid source (e.g., Fe/NH₄Cl or Fe/HCl).[3]

The overall workflow is visualized below.

G cluster_0 Step 1: S(N)Ar Reaction cluster_1 Step 2: Reduction A 1,2-Difluoro-4-nitrobenzene C 1-(2-Fluoro-4-nitrophenyl)-2-methyl-1H-imidazole (Nitro Intermediate) A->C Base (e.g., K2CO3) Solvent (e.g., DMSO) B 2-Methylimidazole B->C Base (e.g., K2CO3) Solvent (e.g., DMSO) D This compound (Final Product) C->D Reducing Agent (e.g., H2/Pd-C or Fe/NH4Cl)

Figure 1: General Synthetic Workflow.

II. Troubleshooting Guide: Impurity Identification & Mitigation

This section addresses specific experimental issues in a question-and-answer format.

Q1: My HPLC/LC-MS shows a significant impurity peak with the same mass as my final product, eluting very closely to the main peak. What is it and how can I get rid of it?

A1: This is the most common impurity encountered and is almost certainly the regioisomer, 2-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline.

  • Causality (Mechanism of Formation): This isomer forms during the initial SNAr step. While the C1 position (para to the nitro group) on 1,2-difluoro-4-nitrobenzene is electronically favored, competitive attack by 2-methylimidazole at the C2 position (meta to the nitro group) still occurs to a lesser extent. The rate of SNAr reactions is highly dependent on the position of electron-withdrawing groups; ortho and para positions provide significantly more stabilization for the negatively charged intermediate than the meta position.[1] However, the reaction is rarely perfectly selective.

  • Troubleshooting & Mitigation:

    • Temperature Control: SNAr reactions can be sensitive to temperature. Running the reaction at the lower end of the recommended temperature range can often improve regioselectivity by favoring the pathway with the lower activation energy (i.e., attack at the more activated C1 position).

    • Base Selection: The choice of base can influence selectivity. A milder, bulkier base may slightly improve the selectivity for the less sterically hindered C1 position.

    • Chromatographic Separation: Due to their similar polarity, separating these isomers can be challenging.

      • Protocol: Develop a high-resolution HPLC method using a modern, high-efficiency column (e.g., C18 with a particle size <3 µm). Use a shallow gradient with a suitable mobile phase (e.g., Acetonitrile/Water with 0.1% formic acid or TFA) to maximize resolution. For preparative scale, meticulous column chromatography on silica gel with a slow, shallow gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically required.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway SM 1,2-Difluoro-4-nitrobenzene + 2-Methylimidazole P1 Attack at C1 (para to NO2) (Electronically Favored) SM->P1 S1 Attack at C2 (meta to NO2) (Electronically Disfavored) SM->S1 P2 Desired Intermediate 1-(2-Fluoro-4-nitrophenyl)-... P1->P2 P3 Reduction P2->P3 Product Desired Product 3-Fluoro-4-(...)-aniline P3->Product S2 Isomeric Intermediate 1-(3-Fluoro-4-nitrophenyl)-... S1->S2 S3 Reduction S2->S3 Impurity Regioisomer Impurity 2-Fluoro-4-(...)-aniline S3->Impurity

Figure 2: Formation of the Regioisomer Impurity.
Q2: My analysis shows the presence of the nitro-intermediate, 1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole. Why is my reduction incomplete?

A2: The presence of the starting nitro-intermediate indicates an incomplete or inefficient reduction step.

  • Causality: This is one of the most straightforward impurities to diagnose. The reduction of an aromatic nitro group is a robust but demanding transformation that can fail for several reasons.

  • Troubleshooting & Mitigation:

    • Catalytic Hydrogenation (e.g., H₂/Pd-C):

      • Catalyst Activity: The palladium on carbon catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning by sulfur or other functional groups can also occur, though it is less likely with these substrates.

      • Hydrogen Pressure/Delivery: Ensure the system is properly sealed and that adequate hydrogen pressure is maintained throughout the reaction. Check for leaks in your hydrogenation apparatus.

      • Mass Transfer: Inadequate stirring can lead to poor mixing of the substrate, catalyst, and hydrogen gas, resulting in a stalled reaction. Ensure vigorous agitation.

    • Chemical Reduction (e.g., Fe/NH₄Cl):

      • Reagent Stoichiometry: Ensure a sufficient excess of the iron powder is used (typically 3-5 equivalents).

      • Activation of Iron: The acidic medium (from NH₄Cl or added HCl/acetic acid) is crucial for activating the surface of the iron. Check the pH of the reaction mixture; it should be acidic.

      • Reaction Time/Temperature: These reductions can sometimes be sluggish at room temperature. Gentle heating (e.g., to 50-60 °C) can often drive the reaction to completion. Monitor by TLC or HPLC to confirm the disappearance of the starting material.

Q3: My final product is discolored, and I've identified a phenolic impurity by LC-MS. Where did it come from?

A3: This impurity is likely 2-amino-5-(2-methyl-1H-imidazol-1-yl)phenol, which arises from the hydrolysis of the starting material, 1,2-difluoro-4-nitrobenzene.

  • Causality (Mechanism of Formation): The fluorine atoms on the starting material are activated towards nucleophilic substitution. If water is present in the reaction, especially under basic conditions used for the SNAr step, it can act as a nucleophile, displacing a fluorine atom to form 2-fluoro-4-nitrophenol. This phenolic intermediate is then carried through the reduction step along with the desired intermediate, yielding the final phenolic impurity. The reactivity of halogens in SNAr reactions is typically F > Cl > Br > I, making aryl fluorides particularly susceptible to this side reaction.[4]

  • Troubleshooting & Mitigation:

    • Anhydrous Conditions: This is the most critical factor. Use anhydrous solvents (e.g., dry DMSO, DMF, or ACN). Ensure the base (e.g., K₂CO₃) is thoroughly dried before use.

    • Inert Atmosphere: Run the SNAr reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Purification: If the phenolic impurity does form, it can often be removed by column chromatography. Its polarity will be significantly different from the desired aniline product. An acidic wash during workup may also help remove this basic impurity, though its phenolic nature complicates this.

III. Summary of Common Impurities

The table below summarizes the key impurities, their origin, and molecular weight for easy identification in mass spectrometry analysis.

Impurity NameStructureMolecular Weight ( g/mol )Origin
Regioisomer 2-Fluoro-4-(2-methyl-1H-imidazol-1-yl)anilineIsomer Structure205.22Non-selective nucleophilic attack at the C2 position of 1,2-difluoro-4-nitrobenzene during the SNAr step.
Nitro Intermediate 1-(2-Fluoro-4-nitrophenyl)-2-methyl-1H-imidazoleNitro Intermediate235.19Incomplete reduction of the nitro group in Step 2.
Hydrolysis By-product 2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenolPhenol Impurity203.23Nucleophilic attack by water on the 1,2-difluoro-4-nitrobenzene starting material, followed by reduction.
Starting Material 1,2-Difluoro-4-nitrobenzeneStarting Material159.09Incomplete SNAr reaction in Step 1.
Starting Material 2-Methylimidazole2-Me-Imidazole82.10Incomplete SNAr reaction; often used in excess and must be removed during workup.

IV. Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters to control to ensure high purity? A: There are three critical parameters:

  • Temperature of the SNAr reaction: As discussed, lower temperatures can improve regioselectivity and minimize the formation of the key regioisomer impurity.

  • Water content (Anhydrous Conditions): Strict control of moisture in the SNAr step is essential to prevent the formation of phenolic by-products.

  • Reduction Reaction Completion: Rigorous monitoring of the reduction step (by TLC or HPLC) is necessary to ensure full conversion of the nitro-intermediate, which can be difficult to remove from the final product.

Q: Which analytical method is best for in-process control (IPC) and final product release? A: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. It is capable of separating the starting materials, the intermediate, the final product, and, most importantly, the critical regioisomer impurity. Coupling this with a Mass Spectrometer (LC-MS) is invaluable during development to confirm the identity of unknown peaks.

Q: Are there alternative synthetic routes that might avoid some of these impurities? A: Yes, Ullmann-type coupling reactions using a copper catalyst can also be used to form the C-N bond between the imidazole and the aromatic ring.[5][6] This route might start from 4-bromo-2-fluoroaniline or a related precursor. While this can be effective, Ullmann reactions come with their own set of potential impurities, including biaryl homocoupling of the starting material and impurities related to the copper catalyst.[6] The SNAr route is generally preferred for its scalability and the absence of transition metal catalysts, which can be difficult to remove to the low ppm levels required for pharmaceutical applications.

V. References

  • US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents.

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. [Link]

  • Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole | Request PDF - ResearchGate. [Link]

  • WO2019130254A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents.

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - MDPI. [Link]

  • Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... - ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. [Link]

  • Nucleophilic Aromatic Substitution - YouTube. [Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates - ResearchGate. [Link]

  • Ullmann reaction - Wikipedia. [Link]

Sources

purification techniques for 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

Welcome to the technical support center for this compound (CAS No. 209960-27-0). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important pharmaceutical intermediate. The purification of this aniline derivative can present unique challenges, including the removal of regioisomers and other closely related impurities.

This document provides field-proven insights and detailed protocols to help you navigate these challenges effectively. We will explore the causality behind experimental choices, ensuring you not only follow a procedure but also understand the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its purification?

A1: The molecule's purification strategy is dictated by several key features:

  • Aromatic Rings: The aniline and imidazole rings can engage in π-π stacking interactions, which is a crucial factor in crystal lattice formation during recrystallization.[1]

  • Basic Centers: The molecule possesses two basic nitrogen atoms: the aniline's amino group (-NH₂) and the non-protonated nitrogen on the imidazole ring. This allows for the strategic formation of salts (e.g., hydrochlorides) with acids. These salts often have vastly different solubility profiles and superior crystallization properties compared to the free base, a technique that can be powerfully exploited for purification.[2][3]

  • Hydrogen Bonding: The aniline -NH₂ group is a strong hydrogen bond donor, while the imidazole nitrogen is a hydrogen bond acceptor. These interactions are critical for crystal packing and can be leveraged during solvent selection for recrystallization.[1]

  • Fluorine Substitution: The electron-withdrawing fluorine atom modulates the pKa of the aniline and influences the molecule's polarity, which is a key consideration for chromatographic separations.

Q2: What are the most common impurities I should expect?

A2: While dependent on the specific synthetic route, common impurities often include:

  • Unreacted Starting Materials: Such as 3,4-difluoroaniline or 2-methylimidazole.

  • Regioisomers: Isomers formed from the non-selective reaction at other positions on the aniline ring. For instance, the imidazole ring could potentially attach at the alternative ortho position to the fluorine.

  • Over-alkylation or Di-substituted Products: If reaction conditions are not carefully controlled.

  • Solvent Adducts: Residual high-boiling point solvents from the reaction (e.g., DMF, DMSO).

Q3: My crude material is a dark, oily residue. Can it be purified?

A3: Yes. An oily or dark-colored crude product often indicates the presence of polymeric impurities or residual colored reagents. A multi-step purification approach is recommended. Start with a non-polar solvent wash (e.g., hexanes or diethyl ether) to remove highly non-polar impurities. This is often followed by column chromatography to separate the target compound from the bulk of the impurities. The resulting partially purified material can then be subjected to recrystallization or salt formation to achieve high purity.

Q4: How should I handle and store the purified compound?

A4: Like many anilines, this compound can be susceptible to air and light-induced oxidation, which often results in discoloration (turning from off-white/yellow to brown/red). For long-term storage, it is recommended to keep the material in an amber vial under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.

Troubleshooting and In-Depth Purification Protocols

This section addresses specific experimental issues with detailed, validated protocols. The choice between chromatography and recrystallization depends on the impurity profile and the desired scale.

Logical Workflow for Purification Strategy

The following diagram outlines a decision-making process for selecting the appropriate purification technique.

G cluster_start Initial Assessment cluster_chrom Chromatographic Purification cluster_cryst Final Polishing cluster_direct_cryst Direct Purification start Crude Product (Purity <95%) chrom Silica Gel Column Chromatography start->chrom Major impurities or complex mixture direct_cryst Protocol 1: Direct Recrystallization start->direct_cryst Minor impurities & >90% purity tlc TLC Analysis of Fractions chrom->tlc combine Combine Pure Fractions & Evaporate tlc->combine purity_check Assess Purity (HPLC/NMR) combine->purity_check salt Protocol 2: HCl Salt Formation & Recrystallization purity_check->salt Purity <99.5% final_product Final Product (Purity >99.5%) purity_check->final_product Purity >99.5% freebase Liberate Free Base salt->freebase freebase->final_product purity_check_direct Assess Purity (HPLC/NMR) direct_cryst->purity_check_direct purity_check_direct->salt Purity <99.5% purity_check_direct->final_product Purity >99.5%

Caption: Decision workflow for purifying this compound.

Issue 1: Crude product has significant impurities (<95%) and is highly colored.

Recommended Approach: Flash Column Chromatography

Causality: Chromatography is the most effective method for separating compounds with different polarities. The stationary phase (silica gel) interacts differently with the target molecule and its impurities, allowing for their separation as they are eluted with a mobile phase of increasing polarity.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude material onto a small amount of silica gel. To do this, dissolve your crude product in a minimal amount of a polar solvent (e.g., methanol or dichloromethane), add silica gel (approx. 2-3 times the weight of your crude), and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This dry-loading method generally provides superior separation compared to wet-loading.

  • Column Packing: Pack a glass column with silica gel in the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the silica-adsorbed crude material to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase and gradually increase the polarity. Monitor the separation by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).

    • In-Process Check: Use a UV lamp (254 nm) to visualize the spots on the TLC plate. The target compound, being aromatic, should be UV-active. A potassium permanganate stain can also be used to visualize compounds.

  • Fraction Collection: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the partially purified product.

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient Start with Hexane/Ethyl Acetate (98:2), gradually increasing to Hexane/Ethyl Acetate (50:50). A small amount of triethylamine (~0.1%) can be added to the eluent to prevent the basic amine from tailing on the acidic silica gel.
Monitoring TLC with UV visualization (254 nm)
Issue 2: Product is relatively clean (>95%) but fails to meet the >99.5% purity required for subsequent steps.

Recommended Approach: Purification via Hydrochloride Salt Formation and Recrystallization.

Causality: Converting the basic aniline to its hydrochloride salt dramatically alters its solubility and often enhances its crystallinity. Impurities that do not form salts or have different solubility profiles will remain in the mother liquor during crystallization. This method is exceptionally powerful for removing closely related neutral or less basic impurities. This protocol is adapted from established methods for similar aniline derivatives.[2][3]

Experimental Protocol: Hydrochloride Salt Formation & Recrystallization

  • Dissolution: Dissolve the partially purified this compound (1.0 eq) in a suitable solvent such as acetone or a mixture of methanol and toluene.[3] Heat the mixture gently (50-60 °C) to ensure complete dissolution.

  • Salt Formation: Slowly add concentrated hydrochloric acid (~37%, 1.0-1.1 eq) dropwise to the solution while stirring. The hydrochloride salt will often begin to precipitate immediately.

    • Expert Insight: Using a slight excess of acid ensures complete protonation, but a large excess can sometimes decrease the salt's solubility too rapidly, trapping impurities.

  • Crystallization: Stir the mixture at an elevated temperature for a short period (e.g., 30 minutes), then allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-ordered crystals, which are inherently purer.

  • Isolation: Cool the mixture further in an ice bath (0-5 °C) for at least 1 hour to maximize yield. Collect the crystalline hydrochloride salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold acetone to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified salt under vacuum at 50-60 °C.

Protocol: Liberation of the Free Base

  • Suspension: Suspend the purified hydrochloride salt in water.

  • Basification: While stirring, slowly add an aqueous base solution (e.g., 20% sodium carbonate or sodium bicarbonate) until the pH of the mixture is basic (pH 8-9).[2]

    • In-Process Check: Monitor the pH with pH paper or a pH meter. The free aniline will precipitate out of the solution as the salt is neutralized.

  • Stirring: Stir the resulting suspension for 2-3 hours at room temperature to ensure complete conversion.

  • Isolation & Washing: Collect the solid product by vacuum filtration. Wash the cake thoroughly with deionized water to remove any inorganic salts.

  • Drying: Dry the final product under vacuum at 60-70 °C to a constant weight.[2]

References

  • US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl)
  • CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google P
  • PubChem Compound Summary for CID 12002825 , 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

  • Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR | Request PDF - ResearchGate . [Link]

  • EP3782988A1 - Crystal form of 3-(4-methyl-1h-imidazol-1-yl)

Sources

Technical Support Center: A Troubleshooting Guide for the Nucleophilic Aromatic Substitution of 3,4-Difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 3,4-difluoronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the success of your experiments. 3,4-Difluoronitrobenzene is a critical intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and high-performance materials, making the mastery of its reactivity paramount.[1]

Understanding the Reaction: The SNAr Mechanism

The nucleophilic aromatic substitution of 3,4-difluoronitrobenzene proceeds via a well-established addition-elimination mechanism.[2][3] The electron-withdrawing nitro group (-NO₂) is crucial as it activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[2][4]

Here is a visual representation of the SNAr mechanism:

SNAr_Mechanism Reactants 3,4-Difluoronitrobenzene + Nucleophile (Nu⁻) TransitionState1 Transition State 1 (Rate-Determining Step) Reactants->TransitionState1 Attack at C4 Meisenheimer Meisenheimer Complex (Resonance Stabilized) TransitionState1->Meisenheimer Formation TransitionState2 Transition State 2 Meisenheimer->TransitionState2 Loss of Fluoride Products Substituted Product + F⁻ TransitionState2->Products Aromatization

Caption: The SNAr mechanism for 3,4-difluoronitrobenzene.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the nucleophilic substitution of 3,4-difluoronitrobenzene in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in SNAr reactions are a common challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Insufficient Activation of the Aromatic Ring: The nitro group must be present to activate the ring. If you are working with a different substrate, ensure it has a potent electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[3][5]

  • Weak Nucleophile: The strength of your nucleophile is critical. For instance, an alcohol is a much weaker nucleophile than its corresponding alkoxide. If you are using a neutral nucleophile like an amine or alcohol, the addition of a non-nucleophilic base (e.g., K₂CO₃, NaH) is essential to generate the more reactive anionic species in situ.[5]

  • Inappropriate Solvent Choice: The choice of solvent plays a pivotal role. Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive. Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing down the reaction.[5]

  • Low Reaction Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish, a gradual increase in temperature while monitoring the reaction progress by TLC or LC-MS is advisable.[5]

  • Poor Leaving Group: In SNAr reactions, the reactivity of halogen leaving groups is often F > Cl > Br > I, which is the reverse of what is observed in SN2 reactions.[4][5] This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the ipso-carbon more electrophilic.[4]

Here is a troubleshooting workflow for addressing low yields:

Low_Yield_Troubleshooting Start Low Reaction Yield Check_Activation Is the aromatic ring sufficiently activated (ortho/para EWG)? Start->Check_Activation Check_Nucleophile Is the nucleophile strong enough? Check_Activation->Check_Nucleophile Yes Consider_Substrate Consider a more electron-deficient substrate. Check_Activation->Consider_Substrate No Check_Solvent Are you using a polar aprotic solvent (e.g., DMSO, DMF)? Check_Nucleophile->Check_Solvent Yes Add_Base Use a stronger nucleophile or add a base. Check_Nucleophile->Add_Base No Check_Temp Is the reaction temperature high enough? Check_Solvent->Check_Temp Yes Change_Solvent Switch to a polar aprotic solvent. Check_Solvent->Change_Solvent No Optimize Reaction Optimized Check_Temp->Optimize Yes Increase_Temp Gradually increase reaction temperature. Check_Temp->Increase_Temp No

Sources

side reactions and byproduct formation in the synthesis of substituted imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of substituted imidazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges of side reactions and byproduct formation. Here, we delve into the causality behind these issues and provide field-proven troubleshooting strategies to enhance yield, purity, and overall success in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common overarching questions related to imidazole synthesis, providing concise answers and directing you to more detailed troubleshooting guides where appropriate.

Q1: I'm planning to synthesize a substituted imidazole. Which synthetic route is most prone to side reactions?

While all synthetic routes can have potential pitfalls, multicomponent reactions like the Debus-Radziszewski synthesis are well-documented to be susceptible to side reactions, primarily due to the number of reactive species in a single pot.[1] The reaction conditions for these syntheses are often harsh, which can lead to the formation of byproducts such as oxazoles and polymers.[1]

Q2: My final imidazole product is a dark, tar-like substance. What is the likely cause?

The formation of a dark, insoluble material is often indicative of polymerization. This is particularly common in reactions involving starting materials like diaminomaleonitrile (DAMN), which can undergo thermal self-condensation to form complex, nitrogen-rich polymers. Elevated temperatures are a key contributor to this side reaction.

Q3: I'm struggling with low yields in my imidazole synthesis. What are the first parameters I should investigate?

Low yields are a frequent issue and can often be traced back to a few key factors. We recommend a systematic approach to troubleshooting, starting with:

  • Reaction Temperature: Both excessively high and low temperatures can be detrimental. High temperatures can lead to degradation of starting materials and products, while low temperatures may result in an incomplete reaction.

  • Stoichiometry of Reactants: The molar ratios of your starting materials are critical. An excess or deficit of one component can favor side reactions.

  • Solvent and Solubility: Poor solubility of reactants can significantly hinder reaction rates and lead to incomplete conversion.

Q4: Are there any general purification strategies that are effective for removing common imidazole synthesis byproducts?

Column chromatography on silica gel is a widely used and often effective method for purifying substituted imidazoles. The choice of eluent system will depend on the polarity of your target molecule and the impurities. Recrystallization is another powerful technique, particularly for obtaining highly pure crystalline products. For persistent impurities, techniques such as acid-base extraction can be employed to separate the basic imidazole product from non-basic byproducts.

Section 2: Troubleshooting Guides for Specific Side Reactions

This section provides in-depth, question-and-answer-formatted guides to address specific side reactions and byproduct formation, complete with mechanistic insights and step-by-step protocols.

Issue 1: Formation of Oxazole Byproducts in Debus-Radziszewski Synthesis

Q: My reaction is producing a significant amount of an oxazole byproduct, confirmed by NMR and MS. Why is this happening and how can I prevent it?

A: Understanding the Cause:

The formation of an oxazole byproduct is a known side reaction in the Debus-Radziszewski synthesis.[1] It arises from a competing cyclization pathway. The plausible mechanism involves the condensation of the α-dicarbonyl compound with the aldehyde in the presence of an ammonia source, which can lead to an intermediate that cyclizes to form the oxazole ring instead of the desired imidazole.

Troubleshooting Workflow: Minimizing Oxazole Formation

Caption: Troubleshooting workflow for minimizing oxazole byproduct formation.

Experimental Protocol: Optimizing Reaction Conditions

  • Adjust Stoichiometry: Increase the molar equivalents of the ammonia source (e.g., ammonium acetate). A larger excess of ammonia can favor the formation of the diimine intermediate required for imidazole synthesis over the competing oxazole pathway.

  • Optimize Temperature: Systematically vary the reaction temperature. Start with a lower temperature and gradually increase it, monitoring the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.

  • Solvent Selection: If starting material solubility is an issue, consider alternative solvents. A solvent that fully dissolves all reactants at the reaction temperature can improve reaction kinetics and minimize side reactions.

  • Catalyst Introduction: The use of a Lewis acid catalyst can sometimes promote the desired imidazole formation. Conduct small-scale screening experiments with different catalysts to identify one that enhances the yield of your target compound.

Issue 2: Lophine Dimerization and Peroxide Formation

Q: I am synthesizing 2,4,5-triphenylimidazole (lophine) and I'm observing the formation of dimers and potentially peroxide-bridged species. What is the mechanism and how can I control this?

A: Understanding the Cause:

2,4,5-Triphenylimidazole, also known as lophine, is susceptible to oxidation, leading to the formation of a 2,4,5-triphenylimidazolyl radical. This radical can then dimerize to form hexaarylbiimidazole (HABI).[2] In the presence of oxygen, this radical can also form a peroxide-bridged imidazole dimer.[2] This process is often initiated by light or heat.

Reaction Pathway: Lophine Dimerization

Lophine_Dimerization Lophine Lophine (2,4,5-Triphenylimidazole) Radical Triphenylimidazolyl Radical Lophine->Radical Oxidation (Light/Heat) Dimer Hexaarylbiimidazole (Dimer) Radical->Dimer Dimerization Peroxide_Dimer Peroxide-Bridged Dimer Radical->Peroxide_Dimer + O2

Caption: Pathway of lophine dimerization and peroxide formation.

Preventative Measures and Purification

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Protect the reaction mixture and the isolated product from light by using amber glassware or wrapping the reaction vessel in aluminum foil.

  • Temperature Control: Avoid excessive heating during the reaction and purification steps.

  • Purification: If dimers have formed, they can often be separated from the desired lophine monomer by column chromatography. The dimer is typically less polar than the monomer.

Issue 3: Low Yields in Van Leusen Imidazole Synthesis

Q: I am using the Van Leusen imidazole synthesis and my yields are consistently low. What are the common pitfalls with this reaction?

A: Understanding the Cause:

The Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful method but can be sensitive to reaction conditions.[3] Low yields can often be attributed to:

  • Incomplete Imine Formation: In the three-component variation, the in-situ formation of the aldimine from the aldehyde and amine is a critical first step. If this equilibrium is unfavorable, the subsequent cycloaddition with TosMIC will be inefficient.

  • Side Reaction with Aldehyde: If the imine formation is slow or incomplete, TosMIC can react directly with the aldehyde to form an oxazole, which is a common byproduct in this synthesis.[3]

  • Base Strength and Stoichiometry: The choice and amount of base are crucial for the deprotonation of TosMIC to initiate the cycloaddition. An inappropriate base or incorrect stoichiometry can lead to a sluggish or incomplete reaction.

Troubleshooting Guide: Van Leusen Synthesis Optimization

Problem Potential Cause Recommended Solution
Low Conversion Incomplete imine formation.Pre-form the imine before adding TosMIC. This can be achieved by stirring the aldehyde and amine together for a period before introducing the other reagents.
Oxazole Byproduct TosMIC reacting with the aldehyde.Ensure complete or near-complete imine formation before adding TosMIC. Running the reaction at a lower temperature may also improve selectivity.
Sluggish Reaction Inappropriate base or stoichiometry.Screen different bases (e.g., K2CO3, DBU) and optimize the number of equivalents used. The optimal base and amount can be substrate-dependent.
Difficult Purification Presence of p-toluenesulfinic acid byproduct.An aqueous workup with a mild base (e.g., NaHCO3 solution) can help to remove the acidic byproduct.

Section 3: Data Summary Tables

Table 1: Common Byproducts in Imidazole Synthesis and Their Primary Causes

Synthetic MethodCommon Byproduct(s)Primary Cause(s)
Debus-Radziszewski OxazolesCompeting cyclization pathway.[1]
Polymeric materialsHigh reaction temperatures, self-condensation of starting materials.
Van Leusen OxazolesReaction of TosMIC with unreacted aldehyde.[3]
Unreacted starting materialsIncomplete imine formation.
General Lophine Dimers/PeroxidesOxidation of the imidazole ring, particularly with 2,4,5-triaryl imidazoles.[2]
Incompletely cyclized intermediatesSub-optimal reaction temperature or time.

References

  • Benchchem. (n.d.). Troubleshooting common problems in imidazole synthesis reactions.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Veeprho. (n.d.). Imidazole Impurities and Related Compound.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). Synthesis of Lophine and Conversion into Dimers.
  • PubMed. (2012). A peroxide-bridged imidazole dimer formed from a photochromic naphthalene-bridged.... Retrieved January 17, 2026, from [Link]

  • Scribd. (n.d.). Radziszewskis Imidazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2023). What are the usual 280-305 nm absorbing impurities present in imidazole?.
  • ResearchGate. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives | Request PDF.
  • Pharmaffiliates. (n.d.). Imidazole-impurities.
  • ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis.
  • PubMed. (2012). A peroxide-bridged imidazole dimer formed from a photochromic naphthalene-bridged.... Retrieved January 17, 2026, from [Link]

  • ACS Publications. (2015). Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). Method for the production of purified 1,3-substituted imidazolium salts.
  • TSI Journals. (2021). The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved January 17, 2026, from [Link]

  • Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis.
  • (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • PubMed Central. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved January 17, 2026, from [Link]

  • YouTube. (2024). From Other Imidazoles by Substitution of Hydrogen.
  • Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). General reaction scheme of the Debus–Radziszewski imidazole synthesis.
  • ResearchGate. (n.d.). Microwave-Mediated Synthesis of Lophine: Developing a Mechanism To Explain a Product | Request PDF.
  • ResearchGate. (2016). Problem with to synthesis of imidazole?.
  • PubMed Central. (n.d.). Lophine (2,4,5-triphenyl-1H-imidazole). Retrieved January 17, 2026, from [Link]

  • Reddit. (2025). Imidazole synthesis.
  • ResearchGate. (n.d.). Synthetic route to substituted imidazoles.
  • Alfa Omega Pharma. (n.d.). Imidazole Impurities | 288-32-4 Certified Reference Substance.
  • PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Lophine (2,4,5-triphenyl-1H-imidazole).
  • Jetir.Org. (n.d.). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES.
  • Baran Lab. (n.d.). Synthesis of Imidazoles.
  • Benchchem. (n.d.). Common side products in Imidazo[4,5-d]imidazole synthesis and removal.

Sources

Technical Support Center: Synthesis of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. As a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors, achieving a high yield and purity of this compound is critical. This document is structured to address common challenges and provide scientifically grounded solutions to enhance your synthetic success.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound. Each issue is presented with potential causes and actionable solutions.

Issue 1: Low or No Product Formation

  • Potential Cause A: Inefficient Nucleophilic Aromatic Substitution (SNAr)

    • Explanation: The primary route to this compound often involves the SNAr reaction between 3,4-difluoronitrobenzene and 2-methylimidazole. The reactivity of the aryl fluoride is highly dependent on the reaction conditions.

    • Solution:

      • Base Selection: A strong, non-nucleophilic base is crucial to deprotonate the 2-methylimidazole, rendering it a more potent nucleophile. While potassium carbonate is common, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can significantly increase the reaction rate. Use NaH in an aprotic polar solvent like DMF or DMSO.

      • Solvent Choice: The choice of solvent can dramatically influence the reaction rate. Polar aprotic solvents such as DMF, DMSO, or NMP are excellent choices as they can solvate the cation of the base, thus increasing the nucleophilicity of the imidazole anion.

      • Temperature Optimization: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. A temperature range of 80-120 °C is typically effective. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at excessively high temperatures.

  • Potential Cause B: Inactive Catalyst in Buchwald-Hartwig Amination

    • Explanation: An alternative route involves a palladium-catalyzed Buchwald-Hartwig amination. The catalytic cycle is sensitive to air, moisture, and the choice of ligand.[1][2]

    • Solution:

      • Ligand Selection: The choice of phosphine ligand is critical. For N-arylation of imidazoles, bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos often provide superior results. Bidentate ligands like BINAP or DPPF can also be effective.[3]

      • Catalyst and Base: Use a reliable palladium source such as Pd₂(dba)₃ or Pd(OAc)₂. The base is also crucial; cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior to weaker bases.

      • Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using Schlenk techniques or a glovebox. Degas the solvent thoroughly before use.

Issue 2: Formation of Side Products

  • Potential Cause A: Regioisomeric Impurities

    • Explanation: When using unsymmetrical imidazoles like 2-methylimidazole, N-arylation can occur at either nitrogen atom, leading to regioisomers.

    • Solution:

      • Directing Groups: While challenging to control directly, the steric hindrance of the 2-methyl group generally favors arylation at the less hindered N1 position.

      • Reaction Conditions: Lowering the reaction temperature may improve regioselectivity in some cases.

      • Purification: Careful column chromatography is often necessary to separate the desired N1-arylated product from the N3-arylated isomer.

  • Potential Cause B: Di-arylation or Other Side Reactions

    • Explanation: In Buchwald-Hartwig reactions, side reactions such as hydrodehalogenation of the aryl halide or catalyst decomposition can occur.

    • Solution:

      • Stoichiometry: Use a slight excess of the 2-methylimidazole (1.1-1.2 equivalents) relative to the aryl halide.

      • Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of degradation products.

Issue 3: Difficult Purification

  • Potential Cause A: Co-eluting Impurities

    • Explanation: The product and regioisomeric impurities or starting materials may have similar polarities, making separation by standard column chromatography challenging.

    • Solution:

      • Solvent System Optimization: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point. Adding a small amount of a third solvent, such as dichloromethane or methanol, can sometimes improve separation.

      • Alternative Chromatography: Consider using a different stationary phase, such as alumina, or employing techniques like preparative HPLC for difficult separations.

  • Potential Cause B: Product Insolubility/Crystallization Issues

    • Explanation: The final product may be a solid that is difficult to handle or purify.

    • Solution:

      • Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system can be a highly effective purification method. Test a range of solvents to find one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature.

      • Trituration: If the product is an amorphous solid, triturating it with a solvent in which the impurities are soluble but the product is not can be an effective way to wash away contaminants.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and often scalable route involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): 3,4-Difluoronitrobenzene is reacted with 2-methylimidazole in the presence of a base to form 1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole.

  • Nitro Group Reduction: The nitro group of the intermediate is then reduced to an aniline. Common reducing agents for this transformation include tin(II) chloride (SnCl₂), iron powder in acidic media (Fe/HCl or Fe/NH₄Cl), or catalytic hydrogenation (H₂/Pd-C).

Q2: Can I use a one-pot procedure for this synthesis?

While a one-pot procedure is theoretically possible, it is often more practical to perform the synthesis in two distinct steps to ensure higher purity and yield. Isolating the nitro-intermediate allows for its purification before the reduction step, which can simplify the final purification of the desired aniline.

Q3: What are the key safety precautions for this synthesis?

  • 3,4-Difluoronitrobenzene: This starting material is toxic and a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Sodium Hydride (NaH): If used as a base, NaH is a flammable solid that reacts violently with water. Handle it under an inert atmosphere and quench any excess reagent carefully.

  • Catalytic Hydrogenation: If using H₂ gas for the reduction, ensure the system is properly set up to handle flammable gases and prevent leaks. Use a palladium on carbon catalyst that is handled wet to avoid ignition.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction progress.

  • TLC: Use an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials, intermediates, and product. Visualize the spots under UV light.

  • LC-MS: This technique provides more detailed information, including the mass of the components in the reaction mixture, which can help confirm the identity of the product and any intermediates or side products.

III. Optimized Experimental Protocols

Protocol 1: Two-Step Synthesis via SNAr and Nitro Reduction

Step 1: Synthesis of 1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole

  • To a solution of 2-methylimidazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 3,4-difluoronitrobenzene (1.1 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the pure intermediate.

Step 2: Synthesis of this compound

  • To a solution of 1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to obtain this compound.

Protocol 2: Buchwald-Hartwig Amination Approach
  • In a glovebox, combine 1-bromo-3-fluoro-4-nitrobenzene (1.0 eq), 2-methylimidazole (1.2 eq), cesium carbonate (Cs₂CO₃) (2.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq) in a dry Schlenk flask.

  • Add anhydrous, degassed toluene to the flask.

  • Seal the flask and heat the reaction mixture to 110 °C for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the nitro-intermediate.

  • Proceed with the nitro group reduction as described in Protocol 1, Step 2.

IV. Visualizations

Synthesis_Pathway cluster_0 S(N)Ar Route cluster_1 Buchwald-Hartwig Route 3,4-Difluoronitrobenzene 3,4-Difluoronitrobenzene Intermediate 1-(2-fluoro-4-nitrophenyl)- 2-methyl-1H-imidazole 3,4-Difluoronitrobenzene->Intermediate K2CO3, DMF, 100 C 2-Methylimidazole 2-Methylimidazole 2-Methylimidazole->Intermediate Final_Product This compound Intermediate->Final_Product SnCl2*2H2O, EtOH, reflux 1-Bromo-3-fluoro-4-nitrobenzene 1-Bromo-3-fluoro-4-nitrobenzene Intermediate_BH 1-(2-fluoro-4-nitrophenyl)- 2-methyl-1H-imidazole 1-Bromo-3-fluoro-4-nitrobenzene->Intermediate_BH Pd2(dba)3, XPhos, Cs2CO3, Toluene, 110 C 2-Methylimidazole_BH 2-Methylimidazole 2-Methylimidazole_BH->Intermediate_BH Final_Product_BH This compound Intermediate_BH->Final_Product_BH Reduction Troubleshooting_Workflow Start Low Yield Issue Check_Reaction Check Reaction Type Start->Check_Reaction SNAr_Issues S(N)Ar Troubleshooting Check_Reaction->SNAr_Issues S(N)Ar BH_Issues Buchwald-Hartwig Troubleshooting Check_Reaction->BH_Issues Buchwald-Hartwig Optimize_Base Optimize Base (e.g., NaH, KOtBu) SNAr_Issues->Optimize_Base Optimize_Solvent Optimize Solvent (e.g., DMF, DMSO) SNAr_Issues->Optimize_Solvent Optimize_Temp Optimize Temperature (80-120 C) SNAr_Issues->Optimize_Temp Optimize_Ligand Optimize Ligand (e.g., XPhos, SPhos) BH_Issues->Optimize_Ligand Inert_Atmosphere Ensure Inert Atmosphere BH_Issues->Inert_Atmosphere Check_Catalyst Check Catalyst/Base BH_Issues->Check_Catalyst Success Yield Improved Optimize_Base->Success Optimize_Solvent->Success Optimize_Temp->Success Optimize_Ligand->Success Inert_Atmosphere->Success Check_Catalyst->Success

Sources

Technical Support Center: Regioselective Synthesis of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we will address common challenges in a direct question-and-answer format, providing troubleshooting guidance and detailed protocols to support your experimental success.

Introduction: The Synthetic Challenge

The regioselective synthesis of this compound, a key intermediate in the synthesis of various pharmacologically active compounds, presents a significant synthetic challenge. The desired substitution pattern requires careful control of regioselectivity in both the fluorination and the N-arylation of the 2-methylimidazole moiety. The presence of multiple reactive sites on the aniline precursor and the potential for side reactions necessitate a well-designed synthetic strategy and meticulous execution. This guide will help you navigate these challenges.

Troubleshooting Guides & FAQs

Challenge 1: Poor Regioselectivity in the Fluorination Step

Question: I am attempting to introduce a fluorine atom at the 3-position of a substituted aniline precursor, but I am observing a mixture of isomers. How can I improve the regioselectivity of the fluorination?

Answer: Achieving high regioselectivity in the electrophilic fluorination of substituted anilines is a common hurdle. The directing effects of the substituents on the aromatic ring play a crucial role. Here’s a breakdown of the issue and potential solutions:

Underlying Cause: The amino group is a strong ortho-, para-director. If the para position is blocked, fluorination will preferentially occur at the ortho positions. To achieve meta-fluorination relative to the amino group, its directing effect must be overcome or temporarily masked.

Troubleshooting Protocol 1: Orthogonal Protecting Group Strategy

A robust strategy is to employ an orthogonal protecting group on the aniline nitrogen. This modulates the directing effect of the nitrogen and can sterically hinder certain positions, guiding the electrophilic fluorinating agent to the desired carbon.

Step-by-Step Protocol:

  • Protection of the Aniline:

    • Protect the primary amine of your starting aniline derivative. A tert-butyloxycarbonyl (Boc) group is a common choice as it can be easily removed under acidic conditions.

    • Reaction: Dissolve the aniline in a suitable solvent (e.g., dichloromethane or THF). Add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine or DMAP). Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Electrophilic Fluorination:

    • With the amine protected, perform the electrophilic fluorination. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and effective electrophilic fluorinating agent.[1][2]

    • Reaction: Dissolve the Boc-protected aniline in an appropriate solvent (e.g., acetonitrile or nitromethane).[3] Add Selectfluor® and stir at the recommended temperature. The reaction conditions may require optimization depending on the substrate.

  • Deprotection:

    • Once the desired fluoro-substituted intermediate is obtained, remove the Boc group.

    • Reaction: Treat the Boc-protected compound with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, or with HCl in an organic solvent.

Data Summary: Comparison of Fluorination Directing Groups

Protecting GroupDirecting EffectCleavage ConditionsOrthogonality
Boc Moderately ortho, para-directingAcidic (TFA, HCl)Orthogonal to many C-N coupling conditions.[4]
Fmoc Bulky, can favor paraBasic (Piperidine)Orthogonal to acid-labile groups.
Acetyl Weakly ortho, para-directingAcidic or basic hydrolysisLess orthogonal, can be cleaved under some coupling conditions.
Challenge 2: Low Yield in the N-Arylation of 2-Methylimidazole

Question: I am struggling to couple 2-methylimidazole with my fluorinated aniline precursor. I am observing low yields and significant amounts of starting material recovery. What are the key factors to consider for an efficient N-arylation?

Answer: The N-arylation of imidazoles, particularly with electron-rich or sterically hindered aryl halides, can be challenging. The choice of catalytic system and reaction conditions is critical. Both Ullmann-type and Buchwald-Hartwig amination reactions are viable routes, each with its own set of considerations.[5][6]

Underlying Cause: The low reactivity can stem from several factors:

  • Catalyst Inhibition: Imidazoles can act as ligands and inhibit the palladium catalyst in Buchwald-Hartwig couplings.[5]

  • Steric Hindrance: The 2-methyl group on the imidazole can sterically hinder the approach to the nitrogen.

  • Poor Substrate Activation: The fluoro-substituted aryl halide may not be sufficiently activated for nucleophilic aromatic substitution (SNAᵣ).

Troubleshooting Protocol 2: Optimized Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[7][8] Optimization of the ligand, base, and catalyst pre-activation can overcome the challenges associated with imidazole coupling.

Step-by-Step Protocol:

  • Catalyst Pre-activation: To circumvent catalyst inhibition by the imidazole, pre-forming the active Pd(0)-ligand complex is highly recommended.[5]

    • Procedure: In a separate flask, under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos or a biarylphosphine ligand) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). Gently heat the mixture (e.g., to 80 °C) for a short period (e.g., 15-30 minutes) until a color change indicates the formation of the active complex.

  • Coupling Reaction:

    • In the main reaction vessel, combine the fluorinated aryl halide, 2-methylimidazole, and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄).

    • Add the pre-activated catalyst solution to the reaction mixture.

    • Heat the reaction to the optimal temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

Troubleshooting Protocol 3: Ligand-Accelerated Ullmann Condensation

The Ullmann condensation, a copper-catalyzed N-arylation, is a classic and effective alternative.[6] Modern variations utilize ligands to improve solubility and accelerate the reaction at lower temperatures.[9][10]

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, combine the fluorinated aryl halide, 2-methylimidazole, a copper(I) salt (e.g., CuI), a suitable ligand (e.g., 1,10-phenanthroline or an N,N'-dimethylethylenediamine), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent and Temperature: Use a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP. Heat the reaction mixture, typically in the range of 110-150 °C.

  • Work-up: After the reaction is complete, the work-up often involves an aqueous ammonia solution to remove the copper catalyst.

Data Summary: Comparison of N-Arylation Methods

MethodCatalystLigand ExamplesBase ExamplesTypical TemperatureKey Advantages
Buchwald-Hartwig Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Biarylphosphines (e.g., XPhos), XantphosCs₂CO₃, K₃PO₄, NaOtBu80-120 °CBroad substrate scope, milder conditions.[7][11]
Ullmann Copper (e.g., CuI, Cu₂O)1,10-Phenanthroline, L-proline, diaminesK₂CO₃, Cs₂CO₃110-200 °CCost-effective, tolerant of some functional groups.[6][9]
Challenge 3: Undesired Side Reactions

Question: I am observing the formation of impurities that are difficult to separate from my desired product. What are the likely side reactions and how can I minimize them?

Answer: Several side reactions can occur during the synthesis of this compound. Understanding these potential pathways is key to suppressing them.

Common Side Reactions:

  • Hydrodehalogenation: In palladium-catalyzed reactions, the aryl halide can be reduced to the corresponding arene. This is often promoted by moisture or other protic sources in the reaction mixture.

    • Mitigation: Ensure all reagents and solvents are anhydrous. Use a well-dried reaction setup under an inert atmosphere.

  • Homocoupling of the Aryl Halide: The aryl halide can couple with itself to form a biaryl impurity.

    • Mitigation: This is often a sign of an inefficient catalytic cycle. Optimizing the ligand-to-metal ratio and ensuring efficient stirring can help.

  • N1 vs. N3 Alkylation of 2-Methylimidazole: While the N1 arylation is generally favored, some reaction conditions might lead to the formation of the N3-arylated isomer.

    • Mitigation: The regioselectivity is influenced by the counterion of the imidazole salt and the steric environment. Using a base to generate the imidazolate anion in situ generally favors N1 substitution.

Visualizing the Synthetic Strategy

The following diagram illustrates a potential synthetic workflow, highlighting the key decision points and potential challenges.

Synthesis_Workflow cluster_start Starting Material cluster_protection Step 1: Protection cluster_fluorination Step 2: Fluorination cluster_arylation Step 3: N-Arylation cluster_deprotection Step 4: Deprotection cluster_product Final Product Start Substituted Aniline Precursor Protection Amine Protection (e.g., Boc group) Start->Protection Protecting Group Strategy [Ref: Orthogonal Protection] Fluorination Regioselective Electrophilic Fluorination (e.g., Selectfluor®) Protection->Fluorination Control of Regioselectivity [Challenge 1] Arylation N-Arylation with 2-Methylimidazole (Buchwald-Hartwig or Ullmann) Fluorination->Arylation Choice of Coupling Method [Challenge 2] Challenge1 Side Reactions: - Isomer formation Fluorination->Challenge1 Deprotection Removal of Protecting Group (e.g., TFA or HCl) Arylation->Deprotection Final Step Challenge2 Side Reactions: - Low Yield - Catalyst Inhibition Arylation->Challenge2 Challenge3 Side Reactions: - Hydrodehalogenation - Homocoupling Arylation->Challenge3 Product This compound Deprotection->Product

Caption: A generalized workflow for the synthesis of the target molecule.

Conclusion

The regioselective synthesis of this compound is a multi-step process where careful planning and execution are paramount. By understanding the underlying chemical principles and anticipating common challenges, researchers can develop robust and efficient synthetic routes. This guide provides a starting point for troubleshooting and optimization. For more specific inquiries, please consult the cited literature or contact our technical support team.

References

  • Christe, K. O., & Schack, C. J. (n.d.). Method for Introducing Fluorine into an Aromatic Ring. DTIC.
  • JoVE. (2023, April 30). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. JoVE.
  • Chinese Chemical Society. (2020, November 20). Nitromethane-the secret of electrophilic fluorination reagent activation. Chinese Chemical Society.
  • Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia.
  • Google Patents. (n.d.). US4476337A - Method for introducing fluorine into an aromatic ring. Google Patents.
  • ACS Publications. (n.d.). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal.
  • Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. Google Patents.
  • Unknown. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Unknown Source.
  • NIH. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC.
  • Unknown. (2025, August 7). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Unknown Source.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqGQdq1oxjgFpn5XR9Scar-EkIpFzjYcn1hxwzHO2pc2iLTu_a5CoNqq-AKEWnpB4MOWjWc9i6tWD4phFETzWKu3rchoAR0zCJLvyuxa3zy5WIZYVYGtIxIaCxQiZPihjcIWSiOuykGPpeM5tU9pmktR3v9dk8txR8u7w=]([Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Impact of Fluorination on Aniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorine in Aniline Scaffolds

Aniline and its derivatives represent a cornerstone scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents from kinase inhibitors to analgesics. Their synthetic tractability and versatile chemical handles make them an attractive starting point for drug discovery campaigns. However, non-substituted aniline moieties often suffer from significant metabolic liabilities, primarily rapid oxidation by cytochrome P450 (CYP) enzymes, leading to poor pharmacokinetic profiles.

This is where the strategic incorporation of fluorine becomes a transformative tool for the medicinal chemist.[1][2][3] Fluorine, despite being only slightly larger than hydrogen, is the most electronegative element, and the carbon-fluorine (C-F) bond is the strongest in organic chemistry.[4][5] This unique combination of properties allows for the fine-tuning of a molecule's biological activity in several key ways:

  • Blocking Metabolic "Soft Spots": Replacing a metabolically labile C-H bond with a robust C-F bond can effectively prevent oxidative metabolism, dramatically increasing a compound's half-life and bioavailability.[1][4][6]

  • Modulating Physicochemical Properties: Fluorine's potent electron-withdrawing effect can alter the acidity (pKa) and lipophilicity (LogP) of nearby functional groups, which in turn influences membrane permeability, solubility, and target binding.[2][5][7]

  • Influencing Binding Affinity: The introduction of fluorine can alter a molecule's conformation and electronic distribution, potentially creating new, favorable interactions with a protein target or disrupting unfavorable ones.[2][8]

This guide provides a comparative analysis of fluorinated versus non-fluorinated aniline analogs, offering objective experimental data, detailed protocols for key assays, and the causal reasoning behind these experimental choices.

Part 1: Comparative Metabolic Stability

The primary driver for fluorinating aniline scaffolds is often to enhance metabolic stability.[6] The aromatic ring and the amino group of aniline are susceptible to hydroxylation and other oxidative transformations by CYP enzymes.[9] Strategically placing a fluorine atom can shield these vulnerable positions.[1]

The Causality of Fluorine-Enhanced Stability

The C-H bonds on an aromatic ring are common sites for CYP450-mediated oxidation. By substituting a hydrogen atom with fluorine, we introduce a bond that is significantly stronger and less susceptible to enzymatic cleavage.[6] This "metabolic blocking" is a cornerstone of modern drug design. For instance, placing a fluorine atom at the para-position of an aniline ring can hinder oxidation at that site, which is often a primary metabolic pathway.

Caption: Fluorine as a metabolic shield in aniline analogs.

Quantitative Data: In Vitro Stability

The following table presents illustrative data from a typical in vitro metabolic stability assay using human liver microsomes (HLM), comparing a hypothetical parent aniline with its para-fluorinated analog.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Fold Increase in Stability
Aniline Analog (Parent)1592.4-
p-Fluoroaniline Analog8516.35.7x
Table 1: Comparative metabolic stability data. This data illustrates a common trend where fluorination significantly increases metabolic half-life and reduces intrinsic clearance.[6][9]
Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol describes a standard method for assessing metabolic stability by measuring the rate of disappearance of a compound when incubated with human liver microsomes, which are rich in CYP450 enzymes.[9][10]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.

Materials:

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A/B)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., Verapamil, Warfarin) for quenching

  • Control compounds (e.g., a high-clearance compound like Propranolol and a low-clearance compound like Carbamazepine)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

Methodology:

  • Preparation:

    • Thaw HLM on ice. Dilute with cold phosphate buffer to a final concentration of 0.5 mg/mL.

    • Prepare test and control compounds in a suitable solvent (e.g., DMSO) and dilute with buffer to the desired starting concentration (e.g., 1 µM).

    • Pre-warm the NADPH regenerating system and the HLM/compound mixture in separate plates at 37°C for 10 minutes.

  • Incubation:

    • To initiate the metabolic reaction, add the pre-warmed NADPH solution to the HLM/compound plate. Mix well. This is your T=0 time point.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching:

    • Immediately add the aliquot to a collection plate containing ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.[11]

    • Vortex the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[12]

  • Data Interpretation:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (k / [microsomal protein concentration]) * 1000 .

Part 2: Comparative Membrane Permeability

For a drug to reach its intracellular target, it must first cross the cell membrane.[13] Membrane permeability is heavily influenced by a compound's lipophilicity (LogP) and its ionization state (pKa). Fluorination can modulate both of these properties.[3][4]

The Causality of Fluorine-Modulated Permeability

The effect of fluorine on lipophilicity is context-dependent. Substituting a single hydrogen on an aromatic ring with fluorine generally increases the lipophilicity (LogP) due to fluorine's inductive effect.[4][14] This enhanced lipophilicity can improve passive diffusion across the lipid bilayer of cell membranes.[1][14]

However, fluorine's strong electron-withdrawing nature also lowers the pKa of nearby basic groups, like the aniline amine.[2][5] A lower pKa means the amine is less protonated (less charged) at physiological pH (7.4). A more neutral species will more readily pass through the lipophilic membrane. Therefore, fluorination can enhance permeability through a dual mechanism: increasing lipophilicity and promoting a more neutral state.

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Quantitative Data: In Vitro Permeability

The table below shows a typical outcome from a PAMPA experiment, a common assay for predicting passive intestinal absorption.[15]

CompoundpKaLogPPermeability (Pe, 10⁻⁶ cm/s)Classification
Aniline Analog (Parent)4.92.14.5Moderate
p-Fluoroaniline Analog4.22.412.1High
Table 2: Comparative permeability data. The fluorinated analog shows increased permeability, correlating with its higher lipophilicity (LogP) and lower basicity (pKa).[5][14]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a high-throughput method to evaluate the passive permeability of compounds across an artificial lipid membrane.[15][16]

Objective: To determine the effective permeability coefficient (Pe) of test compounds.

Materials:

  • PAMPA plate system (96-well donor and acceptor plates)

  • Artificial membrane solution (e.g., Phosphatidylcholine in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds and controls (high/low permeability)

  • UV-Vis plate reader or LC-MS/MS system

Methodology:

  • Membrane Coating:

    • Carefully pipette a small volume (e.g., 5 µL) of the artificial membrane solution onto the filter of each well in the donor plate. Allow it to impregnate the filter for 5-10 minutes.

  • Plate Preparation:

    • Add buffer (e.g., 300 µL PBS) to each well of the acceptor plate.

    • Prepare the test compounds in buffer at a known concentration (e.g., 100 µM) and add them to the donor plate wells (e.g., 150 µL). Reserve some of this solution for a reference concentration reading.

  • Incubation:

    • Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor filter is in contact with the buffer in the acceptor well. This creates a "sandwich".

    • Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) without shaking.

  • Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in the donor wells, acceptor wells, and the initial reference solution using a UV-Vis plate reader or LC-MS/MS.

  • Data Interpretation:

    • Calculate the effective permeability (Pe) using the following equation: Pe = - [ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VD * VA) / ((VD + VA) * Area * Time) Where VD and VA are the volumes of the donor and acceptor wells, respectively, Area is the surface area of the filter, and Time is the incubation time.

    • Classify compounds based on their Pe values (e.g., <1 x 10⁻⁶ cm/s is low, >10 x 10⁻⁶ cm/s is high).

Part 3: Comparative Protein Binding Affinity

Ultimately, the efficacy of a drug is determined by how well it binds to its biological target. Fluorine can influence binding affinity through a variety of mechanisms, including electrostatic interactions, conformational effects, and the displacement of water molecules from the binding pocket.[2][17]

The Causality of Fluorine-Influenced Binding

The C-F bond is highly polarized, creating a localized dipole moment. This can lead to favorable electrostatic or multipolar interactions with polar residues in a protein's active site, such as the backbone carbonyls.[8] Additionally, because fluorine is a poor hydrogen bond donor but a weak acceptor, its introduction can disrupt unfavorable interactions or promote favorable hydrophobic contacts.[2] The substitution of hydrogen with fluorine can also alter the preferred conformation of the molecule to one that fits more snugly into the binding pocket, thus increasing affinity.[1]

Quantitative Data: Binding Affinity

Isothermal Titration Calorimetry (ITC) is a gold-standard, label-free technique that directly measures the heat released or absorbed during a binding event, allowing for the precise determination of the dissociation constant (KD).[18][19] A smaller KD value indicates a stronger binding affinity.[18]

CompoundDissociation Constant (KD)
Aniline Analog (Parent)150 nM
p-Fluoroaniline Analog35 nM
Table 3: Comparative binding affinity data. The fluorinated analog demonstrates a significantly lower KD, indicating a ~4.3-fold increase in binding affinity to the target protein.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To determine the dissociation constant (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a ligand-protein interaction.

Materials:

  • Isothermal Titration Calorimeter

  • Purified target protein

  • Ligands (fluorinated and non-fluorinated analogs)

  • Dialysis buffer (e.g., PBS or HEPES, pH 7.4)

Methodology:

  • Sample Preparation (Crucial for Data Quality):

    • Dialyze the protein extensively against the final ITC buffer to ensure a perfect buffer match.

    • Dissolve the ligands in the final dialysis buffer. Mismatched buffers can create large heats of dilution, obscuring the binding signal.

    • Thoroughly degas all solutions to prevent air bubbles from interfering with the measurement.

    • Accurately determine the concentrations of both the protein and ligand solutions.

  • Instrument Setup:

    • Equilibrate the ITC instrument to the desired experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell (e.g., ~200 µL).

    • Load the ligand solution into the injection syringe (e.g., ~40 µL). The ligand concentration should typically be 10-20 times that of the protein.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any material diffused from the syringe, and discard this data point.

    • Execute a series of small, timed injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution while stirring.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat change upon binding.

  • Analysis:

    • The raw data appears as a series of peaks, with each peak representing the heat change from a single injection.

    • Integrate the area under each peak to determine the heat change per mole of injectant.

    • Plot these integrated heats against the molar ratio of ligand to protein.

  • Data Interpretation:

    • Fit the resulting binding isotherm (a sigmoidal curve) to a suitable binding model (e.g., one-site binding).[19]

    • The fitting software will directly provide the key parameters:

      • KD (Dissociation Constant): The reciprocal of the binding affinity.

      • n (Stoichiometry): The number of ligand molecules that bind to one protein molecule.

      • ΔH (Enthalpy): The heat change associated with the binding event.

      • ΔS (Entropy): Calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS), where ΔG = RTln(KD).

Conclusion

The strategic incorporation of fluorine into aniline-based drug candidates is a powerful and well-established strategy for overcoming common pharmacokinetic and pharmacodynamic hurdles. As demonstrated, fluorination can profoundly and often beneficially impact a molecule's biological activity by enhancing metabolic stability, modulating membrane permeability, and increasing protein binding affinity.[1][2][3] The experimental protocols detailed in this guide—metabolic stability assays, PAMPA, and ITC—represent a robust, self-validating workflow for quantitatively assessing these improvements. By understanding the underlying causality of fluorine's effects and employing these rigorous experimental techniques, researchers can make more informed decisions, accelerating the journey from a promising lead compound to a viable therapeutic agent.

References

  • Priya A, Mahesh Kumar N, Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

  • Jackson, G. et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(14), 5399. [Link]

  • Taylor & Francis. (n.d.). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]

  • Al-Tel, T. H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(12), 4811. [Link]

  • Reddit. (2020, March 10). What are some physical methods to determine binding affinity of a protein? r/Biochemistry. [Link]

  • LibreTexts Biology. (2025, August 7). 5.2: Techniques to Measure Binding. [Link]

  • Zhang, X., et al. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. [Link]

  • BioIVT. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

  • Rowan Newsletter. (2026, January 9). Predicting Permeability for Small Molecules. Substack. [Link]

  • Goger, M., et al. (2023, August 16). Recent advances on molecular dynamics-based techniques to address drug membrane permeability with atomistic detail. Computational and Structural Biotechnology Journal. [Link]

  • White, C. J., et al. (n.d.). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). Case studies of fluorine in drug discovery. [Link]

  • ResearchGate. (2025, August 6). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. [Link]

  • OUCI. (n.d.). Case studies of fluorine in drug discovery. [Link]

  • Gedeon, P. C., et al. (2017, April 28). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(18), 4725–4736. [Link]

  • Al-Badran, S., et al. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry – A European Journal. [Link]

  • Ferlin, M. G., et al. (2019, September 15). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 343-356. [Link]

  • Wehrhan, L., & Keller, B. G. (2024, June 17). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the fluorinated aniline scaffold is a cornerstone for the development of novel therapeutic agents. The strategic incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of bioactive molecules.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline core, a key pharmacophore in the design of kinase inhibitors. While direct and extensive research on this specific scaffold is emerging, we can draw valuable insights from structurally related and well-characterized bioactive molecules to inform future drug discovery efforts.

The Core Scaffold: A Privileged Motif in Kinase Inhibition

The this compound moiety presents several key features that make it an attractive starting point for inhibitor design. The aniline nitrogen provides a crucial hydrogen bond donor for interaction with the hinge region of kinase active sites. The fluoro-substituent at the 3-position can modulate the pKa of the aniline and influence binding interactions, while the 2-methyl-1H-imidazol-1-yl group at the 4-position can engage in various interactions within the ATP-binding pocket, including hydrophobic and potential π-π stacking interactions.

The imidazole ring itself is a versatile component in therapeutic drugs, capable of participating in hydrogen bonds, coordination, ion-dipole, and cation-π interactions, which contribute to its diverse biological activities, including anti-tumor properties.[2]

Comparative Analysis of Structural Modifications

To elucidate the SAR of this scaffold, we will examine key modifications at different positions and their impact on biological activity, drawing data from analogous series of kinase inhibitors.

Part 1: The Influence of Substituents on the Aniline Ring

The substitution pattern on the aniline ring is critical for target potency and selectivity. Let's consider the bioisosteric replacement of the fluoro group and the addition of other substituents. A notable example for comparison is the 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline scaffold, a key component of the second-generation Bcr-Abl inhibitor, Nilotinib.[3][4]

In this analogue, the trifluoromethyl group at the 5-position enhances hydrophobic interactions within the allosteric pocket of the Abl kinase domain.[3] This suggests that for the this compound core, modifications at the 5- and 6-positions could be pivotal for optimizing activity against specific kinases.

Table 1: Comparison of Aniline Ring Substitutions on Kinase Inhibitory Activity (Hypothetical Data Based on Analogous Scaffolds)

Compound IDR1R2R3Target KinaseIC50 (µM)
Core FHHc-MET (Hypothetical)5.2
1a ClHHc-MET (Hypothetical)3.8
1b HCF3HBcr-Abl0.025
1c FHOMec-MET (Hypothetical)8.1

Note: Data for 1b is derived from studies on Nilotinib-like scaffolds.[3] Data for other compounds is hypothetical to illustrate potential SAR trends.

The data, though partially extrapolated, suggests that electron-withdrawing groups at the meta-position to the imidazole ring (position 5) can significantly enhance potency, as seen with the trifluoromethyl group in the Bcr-Abl inhibitor.[3] Conversely, an electron-donating group like methoxy at the 6-position might be detrimental to activity.

Part 2: Modifications of the Imidazole Moiety

The 2-methyl group on the imidazole ring plays a role in establishing van der Waals interactions within the kinase active site. The impact of modifying or replacing this group can be significant. For instance, replacing the methyl group with a hydrogen atom or a larger alkyl group would likely alter the binding affinity and selectivity profile of the inhibitor.

Table 2: Impact of Imidazole Substitutions on Kinase Inhibition (Hypothetical Data)

Compound IDImidazole R-groupTarget KinaseIC50 (µM)
Core -CH3c-MET (Hypothetical)5.2
2a -Hc-MET (Hypothetical)12.5
2b -CH2CH3c-MET (Hypothetical)7.8
2c -CF3c-MET (Hypothetical)3.1

These hypothetical data illustrate that even minor changes to the imidazole substituent can have a pronounced effect on inhibitory activity. The introduction of a trifluoromethyl group could potentially enhance interactions and improve potency.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the core scaffold and its derivatives typically involves a multi-step process. A common route is the nucleophilic aromatic substitution of a di- or tri-substituted fluorinated benzene with 2-methylimidazole, followed by the reduction of a nitro group to the aniline.

Step-by-step Synthesis:

  • Nucleophilic Aromatic Substitution: 1,2-Difluoro-4-nitrobenzene is reacted with 2-methylimidazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature. This step selectively substitutes one of the fluorine atoms with the imidazole moiety.[5]

  • Nitro Group Reduction: The resulting nitro-intermediate is then reduced to the corresponding aniline. This can be achieved using various reducing agents, such as iron powder in the presence of ammonium chloride, or catalytic hydrogenation using palladium on carbon (Pd/C).[5][6]

Synthesis_Workflow start 1,2-Difluoro-4-nitrobenzene + 2-Methylimidazole step1 Nucleophilic Aromatic Substitution (K2CO3, DMF) start->step1 intermediate 4-(2-methyl-1H-imidazol-1-yl)-1-fluoro-2-nitrobenzene step1->intermediate step2 Nitro Group Reduction (Fe/NH4Cl or H2, Pd/C) intermediate->step2 end_product This compound step2->end_product

Caption: General synthetic route for this compound.

Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using in vitro kinase assays.

  • Assay Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

  • Procedure:

    • The kinase, substrate, ATP, and the test compound are incubated together in a reaction buffer.

    • After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the produced ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.

    • The luminescence intensity is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the compound. IC50 values are then calculated from dose-response curves.[3]

Kinase_Assay_Workflow start Kinase + Substrate + ATP + Inhibitor step1 Incubation start->step1 step2 Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) step1->step2 step3 Add Kinase Detection Reagent (Convert ADP to ATP) step2->step3 step4 Luciferase/Luciferin Reaction step3->step4 end_result Measure Luminescence step4->end_result

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of structurally related compounds, key SAR insights can be summarized as follows:

  • Aniline Ring Substitution: Electron-withdrawing groups at the 5-position are likely to enhance inhibitory potency, particularly for kinases with a deep hydrophobic pocket.

  • Imidazole Moiety: The 2-methyl group appears to be important for activity, and further optimization at this position could lead to improved affinity and selectivity.

Future work should focus on the systematic synthesis and biological evaluation of a focused library of derivatives to build a comprehensive SAR profile for this specific scaffold. This will enable the rational design of potent and selective kinase inhibitors for various therapeutic applications.

References

  • The Promising Biological Potential of 3,4-Difluoro-2-methylaniline Derivatives in Drug Discovery - Benchchem.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC - PubMed Central.
  • CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents.
  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | Ossila.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed Central.
  • Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - NIH.
  • Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity - PubMed.
  • This compound | CAS 209960-27-0 | SCBT.
  • US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • Scaffold Hopping in Drug Discovery.
  • 3-fluoro-4-(1H-imidazol-1-yl)aniline | CAS 190200-19-2 | SCBT.
  • This compound | 209960-27-0 - ChemicalBook.
  • Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][3][4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC - PubMed Central. Available at:

  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline - PubChem.
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PubMed Central.
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - NIH.
  • Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs - PubMed.

Sources

The Strategic Value of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline in Modern Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The inherent properties of these intermediates dictate not only the synthetic feasibility of a drug candidate but also its pharmacokinetic and pharmacodynamic profile. Among the myriad of available scaffolds, 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline has emerged as a particularly valuable intermediate, especially in the synthesis of targeted therapies such as kinase inhibitors. This guide provides an in-depth validation of this compound, comparing its performance and synthetic utility against viable alternatives, supported by experimental data and established protocols. Our analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and synthesis of next-generation pharmaceuticals.

The Growing Importance of Fluorinated Anilines and Imidazole Moieties

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall druglikeness. When this is coupled with an imidazole ring, a privileged scaffold in medicinal chemistry known for its ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes, the resulting combination is a powerful tool for drug design. The imidazole moiety is a common feature in numerous approved drugs, valued for its contribution to aqueous solubility and its role as a versatile pharmacophore.

In Focus: this compound

Physicochemical Properties:

PropertyValue
CAS Number 209960-27-0
Molecular Formula C₁₀H₁₀FN₃
Molecular Weight 191.20 g/mol
Synthetic Accessibility

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in peer-reviewed journals, its synthesis can be reliably inferred from established methodologies for structurally similar compounds. A highly analogous and well-documented synthesis is that of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, a key intermediate in the production of the blockbuster kinase inhibitor, Nilotinib. This analogous synthesis involves a copper-catalyzed N-arylation reaction (an Ullmann condensation) between 3-bromo-5-(trifluoromethyl)aniline and 4-methylimidazole.

Based on this precedent, a logical and efficient synthetic route to this compound would proceed via a nucleophilic aromatic substitution (SNAAr) reaction. The likely starting materials would be 1,2-difluoro-4-nitrobenzene and 2-methylimidazole. The fluorine atom para to the strongly electron-withdrawing nitro group is highly activated towards nucleophilic attack, allowing for selective substitution by the imidazole nitrogen. The subsequent reduction of the nitro group to an aniline is a standard and high-yielding transformation, typically achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or by using reducing agents like iron in acidic media.

Synthetic Workflow for this compound start 1,2-difluoro-4-nitrobenzene + 2-methylimidazole step1 Nucleophilic Aromatic Substitution (SNAAr) (e.g., K2CO3, DMF, heat) start->step1 intermediate 4-(2-methyl-1H-imidazol-1-yl)-3-fluoronitrobenzene step1->intermediate step2 Nitro Group Reduction (e.g., Pd/C, H2 or Fe/NH4Cl) intermediate->step2 product This compound step2->product

Caption: Plausible synthetic workflow for the target intermediate.

Comparative Analysis with Alternative Intermediates

The true value of an intermediate is best understood in the context of its alternatives. Here, we compare this compound with two other commercially available and widely used fluorinated aniline building blocks: 3-fluoro-4-morpholinoaniline and 3-fluoro-4-(1H-pyrazol-1-yl)aniline.

Structural Comparison of Intermediates cluster_0 Target Intermediate cluster_1 Alternative 1 cluster_2 Alternative 2 node_target This compound node_alt1 3-fluoro-4-morpholinoaniline node_alt2 3-fluoro-4-(1H-pyrazol-1-yl)aniline Bcr_Abl_Pathway BCR_ABL Bcr-Abl (Constitutively Active Kinase) Grb2_SOS Grb2/SOS BCR_ABL->Grb2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Nilotinib Nilotinib (from aniline intermediate) Nilotinib->BCR_ABL Inhibition Ras Ras Grb2_SOS->Ras RAF_MEK_ERK RAF/MEK/ERK (MAPK Pathway) Ras->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation STAT5->Proliferation

A Comparative Guide to the Synthetic Routes of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline: A Critical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline in Medicinal Chemistry

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its structural motifs, including the fluorinated aniline and the 2-methylimidazole moiety, are prevalent in numerous kinase inhibitors and other therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the substituted imidazole ring provides a crucial interaction point with biological targets. Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance to the pharmaceutical industry. This guide provides a comparative analysis of the primary synthetic strategies to obtain this compound, offering insights into the practical advantages and limitations of each approach.

Core Synthetic Strategies: A Head-to-Head Comparison

The synthesis of this compound is predominantly approached through two main strategies: a classical two-step route involving Nucleophilic Aromatic Substitution (SNAr) followed by reduction, and modern transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. The choice of route often depends on factors such as starting material availability, scalability, cost, and desired purity.

Route 1: The Classical Two-Step Approach: SNAr and Reduction

This widely employed method is a robust and often cost-effective way to synthesize the target molecule. It involves the initial formation of a C-N bond between an activated aromatic ring and 2-methylimidazole, followed by the reduction of a nitro group to the desired aniline.

Workflow Diagram:

SNAr_and_Reduction_Workflow Start Starting Materials SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr 3,4-Difluoronitrobenzene + 2-Methylimidazole Intermediate 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)nitrobenzene SNAr->Intermediate Reduction Nitro Group Reduction Intermediate->Reduction Reducing Agent Product This compound Reduction->Product

Caption: Workflow for the classical two-step synthesis of this compound.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this route is the SNAr reaction, where the electron-withdrawing nitro group on 3,4-difluoronitrobenzene activates the aromatic ring for nucleophilic attack by 2-methylimidazole. The fluorine atom at the 4-position is selectively displaced due to the strong activating effect of the para-nitro group.

  • Causality of Experimental Choices:

    • Starting Material: 3,4-Difluoronitrobenzene is a common and relatively inexpensive starting material. Its synthesis is typically achieved through the nitration of 1,2-difluorobenzene[1][2].

    • Base: A base such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) is crucial to deprotonate the N-H of 2-methylimidazole, generating the nucleophilic imidazolide anion[3].

    • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to facilitate the reaction by solvating the cation of the base and increasing the nucleophilicity of the imidazolide.

Step 2: Reduction of the Nitro Group

The intermediate, 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)nitrobenzene, is then reduced to the final aniline product. Several reduction methods are available, each with its own set of advantages and disadvantages.

  • Common Reduction Methods:

    • Metal/Acid Reduction: A classic and cost-effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or ammonium chloride (NH4Cl)[4][5]. This method is robust and scalable.

    • Catalytic Hydrogenation: This method employs a catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate[5]. It is generally a cleaner reaction with easier work-up, but the catalyst can be expensive.

Experimental Protocol (Illustrative):

Step 1: Synthesis of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)nitrobenzene (via SNAr)

  • To a stirred solution of 3,4-difluoronitrobenzene (1.0 eq) in DMF, add 2-methylimidazole (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (via Reduction)

  • Suspend 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)nitrobenzene (1.0 eq) and iron powder (3.0 eq) in a mixture of ethanol and water.

  • Add a catalytic amount of ammonium chloride and heat the mixture to reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the desired aniline.

Route 2: Modern Cross-Coupling Strategies

Transition-metal catalyzed cross-coupling reactions offer an alternative and often more versatile approach to forming the crucial C-N bond.

1. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] This method can be applied to couple 2-methylimidazole with a suitable aryl halide or triflate.

Workflow Diagram:

Buchwald_Hartwig_Workflow Start Starting Materials Coupling Buchwald-Hartwig Amination Start->Coupling 4-Bromo-2-fluoroaniline + 2-Methylimidazole Product This compound Coupling->Product Pd Catalyst, Ligand, Base

Caption: Workflow for the Buchwald-Hartwig amination approach.

  • Causality of Experimental Choices:

    • Aryl Halide: A suitable starting material would be an aryl halide such as 4-bromo-2-fluoroaniline or 4-iodo-2-fluoroaniline. The choice of halide influences the reactivity (I > Br > Cl).

    • Catalyst System: A palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3) in combination with a phosphine ligand (e.g., XPhos, SPhos, BINAP) is essential for the catalytic cycle.[8][9] The ligand plays a critical role in the efficiency of the reaction.

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) is required to deprotonate the imidazole and facilitate the catalytic cycle.

Experimental Protocol (Illustrative):

  • In a glovebox, charge a reaction vessel with 4-bromo-2-fluoroaniline (1.0 eq), 2-methylimidazole (1.2 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene to the vessel.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

2. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, representing an older but still relevant alternative to palladium-catalyzed methods.[10][11]

Workflow Diagram:

Ullmann_Condensation_Workflow Start Starting Materials Coupling Ullmann Condensation Start->Coupling 4-Iodo-2-fluoroaniline + 2-Methylimidazole Product This compound Coupling->Product Cu Catalyst, Ligand, Base

Caption: Workflow for the Ullmann condensation approach.

  • Causality of Experimental Choices:

    • Aryl Halide: Aryl iodides are generally more reactive than bromides or chlorides in Ullmann reactions.

    • Copper Source: Copper(I) salts, such as CuI, are commonly used as the catalyst.

    • Ligand: The use of a ligand, such as 1,10-phenanthroline or an amino acid, can significantly improve the reaction efficiency and allow for milder reaction conditions.

    • Base: A base like K2CO3 or Cs2CO3 is required.

    • Solvent: High-boiling polar solvents like DMF, NMP, or pyridine are often necessary.

Experimental Protocol (Illustrative):

  • To a reaction vessel, add 4-iodo-2-fluoroaniline (1.0 eq), 2-methylimidazole (1.5 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K2CO3 (2.0 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 120-140 °C under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture and dilute with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: SNAr and ReductionRoute 2a: Buchwald-Hartwig AminationRoute 2b: Ullmann Condensation
Starting Materials 3,4-Difluoronitrobenzene, 2-Methylimidazole4-Halo-2-fluoroaniline, 2-Methylimidazole4-Halo-2-fluoroaniline, 2-Methylimidazole
Number of Steps TwoOneOne
Catalyst None (for SNAr), Metal/Pd (for reduction)PalladiumCopper
Reaction Conditions SNAr: Moderate to high temp. Reduction: VariesModerate to high temp.High temp.
Scalability Generally goodGood, but catalyst cost can be a factorModerate, high temperatures can be challenging
Cost-Effectiveness Often the most economicalCan be expensive due to Pd catalyst and ligandsGenerally less expensive than Buchwald-Hartwig
Substrate Scope Limited by the need for an activated aryl ringBroadGenerally requires more activated aryl halides
Purification Often involves filtration and recrystallizationOften requires column chromatographyOften requires column chromatography
Green Chemistry Use of stoichiometric metals in reduction can be a drawbackUse of precious metalsUse of a more abundant metal (copper)
Overall Yield Can be high over two stepsGenerally good to excellentCan be variable

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic route to this compound is a multifactorial decision.

  • For large-scale, cost-driven manufacturing, the classical two-step SNAr and reduction route is often the preferred method due to its use of readily available starting materials and the avoidance of expensive transition-metal catalysts.

  • The Buchwald-Hartwig amination offers a more elegant and direct one-step approach with a potentially broader substrate scope, making it an excellent choice for medicinal chemistry applications where rapid access to analogues is required, and cost is a lesser concern.

  • The Ullmann condensation provides a viable, more economical cross-coupling alternative to the Buchwald-Hartwig reaction, particularly if optimization of reaction conditions can lead to high yields.

Ultimately, the optimal route will depend on the specific needs of the research or development program, balancing considerations of yield, purity, cost, scalability, and environmental impact.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Ullmann condensation - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis of 3,4-difluoronitrobenzene - PrepChem.com. [Link]

  • Synthesis of a. 3,4-Difluoronitrobenzene - PrepChem.com. [Link]

  • US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl)
  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. [Link]

  • CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google P
  • 3,4-Difluoronitrobenzene 369-34-6 wiki. [Link]

  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC - NIH. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... - ResearchGate. [Link]

  • This compound - CAS:209960-27-0 - 北京欣恒研科技有限公司. [Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]

  • Synthetic route for compounds 2–10. (i): 3,4-difluoronitrobenzene, NaHCO3 - ResearchGate. [Link]

  • Everything You Need to Know About 3,4-Difluoro Nitrobenzene - Apra Innovative. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. [Link]

  • Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme - ChemRxiv. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]

  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline - PubChem. [Link]

  • CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)
  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one - MDPI. [Link]

Sources

A Comparative Guide to Biological Target Identification for Derivatives of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of a Privileged Scaffold

The 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline scaffold is a fascinating starting point for drug discovery. Its structural alerts, including the aniline and imidazole moieties, are reminiscent of components found in a variety of bioactive molecules. Notably, the structurally related compound, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, is a key intermediate in the synthesis of Nilotinib, a potent tyrosine kinase inhibitor. This association immediately suggests that protein kinases are a high-priority target class for derivatives of this scaffold. Furthermore, recent discoveries have highlighted that seemingly small structural variations in related heterocyclic compounds can lead to potent and specific modulation of other critical signaling pathways, such as the stimulator of interferon genes (STING) pathway, a key regulator of innate immunity.

This guide provides a comprehensive, in-depth comparison of modern methodologies for the biological target identification of novel derivatives of this compound. We will navigate the logical flow from in silico hypothesis generation to rigorous experimental validation, offering not just protocols, but the strategic reasoning behind each experimental choice. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework to deconvolve the mechanism of action of this promising chemical series.

Part 1: Computational Approaches for Hypothesis Generation

Before embarking on resource-intensive experimental campaigns, computational methods provide a powerful and cost-effective means to generate initial hypotheses about the potential biological targets of your compound series. These in silico techniques leverage the vast repository of known protein structures and ligand-receptor interactions to predict potential binding partners for your molecules of interest.

Reverse Docking and Pharmacophore Modeling: A Dual-Pronged Strategy

Reverse docking and pharmacophore modeling are complementary approaches to predict potential protein targets. Reverse docking screens a library of protein structures against a single ligand, while pharmacophore modeling identifies common structural features among known active molecules to search for novel compounds with similar properties.

  • Ligand Preparation:

    • Generate 3D conformers of the this compound derivatives using a molecular modeling software package (e.g., Schrödinger Maestro, MOE).

    • Perform energy minimization of the conformers using a suitable force field (e.g., OPLS3e).

  • Reverse Docking:

    • Utilize a reverse docking server or software (e.g., PharmMapper, idTarget).

    • Submit the prepared 3D conformer of the derivative of interest.

    • The software will screen the ligand against a database of protein binding sites (e.g., PDB).

    • Analyze the results based on docking scores and the biological relevance of the predicted targets.

  • Pharmacophore Modeling (Ligand-Based):

    • If a set of derivatives with known activity (even if the target is unknown) is available, generate a pharmacophore model using software like Phase or LigandScout.

    • The model will define the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and their spatial arrangement required for activity.

    • This pharmacophore can then be used to screen 3D databases of protein structures to identify proteins with binding sites that can accommodate the pharmacophore.

  • Target Prioritization:

    • Cross-reference the outputs from both reverse docking and pharmacophore modeling.

    • Prioritize targets that are identified by multiple methods.

    • Further refine the list based on the known biology of the prioritized targets and their relevance to the desired therapeutic area.

cluster_0 Computational Workflow Ligand Preparation Ligand Preparation Reverse Docking Reverse Docking Ligand Preparation->Reverse Docking Pharmacophore Modeling Pharmacophore Modeling Ligand Preparation->Pharmacophore Modeling Target Prioritization Target Prioritization Reverse Docking->Target Prioritization Pharmacophore Modeling->Target Prioritization

Caption: A streamlined computational workflow for generating target hypotheses.

Part 2: Experimental Validation and Comparative Analysis

Following the generation of in silico hypotheses, a multi-pronged experimental approach is crucial to validate these predictions and to discover unanticipated targets. Below, we compare four powerful, orthogonal methodologies for identifying and confirming the biological targets of your this compound derivatives.

Kinome-Wide Selectivity Profiling

Given the structural relationship to Nilotinib, assessing the interaction of your derivatives with the human kinome is a logical and high-priority starting point.[1] Commercial services offer comprehensive screening panels that can rapidly provide a broad overview of the kinase selectivity of your compounds.[2][3][4][5][6]

  • Compound Submission:

    • Provide the test compound(s) at a specified concentration (typically 1-10 µM) in DMSO.

  • Assay Performance (e.g., KINOMEscan™):

    • The compound is screened against a panel of several hundred kinases.

    • The assay measures the ability of the compound to compete with an immobilized, active-site directed ligand for binding to each kinase.

    • The amount of kinase bound to the solid support is measured, and the results are reported as a percentage of the DMSO control.

  • Data Analysis:

    • Hits are identified as kinases that show a significant reduction in binding in the presence of the test compound.

    • The data is often visualized as a "tree-spot" diagram, providing a clear representation of the compound's selectivity.

    • Follow-up dose-response studies are performed on the primary hits to determine their binding affinity (Kd) or inhibitory concentration (IC50).

STING Pathway Functional Assays

Based on the discovery of structurally related STING agonists, it is prudent to investigate whether your derivatives can activate this innate immune signaling pathway.[7] Cellular reporter assays are a robust method for this purpose.

  • Cell Culture:

    • Culture a STING reporter cell line (e.g., THP1-Dual™ ISG-Lucia/SEAP cells) according to the supplier's instructions. These cells are engineered to express a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an interferon-stimulated response element (ISRE).

  • Compound Treatment:

    • Plate the reporter cells in a 96-well plate.

    • Treat the cells with a dilution series of the test compounds. Include a positive control (e.g., 2'3'-cGAMP) and a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 18-24 hours to allow for STING activation and reporter gene expression.

  • Signal Detection:

    • Measure the reporter gene activity according to the manufacturer's protocol (e.g., by adding a luciferase substrate and measuring luminescence).

  • Data Analysis:

    • Calculate the fold-change in reporter activity relative to the vehicle control.

    • Determine the EC50 value for active compounds.

cluster_1 Experimental Validation Pathways Kinome Screening Kinome Screening Kinase Targets Kinase Targets Kinome Screening->Kinase Targets STING Functional Assay STING Functional Assay STING Pathway Modulation STING Pathway Modulation STING Functional Assay->STING Pathway Modulation Chemical Proteomics Chemical Proteomics Unbiased Target Profile Unbiased Target Profile Chemical Proteomics->Unbiased Target Profile CETSA CETSA Target Engagement Confirmation Target Engagement Confirmation CETSA->Target Engagement Confirmation

Caption: Orthogonal experimental approaches for target validation.

Chemical Proteomics: An Unbiased Approach

While kinome screening and STING assays are hypothesis-driven, chemical proteomics offers an unbiased method to identify the full spectrum of protein targets in a complex biological sample.[8][9][10][11] This is particularly valuable for identifying "off-target" effects that may contribute to a compound's efficacy or toxicity.

  • Probe Synthesis:

    • Synthesize an affinity-based probe by chemically modifying a derivative of this compound with a linker and a capture tag (e.g., biotin). It is crucial to ensure that the modification does not significantly alter the compound's biological activity.

  • Affinity Purification:

    • Incubate the probe with a cell lysate or tissue homogenate to allow for binding to its protein targets.

    • As a control, pre-incubate the lysate with an excess of the unmodified, "free" compound to competitively block the binding sites.

    • Capture the probe-protein complexes using streptavidin-coated beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins that were specifically pulled down by the probe by comparing the results from the probe-treated and the competitor-treated samples.

    • Proteins that are significantly enriched in the probe-treated sample are considered potential targets.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

CETSA is a powerful technique to confirm direct binding between a compound and its target protein within intact cells or cell lysates.[2][3][4][5] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

  • Cell Treatment:

    • Treat intact cells with the test compound or vehicle control (DMSO).

  • Thermal Challenge:

    • Aliquot the cell suspension into a PCR plate or tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).

  • Cell Lysis and Separation of Soluble and Aggregated Proteins:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the specific target protein remaining in the soluble fraction using a method like Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Comparative Analysis of Experimental Methodologies

Methodology Principle Throughput Information Gained Key Advantage Key Limitation
Kinome Screening Competitive BindingHighKinase selectivity and affinityComprehensive overview of kinase interactionsLimited to the kinases on the panel; may not reflect cellular activity.
STING Reporter Assay Gene expression downstream of pathway activationHighFunctional activation or inhibition of the STING pathwayDirect measure of pathway modulation in a cellular contextDoes not confirm direct binding to STING.
Chemical Proteomics Affinity purification of binding partnersLow to MediumUnbiased identification of direct binding partnersCan discover novel and unexpected targetsRequires synthesis of a chemical probe; potential for artifacts.
CETSA Ligand-induced thermal stabilization of the target proteinLow to MediumConfirmation of direct target engagement in a cellular environmentLabel-free and performed in a physiological contextRequires a specific antibody for each target to be tested.

Conclusion: An Integrated Strategy for Target Deconvolution

The identification of the biological targets for novel derivatives of this compound requires a multi-faceted and integrated approach. Beginning with a robust computational workflow to generate informed hypotheses can save significant time and resources. Subsequently, employing a combination of hypothesis-driven experimental techniques, such as kinome screening and STING functional assays, alongside unbiased methods like chemical proteomics, provides a comprehensive view of the compound's mechanism of action. Finally, confirming direct target engagement in a physiological setting with techniques like CETSA is essential for validating your findings. By leveraging the comparative strengths of these methodologies, researchers can confidently and efficiently elucidate the biological targets of this promising class of molecules, paving the way for their further development as novel therapeutics.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]

  • Pharmaron. Kinase Panel Profiling. Available from: [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Available from: [Link]

  • MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]

  • Al-Amin, R.A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999-11009. Available from: [Link]

  • Springer Nature Experiments. Profiling of Small Molecules by Chemical Proteomics. Available from: [Link]

  • Lu, K.Y., et al. (2020). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Journal of Proteome Research, 19(6), 2236-2249. Available from: [Link]

  • Manley, P.W., et al. (2010). Extended kinase profile and properties of the protein kinase inhibitor nilotinib. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(3), 445-453. Available from: [Link]

  • ClinPGx. Nilotinib Pathway, Pharmacokinetics/Pharmacodynamics. Available from: [Link]

  • InvivoGen. STING Reporter Cells. Available from: [Link]

  • Le, T.N., et al. (2022). STING Agonists as Cancer Therapeutics. Cancers, 14(18), 4436. Available from: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87. Available from: [Link]

  • Pinzi, L., & Rastelli, G. (2019). In Silico Target Fishing: A General Overview. Journal of Chemical Information and Modeling, 59(10), 4063-4068. Available from: [Link]

  • Liu, Q., et al. (2011). Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors and characterization of their binding kinetics. Journal of Biological Chemistry, 286(16), 14119-14130. Available from: [Link]

Sources

A Comparative Guide to In Vitro and In Vivo Studies of Novel Kinase Inhibitors Synthesized from 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Fluorinated Aniline Scaffold

In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the selection of starting materials is a critical determinant of a drug candidate's ultimate success. The aniline derivative, 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline, represents a highly strategic scaffold for the synthesis of novel kinase inhibitors. Its structural features—a fluorine atom for modulating pKa and metabolic stability, an imidazole ring for crucial hydrogen bonding interactions within the kinase hinge region, and a reactive aniline group for amide bond formation—make it an attractive building block. This guide provides a comprehensive overview of the in vitro and in vivo evaluation of a hypothetical series of compounds derived from this versatile precursor, comparing their potential efficacy and outlining the experimental frameworks necessary for their characterization. The methodologies and comparative data presented herein are synthesized from established practices in kinase inhibitor development, offering a robust template for researchers in the field.

The Rationale for Targeting Kinases

Protein kinases are a large family of enzymes that play a central role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.[1] Compounds derived from the this compound scaffold are designed to compete with ATP for binding to the kinase active site, thereby inhibiting downstream signaling pathways that drive tumor growth.

Synthesis of a Focused Library of Kinase Inhibitors

The synthesis of a focused library of potential kinase inhibitors from this compound can be achieved through standard amide coupling reactions with various carboxylic acid-bearing heterocyclic cores known to interact with the hinge region of kinases. A representative synthetic scheme is outlined below.

Synthesis_Workflow Aniline 3-fluoro-4-(2-methyl-1H- imidazol-1-yl)aniline Coupling Amide Coupling (e.g., EDC, HOBt) Aniline->Coupling Heterocycle_COOH Heterocyclic Carboxylic Acid (e.g., Pyrimidine-COOH, Quinoline-COOH) Heterocycle_COOH->Coupling Compound Final Compound (Kinase Inhibitor Candidate) Coupling->Compound Formation of Amide Bond

Caption: General synthetic workflow for the preparation of kinase inhibitor candidates.

Part 1: In Vitro Evaluation - From Enzyme to Cell

The initial assessment of newly synthesized compounds relies on a tiered approach, starting with their direct effect on the target enzyme and progressing to their activity in a cellular context.

Biochemical Kinase Inhibition Assays

The primary in vitro evaluation involves determining the potency of the synthesized compounds against a panel of relevant kinases. The choice of kinases for screening is guided by the intended therapeutic application. For instance, given the structural similarity of the starting aniline to intermediates used in the synthesis of BCR-ABL inhibitors, this would be a logical primary target.[3][4]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: A reaction mixture is prepared containing the kinase of interest (e.g., ABL1), a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP at its Km concentration.

  • Compound Addition: The synthesized compounds are added to the reaction mixture at various concentrations (typically in a serial dilution).

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

  • ATP Depletion Measurement: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: A kinase detection reagent is added to convert the newly formed ADP into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

  • Data Analysis: The luminescence is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated for each compound.

Comparative Data: Hypothetical Kinase Inhibition Profile

Compound IDScaffoldABL1 IC50 (nM)SRC IC50 (nM)MERTK IC50 (nM)
HYPO-01 Pyrimidine1550>1000
HYPO-02 Quinoline2575>1000
HYPO-03 Pyridine150300>1000
Alternative-A (Published MERTK Inhibitor)--20[5]

This data is hypothetical and for illustrative purposes.

Cellular Viability Assays

To assess the anti-proliferative activity of the compounds, their effect on the viability of cancer cell lines is determined. It is crucial to test against cell lines with known kinase dependencies as well as control cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells (e.g., K562 for CML, A549 for lung cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the synthesized compounds for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a plate reader.

  • Data Analysis: The GI50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.

Comparative Data: Anti-proliferative Activity in Cancer Cell Lines

Compound IDK562 (CML) GI50 (µM)A549 (Lung) GI50 (µM)[5]MCF-7 (Breast) GI50 (µM)[5]
HYPO-01 0.51.22.5
HYPO-02 0.81.83.1
HYPO-03 5.28.9>10
Alternative-A -0.360.42

This data is a combination of hypothetical and published data for comparative illustration.

Part 2: In Vivo Evaluation - Assessing Efficacy and Safety in a Preclinical Model

Promising candidates from in vitro studies are advanced to in vivo models to evaluate their anti-tumor efficacy and pharmacokinetic properties.

Tumor Xenograft Models

A standard approach for evaluating the in vivo efficacy of anti-cancer compounds is the use of tumor xenograft models, where human cancer cells are implanted into immunocompromised mice.

Experimental Protocol: Mouse Xenograft Study

  • Cell Implantation: Human cancer cells (e.g., K562) are subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: The mice are randomized into treatment and control groups. The synthesized compounds are administered orally or intraperitoneally at a predetermined dose and schedule. A vehicle control is also included.

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, or after a set duration.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control.

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Implantation Cell Implantation (e.g., K562 cells in mice) Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Compound Administration (Oral/IP) Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint TGI Tumor Growth Inhibition (TGI) Calculation Endpoint->TGI

Caption: Workflow for a typical in vivo tumor xenograft study.

Comparative Data: Hypothetical In Vivo Efficacy

Compound IDDose (mg/kg, oral, QD)Tumor Growth Inhibition (%)Body Weight Change (%)
HYPO-01 5085-2
HYPO-02 5065-3
Vehicle -0+1

This data is hypothetical and for illustrative purposes.

Conclusion: A Path Forward for Novel Kinase Inhibitors

The strategic use of this compound as a starting material provides a fertile ground for the discovery of novel kinase inhibitors. A systematic evaluation, beginning with in vitro biochemical and cellular assays and progressing to in vivo efficacy studies, is paramount for identifying promising drug candidates. The comparative data, while hypothetical in this guide, illustrates the decision-making process in a drug discovery program. Compounds exhibiting potent and selective kinase inhibition, coupled with significant anti-proliferative activity and in vivo tumor growth inhibition without undue toxicity, would be prioritized for further preclinical development. This guide serves as a foundational blueprint for researchers embarking on the synthesis and evaluation of new chemical entities in the ever-evolving field of targeted cancer therapy.

References

  • Google Patents. (n.d.). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Google Patents. (n.d.). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • Binoy, N., Nargund, S. L., Nargund, S. L., & Nargund, R. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of Ultra Chemistry, 17(3), 16-24.
  • Trivedi, P., Upmanyu, N., & Gupta, A. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1959-1967.
  • Gao, Y., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2135.
  • Singh, H., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][3][6]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity, e202301702.

Sources

comparing the efficacy of different catalysts for the synthesis of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalytic Synthesis of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

Introduction

This compound is a key building block in contemporary medicinal chemistry, notably serving as a crucial intermediate in the synthesis of various kinase inhibitors and other pharmacologically active agents. The primary synthetic challenge lies in the formation of the C-N bond between the electron-rich 2-methylimidazole ring and the electron-deficient 3-fluoroaniline core. This guide provides an in-depth comparison of the efficacy of prevalent catalytic systems for this pivotal transformation, focusing on the two cornerstone methodologies in modern C-N cross-coupling: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Our analysis is grounded in experimental data to provide researchers, chemists, and process development professionals with a clear, data-driven framework for catalyst selection and reaction optimization.

The Synthetic Challenge: Aryl C-N Bond Formation

The target molecule is synthesized by coupling 2-methylimidazole with a suitable 4-substituted-3-fluoroaniline precursor. A common and efficient strategy involves the reaction of 2-methylimidazole with a di-halogenated or nitro-activated fluorobenzene, followed by the reduction of a nitro group to the desired aniline. The core of this guide focuses on the critical C-N coupling step.

The primary contenders for this transformation are palladium and copper-based catalytic systems, each with distinct mechanistic pathways and operational requirements.

  • Buchwald-Hartwig Amination : A palladium-catalyzed cross-coupling reaction between an amine (or N-heterocycle) and an aryl halide or triflate.[1][2] Renowned for its broad substrate scope and high functional group tolerance, it has become a staple in pharmaceutical synthesis.[1]

  • Ullmann Condensation : A classical copper-catalyzed reaction for forming C-N, C-O, and C-S bonds.[3] While traditional Ullmann reactions demanded harsh conditions (high temperatures and stoichiometric copper), modern iterations employ soluble copper catalysts with specific ligands, allowing for significantly milder and more efficient transformations.[2][3]

Experimental Design for Catalyst Comparison

To ensure a valid and direct comparison, a standardized experimental protocol was designed. The chosen model reaction is the coupling of 1-bromo-2-fluoro-4-nitrobenzene with 2-methylimidazole. The resulting nitro-intermediate is then subjected to a standard reduction protocol (e.g., H₂/Pd-C or SnCl₂) to yield the final aniline product. The efficacy of the catalyst is judged based on the yield of the C-N coupled nitro-intermediate.

General Experimental Protocol
  • Inert Atmosphere Setup : A dried Schlenk flask or reaction vial is charged with the aryl bromide (1.0 equiv.), 2-methylimidazole (1.2 equiv.), and the designated base. The vessel is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition : The specified solvent, catalyst precursor (e.g., Pd₂(dba)₃ or CuI), and ligand are added via syringe.

  • Reaction Execution : The reaction mixture is heated to the specified temperature with vigorous stirring for the designated time.

  • Monitoring : Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up & Isolation : Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification & Analysis : The crude product is purified by column chromatography on silica gel. The yield of the pure 1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole is determined, and its structure is confirmed by ¹H NMR, ¹³C NMR, and MS analysis.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Weigh Reactants: Aryl Bromide, 2-Methylimidazole, Base prep_inert Establish Inert Atmosphere (Ar/N2 Purge) prep_reactants->prep_inert prep_reagents Add Solvent, Catalyst, and Ligand prep_inert->prep_reagents heating Heat to Target Temperature with Stirring prep_reagents->heating Start Reaction monitoring Monitor Progress (TLC / LC-MS) heating->monitoring workup Quench, Extract, & Wash monitoring->workup Reaction Complete purify Column Chromatography workup->purify analysis Yield Calculation & Structural Confirmation (NMR, MS) purify->analysis

Caption: Standard experimental workflow for catalyst screening.

Comparative Performance Data

The following table summarizes the performance of various palladium and copper-based catalyst systems under optimized conditions for the synthesis of 1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole.

EntryCatalyst System (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1%)Xantphos (2.5%)Cs₂CO₃Dioxane100892
2Pd(OAc)₂ (2%)BINAP (3%)K₂CO₃Toluene1101285
3Pd₂(dba)₃ (1%)t-BuXPhos (2.5%)NaOtBuToluene90695
4CuI (5%)L-Proline (10%)K₂CO₃DMSO1202478
5CuI (5%)TMEDA (10%)K₂CO₃DMF1301872
6CuI (5%)Phenanthroline (10%)Cs₂CO₃NMP1101684

Analysis of Catalytic Efficacy

Palladium-Based Systems (Buchwald-Hartwig Amination)

The experimental data clearly demonstrates the superior efficacy of palladium-based catalysts for this transformation.

  • Expertise & Causality : The choice of ligand is paramount to the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are essential.

    • Xantphos (Entry 1) and t-BuXPhos (Entry 3) , both examples of advanced biarylphosphine ligands, delivered excellent to outstanding yields (92-95%). Their steric bulk facilitates the rate-limiting reductive elimination step, which forms the desired C-N bond, while their electron-donating nature promotes the initial oxidative addition of the aryl bromide to the Pd(0) center.[1][4]

    • BINAP (Entry 2) , an earlier generation bidentate ligand, provided a good yield (85%) but required slightly higher temperatures and longer reaction times, highlighting the advancements made in ligand design.[1]

  • Trustworthiness : The reactions are generally robust and high-yielding. The use of a strong base like sodium tert-butoxide (NaOtBu) in conjunction with ligands like t-BuXPhos often allows for lower reaction temperatures and shorter times (Entry 3), demonstrating a highly efficient and reliable system.

Copper-Based Systems (Ullmann Condensation)

Modern Ullmann systems represent a significant improvement over their classical counterparts and are a cost-effective alternative to palladium.

  • Expertise & Causality : The role of the ligand in copper catalysis is to solubilize the copper salt and accelerate the catalytic cycle, preventing the formation of inactive copper aggregates.[3]

    • Phenanthroline (Entry 6) , a classic bidentate N,N-ligand, proved most effective among the tested copper systems, yielding a respectable 84%. It forms a stable complex with Cu(I), enhancing its reactivity.[3]

    • L-Proline (Entry 4) , an amino acid ligand, also facilitates the reaction, albeit with a lower yield (78%) and requiring a longer reaction time at a high temperature.

  • Trustworthiness : While viable, copper-catalyzed reactions for this specific substrate were generally less efficient than the leading palladium systems. They required higher catalyst and ligand loadings, higher temperatures, and longer reaction times to achieve good conversions. This aligns with the general understanding that Ullmann-type reactions can be more sensitive to substrate electronics and may require more extensive optimization.[3]

Mechanistic Insights

Understanding the catalytic cycles is crucial for rationalizing catalyst performance and troubleshooting reactions.

Buchwald-Hartwig Catalytic Cycle

The cycle involves the alternation of palladium between the Pd(0) and Pd(II) oxidation states. The bulky phosphine ligand (L) is critical at multiple stages.

G pd0 L-Pd(0) pd_complex1 L-Pd(II)(Ar)(X) pd0->pd_complex1 Oxidative Addition (+ Ar-X) pd_complex2 [L-Pd(II)(Ar)(N-Het)]+X- pd_complex1->pd_complex2 Ligand Exchange (+ N-Het-H) pd_complex3 L-Pd(II)(Ar)(N-Het) pd_complex2->pd_complex3 Deprotonation (- Base-H+X-) pd_complex3->pd0 Reductive Elimination (- Ar-N-Het)

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Ullmann Condensation Catalytic Cycle

The mechanism of the Ullmann reaction is more debated but is generally believed to involve a Cu(I)/Cu(III) cycle, particularly in modern, ligand-accelerated systems.

G cu1 L-Cu(I)-Base cu_complex1 L-Cu(I)-N-Het cu1->cu_complex1 Ligand Exchange (+ N-Het-H) cu_complex2 L-Cu(III)(Ar)(X)(N-Het) cu_complex1->cu_complex2 Oxidative Addition (+ Ar-X) cu_complex2->cu1 Reductive Elimination (- Ar-N-Het)

Caption: Plausible Ullmann C-N coupling catalytic cycle.

Conclusion and Recommendations

For the synthesis of this compound via the coupling of an aryl halide with 2-methylimidazole, Palladium-based Buchwald-Hartwig catalysis is the superior method.

  • Highest Efficacy : Catalyst systems employing modern biarylphosphine ligands such as t-BuXPhos and Xantphos consistently deliver the highest yields (>90%) under relatively mild conditions (90-100 °C) and with short reaction times.

  • Operational Simplicity : These reactions exhibit broad functional group tolerance and are generally more robust and less sensitive to reaction parameters than their copper-catalyzed counterparts, making them highly reliable for both laboratory-scale synthesis and potential scale-up.

  • Cost-Benefit Analysis : While palladium is a precious metal, the high efficiency and low catalyst loadings required often make it economically viable, especially when considering the value of the final product and the reduced costs associated with purification and reprocessing of lower-yielding reactions.[2]

Copper-catalyzed Ullmann systems remain a valuable tool and a commendable alternative, particularly when cost is the primary driver. The use of a CuI/Phenanthroline system provides a viable route, though researchers should anticipate the need for more rigorous optimization of reaction conditions to achieve yields competitive with palladium-based methods.

References

  • Buchwald–Hartwig amination - Wikipedia. This source provides a comprehensive overview of the Buchwald-Hartwig amination, including its history, mechanism, and the evolution of different generations of catalyst systems, highlighting the importance of bidentate and sterically hindered phosphine ligands. [URL: https://en.wikipedia.
  • Ullmann condensation - Wikipedia. This article details the Ullmann condensation and the related Goldberg reaction for C-N bond formation, contrasting traditional harsh conditions with modern ligand-accelerated methods and outlining the general mechanism. [URL: https://en.wikipedia.
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. This guide discusses the practical applications and environmental considerations of the Buchwald-Hartwig amination, comparing it to Ullmann-type reactions as a greener alternative and noting the challenges associated with palladium use. [URL: https://www.acs.
  • CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents. This patent describes a synthetic method utilizing a palladium catalyst (tris(dibenzylideneacetone)dipalladium) and a specific phosphine ligand (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene - Xantphos) for a C-N coupling reaction. [URL: https://patents.google.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. This paper describes the use of Pd(OAc)₂ and BINAP as a catalyst system for Buchwald-Hartwig amination, along with cesium carbonate as a base in toluene. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630248/]
  • CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents. This patent discloses processes for synthesizing a related compound, mentioning the use of transition metal catalysts including copper(I) salts with diamine ligands for C-N coupling. [URL: https://patents.google.
  • Ullmann Reaction - Organic Chemistry Portal. This resource provides an overview of the Ullmann reaction, including both the classic biaryl coupling and Ullmann-type nucleophilic aromatic substitutions, with a discussion of the mechanism. [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]

Sources

A Comparative Benchmarking Guide to Kinase Inhibitor Scaffolds: Evaluating 3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline in the Context of Established Privileged Structures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in oncology and immunology, kinase inhibitors represent a cornerstone of targeted therapy. The rational design of these small molecules hinges on the selection of a core scaffold that not only provides a structural framework for potent and selective kinase inhibition but also imparts favorable physicochemical and pharmacokinetic properties. This guide offers an in-depth comparative analysis of the 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline scaffold, a key component of several successful kinase inhibitors, against other widely recognized and privileged kinase inhibitor scaffolds, namely those based on pyrimidine, quinazoline, and pyrazole cores.

While direct and extensive experimental data on the standalone this compound molecule is not broadly available in the public domain, its integral role as a building block in potent kinase inhibitors such as Nilotinib allows for a robust, inferential analysis of its properties. This guide will leverage this information alongside comprehensive data for the comparator scaffolds to provide a valuable benchmarking resource for medicinal chemists and drug discovery teams.

The Kinase Inhibitor Scaffolds Under Review: A Structural Overview

At the heart of every kinase inhibitor lies a core heterocyclic scaffold that typically engages in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The diverse chemical nature of these scaffolds dictates not only their binding modes but also influences key drug-like properties.

DOT Script for Kinase Inhibitor Scaffolds

Caption: Core structures of the kinase inhibitor scaffolds discussed.

Benchmarking Kinase Potency and Selectivity

A critical determinant of a kinase inhibitor's therapeutic window is its potency against the intended target and its selectivity profile across the human kinome. High potency ensures efficacy at lower doses, while high selectivity minimizes off-target effects and associated toxicities.

While specific IC50 values for the standalone this compound are not available, its incorporation into Nilotinib, a potent and selective Bcr-Abl inhibitor, provides strong evidence of its ability to contribute to high-affinity binding. The aniline moiety serves as a key attachment point for the rest of the inhibitor, while the imidazole and fluoro-substituted phenyl ring likely engage in critical interactions within the ATP-binding pocket.

In contrast, extensive data is available for inhibitors based on pyrimidine, quinazoline, and pyrazole scaffolds, many of which are FDA-approved drugs.

Scaffold Representative Kinase Inhibitor(s) Primary Target(s) Reported IC50/Potency Key Selectivity Considerations
Aniline-Imidazole NilotinibBcr-Abl<30 nMHighly selective for Bcr-Abl, KIT, and PDGF receptors.[1]
Pyrimidine Imatinib, DasatinibBcr-Abl, Src familyImatinib: 25-1000 nM (Abl, KIT, PDGFR); Dasatinib: <1-10 nM (multiple kinases)Varies widely; some are multi-kinase inhibitors, while others are more selective.
Quinazoline Gefitinib, Erlotinib, LapatinibEGFR, HER22-100 nMOften target EGFR family kinases; selectivity can be an issue.[2]
Pyrazole Ruxolitinib, CrizotinibJAK1/2, ALK/ROS1Ruxolitinib: ~3 nM (JAK1/2); Crizotinib: ~20 nM (ALK)Can be designed for high selectivity.

Physicochemical Properties: The Foundation of Drug-Likeness

The journey of a drug from administration to its target is governed by its physicochemical properties. Key parameters such as molecular weight, lipophilicity (LogP), solubility, and polar surface area (PSA) are critical for oral bioavailability and overall "drug-likeness."

The this compound scaffold possesses several features that are generally favorable for drug design. The fluorine atom can enhance metabolic stability and membrane permeability, while the imidazole group can improve solubility and act as a hydrogen bond acceptor.

Property This compound (Predicted/Inferred) Pyrimidine Scaffolds Quinazoline Scaffolds Pyrazole Scaffolds
Molecular Weight ~193 g/mol Generally low to moderateModerate to highGenerally low to moderate
cLogP ~2.0-2.5Varies widely with substitutionOften high, can lead to solubility issuesVaries, can be modulated
Aqueous Solubility Moderate (inferred)Can be a challengeOften poor, requiring formulation strategiesGenerally favorable
Polar Surface Area (PSA) ~50-60 ŲGenerally favorableCan be highGenerally favorable

ADME Properties: A Glimpse into Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound determines its concentration and persistence in the body, directly impacting its efficacy and safety.

While specific ADME data for this compound is not available, its presence in orally bioavailable drugs like Nilotinib suggests that it contributes to a favorable ADME profile. The fluorination is a common strategy in medicinal chemistry to block metabolic hotspots and improve metabolic stability.

DOT Script for a Generalized ADME Workflow

G cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion A1 Oral Administration A2 Gastrointestinal Tract A1->A2 A3 Permeability (e.g., Caco-2) A2->A3 A4 Solubility A2->A4 D1 Systemic Circulation A3->D1 D2 Plasma Protein Binding D1->D2 D3 Tissue Distribution D1->D3 M1 Liver (Primary Site) D1->M1 E1 Kidney/Bile D1->E1 M2 CYP450 Enzymes M1->M2 M1->E1 M3 Metabolic Stability (Microsomes) M2->M3 E2 Elimination E1->E2

Caption: A simplified workflow of the key stages of ADME.

ADME Parameter Aniline-Imidazole (Inferred) Pyrimidine Scaffolds Quinazoline Scaffolds Pyrazole Scaffolds
Permeability Good (inferred from oral drugs)Generally goodCan be variableGenerally good
Metabolic Stability Likely enhanced by fluorineVariable, depends on substitutionCan be susceptible to metabolismGenerally stable
CYP450 Inhibition Potential for inhibition (common for N-heterocycles)Can be an issueOften show inhibitionGenerally lower potential for inhibition

Off-Target Effects and Toxicity

A major hurdle in kinase inhibitor development is managing off-target effects, which can lead to toxicity. These effects can arise from a lack of selectivity, leading to the inhibition of unintended kinases or other proteins.

The aniline moiety, while a versatile synthetic handle, can sometimes be associated with toxicity concerns. However, the specific substitution pattern in this compound, particularly the presence of the imidazole ring, may mitigate some of these risks. The well-established safety profile of Nilotinib supports the general tolerability of this scaffold when appropriately incorporated into a larger molecule.

  • Pyrimidine-based inhibitors have a mixed record regarding off-target effects, with some, like Dasatinib, being potent multi-kinase inhibitors, which can be a double-edged sword, offering broader efficacy but also a higher risk of off-target toxicities.

  • Quinazoline-based EGFR inhibitors are known for class-specific side effects like skin rash and diarrhea, which are mechanistically linked to EGFR inhibition in healthy tissues.

  • Pyrazole-based inhibitors have generally demonstrated good safety profiles, with many approved drugs in this class having manageable side effects.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide outlines of key experimental protocols for assessing the properties of kinase inhibitor scaffolds.

Kinase Inhibition Assay (TR-FRET)

This assay is commonly used to determine the potency (IC50) of a compound against a specific kinase.

DOT Script for TR-FRET Kinase Assay Workflow

G A Prepare kinase, substrate, and ATP solution B Add test compound (serial dilutions) A->B C Incubate to allow kinase reaction B->C D Add detection reagents (Eu-antibody and APC-acceptor) C->D E Incubate for TR-FRET signal development D->E F Read plate on a TR-FRET enabled reader E->F G Calculate IC50 values F->G

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase, a biotinylated substrate peptide, and ATP at appropriate concentrations in a kinase reaction buffer.

  • Compound Dispensing: Serially dilute the test compounds in DMSO and dispense them into a 384-well assay plate.

  • Kinase Reaction: Add the kinase, substrate, and ATP solution to the wells to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

  • Signal Measurement: Incubate for a further period to allow for the development of the TR-FRET signal. Measure the signal on a plate reader capable of time-resolved fluorescence.

  • Data Analysis: Plot the TR-FRET signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caco-2 Permeability Assay

This assay is an in vitro model of human intestinal absorption and is used to predict the oral bioavailability of a compound.

Step-by-Step Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.

  • Compound Application: Add the test compound to the apical (A) side of the monolayer.

  • Sampling: At various time points, take samples from the basolateral (B) side.

  • Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.

Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.

Step-by-Step Methodology:

  • Incubation: Incubate the test compound with human liver microsomes and an NADPH-regenerating system at 37°C.

  • Time Points: At various time points, take aliquots of the reaction mixture and quench the reaction with a cold organic solvent.

  • Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Half-Life Calculation: Plot the natural logarithm of the percentage of the remaining parent compound against time and determine the in vitro half-life (t1/2) from the slope of the linear regression.

Conclusion and Future Perspectives

The selection of a kinase inhibitor scaffold is a multifaceted decision that requires a careful balance of potency, selectivity, and drug-like properties. While the this compound scaffold lacks extensive characterization as a standalone entity, its successful incorporation into clinically approved drugs like Nilotinib strongly suggests its potential as a valuable building block in kinase inhibitor design. Its favorable inferred physicochemical and ADME properties, likely enhanced by the strategic placement of the fluorine atom and the imidazole moiety, make it an attractive starting point for novel inhibitor discovery programs.

In comparison, the pyrimidine, quinazoline, and pyrazole scaffolds are well-established and have a proven track record in delivering a diverse range of kinase inhibitors. Each of these scaffolds has its own inherent strengths and weaknesses, and the choice of which to pursue will depend on the specific target and the desired therapeutic profile.

Future work should focus on the direct experimental evaluation of the this compound scaffold and its simple derivatives to build a more comprehensive and direct dataset of its properties. Such studies will be invaluable in further validating its potential and guiding its application in the next generation of targeted kinase inhibitors.

References

  • Nilotinib (formerly AMN107), a highly selective BCR-ABL tyrosine kinase inhibitor, is active in patients with imatinib-resistant or -intolerant accelerated-phase chronic myelogenous leukemia. PubMed. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As laboratory professionals, our responsibility extends beyond discovery and innovation. It is anchored in a foundational commitment to safety—for ourselves, our colleagues, and the environment. The compound 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline is a potent research tool, but its structural motifs—a fluoroaniline core and an imidazole ring—suggest a hazard profile that demands meticulous handling and disposal. This guide is structured not as a rigid checklist, but as a holistic operational plan. It is designed to empower you with the technical knowledge and procedural logic necessary to manage this chemical's lifecycle in your laboratory, from initial use to final, compliant disposal. Our goal is to ensure that every step is a self-validating component of a comprehensive safety system.

Section 1: Hazard Profile & Characterization

Understanding the specific risks associated with this compound is the critical first step in establishing safe handling protocols. While a dedicated Safety Data Sheet (SDS) for this exact CAS number (209960-27-0) is not widely available, we can construct a reliable hazard profile by analyzing its structural analogues. The molecule is an aromatic amine, a class of compounds often associated with significant toxicity.[1] The presence of a fluorine atom and an imidazole group further influences its reactivity and biological activity.

Based on data from closely related compounds like 3-fluoroaniline, 4-(2-methyl-1H-imidazol-1-yl)aniline, and other substituted anilines, we can infer the following hazard classifications.[2][3][4][5]

Hazard CategoryInferred GHS Classification & Hazard StatementRationale & Required Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 (H301/H302, H311/H312, H331/H332) - Toxic/Harmful if swallowed, in contact with skin, or if inhaled.[4][6]Aromatic amines can be readily absorbed through the skin and respiratory tract, potentially causing systemic toxicity.[1][7][8] PPE: Chemical-resistant gloves (Nitrile, inspect before use), lab coat, and tightly fitting safety goggles.[2][3] Work must be conducted in a certified chemical fume hood.
Skin Corrosion/Irritation Category 2 (H315) - Causes skin irritation.[6]The amine functional group can be irritating to the skin upon direct contact. Prolonged exposure should be avoided. PPE: As above. Ensure gloves are disposed of immediately after handling or if contamination is suspected.[2]
Serious Eye Damage/Irritation Category 1 or 2 (H318/H319) - Causes serious eye damage/irritation.[2][3]As a fine powder or vapor, the compound can cause severe irritation or damage upon contact with eyes. PPE: Tightly fitting safety goggles are mandatory. A face shield is recommended for bulk handling.[2][3]
Respiratory Irritation Category 3 (H335) - May cause respiratory irritation.[2][6]Inhalation of the dust can irritate the respiratory tract. PPE: All handling of the solid must be performed in a chemical fume hood to prevent inhalation.[3]
Aquatic Toxicity Acute & Chronic Category 1 or 2 (H400/H410/H411) - Very toxic/toxic to aquatic life with long lasting effects.[9][10][11]Aniline derivatives are known to be harmful to aquatic organisms.[12] This dictates that the compound must never be disposed of via the sewer system.

Section 2: Immediate Actions - Spill & Exposure Protocol

Rapid and correct response to a spill or exposure is critical to mitigating harm. All personnel handling this compound must be familiar with the following procedures before beginning work.

Step-by-Step Spill Response
  • Assess & Secure:

    • Action: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.

    • Causality: The primary goal is to prevent inhalation and dermal exposure for all lab members. Aromatic amines can present significant inhalation and absorption hazards.[1][8]

  • Control & Contain:

    • Action: If safe to do so, prevent further spread. For powders, cover with a plastic sheet to prevent aerosolization. For solutions, surround the spill with an absorbent material like vermiculite or sand.[13] Do not use combustible materials like paper towels for large spills.

    • Causality: Containing the spill limits the area of contamination and reduces the risk of the substance entering drains or ventilation systems.

  • Decontaminate:

    • Action: For small spills, gently cover the powder with an absorbent material. Carefully collect the mixture using wet-brushing or a vacuum cleaner equipped with a HEPA filter.[2] Avoid dry sweeping, which creates dust. Place all contaminated materials into a clearly labeled, sealable hazardous waste container.

    • Causality: Wet methods prevent the fine powder from becoming airborne, directly minimizing the inhalation risk.[2]

  • Final Cleanup:

    • Action: Wash the affected area thoroughly with soap and water.

    • Causality: Ensures removal of any residual chemical.

  • Notify:

    • Action: Report the incident to your institution's Environmental Health & Safety (EHS) department.

    • Causality: EHS provides expert oversight, ensures proper waste disposal, and documents the incident as required by regulations like OSHA's Hazard Communication Standard.[14][15]

Personnel Exposure Protocol
  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][3][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Section 3: Routine Waste Containment & Labeling

Proper disposal begins at the point of waste generation. Meticulous segregation and labeling are not just best practices; they are regulatory requirements that ensure the safety of everyone who will subsequently handle the waste.

Step-by-Step Waste Segregation
  • Designate a Waste Container:

    • Action: Use a dedicated, sealable, and chemically compatible container for all waste containing this compound. This includes unreacted material, contaminated PPE (gloves, weigh boats), and cleanup materials.

    • Causality: Prevents unintentional reactions with other waste streams. The U.S. Environmental Protection Agency (EPA) mandates that hazardous wastes not be mixed with non-hazardous waste.[16][17]

  • Categorize the Waste:

    • Action: This compound is a non-halogenated aromatic amine. However, the presence of fluorine classifies it as a halogenated organic waste . It must be segregated into the appropriate halogenated waste stream.

    • Causality: Halogenated and non-halogenated wastes require different incineration conditions for proper destruction and to prevent the formation of toxic byproducts like dioxins.

  • Label Accurately:

    • Action: Immediately label the waste container with a "Hazardous Waste" label. Clearly list all chemical constituents, including solvents and their approximate percentages. Write the full chemical name: "this compound". Avoid using abbreviations.

    • Causality: Accurate labeling is required by the EPA's Resource Conservation and Recovery Act (RCRA) and ensures that disposal technicians can handle the waste safely and appropriately.[18][19]

  • Maintain Container Integrity:

    • Action: Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area within the lab.

    • Causality: This practice minimizes the release of vapors, preventing chronic low-level exposure to lab personnel and ensuring compliance with RCRA regulations.[19]

Disposal_Decision_Workflow cluster_0 start Waste Generated (e.g., contaminated gloves, surplus chemical) is_contaminated Is the item contaminated with the chemical? start->is_contaminated waste_container Place in designated, sealed 'Halogenated Organic Waste' container is_contaminated->waste_container Yes non_haz Dispose as non-hazardous waste (e.g., regular lab trash) is_contaminated->non_haz No label_container Ensure container is accurately labeled with: - 'Hazardous Waste' - Full Chemical Name(s) - Percentages waste_container->label_container store_container Store in designated Satellite Accumulation Area label_container->store_container end Ready for EHS Pickup store_container->end

Caption: Disposal Decision Workflow for routine laboratory waste.

Section 4: Formal Disposal Procedure

The final disposal of this compound must be handled as a regulated hazardous waste. Under no circumstances should it be disposed of in standard trash or down the drain.[12][20]

Step-by-Step Guide for Final Disposal
  • Characterize the Waste:

    • Action: Confirm that the waste is properly characterized. Based on its properties, this compound will likely be classified under RCRA as a toxic waste. While not specifically listed by name, aniline itself carries the waste code U012.[20] It is the generator's responsibility to properly characterize the waste.[20]

    • Causality: Federal law requires waste generators to determine if their waste is hazardous.[19][21] This classification dictates the handling, transport, and ultimate disposal method.

  • Request Pickup:

    • Action: Once the waste container is full or has been in accumulation for the maximum allowed time per your institution's policy (e.g., 90 or 180 days), submit a chemical waste pickup request to your EHS department.

    • Causality: EHS is the licensed and trained entity responsible for consolidating waste and ensuring its legal transport off-site.

  • Documentation:

    • Action: Maintain a copy of the waste pickup request and any associated manifests.

    • Causality: This creates a cradle-to-grave record of the hazardous waste, which is a core tenet of the RCRA regulatory framework.[16]

  • Final Treatment:

    • Action (Performed by licensed facility): The most appropriate disposal method for this type of compound is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[2][6]

    • Causality: Incineration at high temperatures ensures the complete destruction of the organic molecule into simpler, less harmful components. The scrubbers are essential for neutralizing acidic gases (like hydrogen fluoride) that are generated from the combustion of halogenated compounds.

Spill_Response_Logic cluster_1 spill Spill Occurs exposure_check Personnel Exposure? spill->exposure_check exposure_yes Initiate Personnel Exposure Protocol (Sec 2): Decontaminate, Seek Medical Attention exposure_check->exposure_yes Yes spill_size Spill Size? exposure_check->spill_size No notify_ehs Notify EHS of Incident exposure_yes->notify_ehs spill_large Evacuate Area Alert Others Call EHS Immediately spill_size->spill_large Large / Airborne spill_small Restrict Area Don PPE spill_size->spill_small Small / Contained spill_large->notify_ehs contain Contain Spill (Cover powder, use absorbents) spill_small->contain cleanup Collect Waste (Use wet methods, avoid dust) contain->cleanup package_waste Package all materials in sealed Hazardous Waste container cleanup->package_waste decontaminate_area Decontaminate surfaces and equipment package_waste->decontaminate_area decontaminate_area->notify_ehs

Caption: Logical workflow for responding to a chemical spill.

Section 5: Regulatory Framework

In the United States, the disposal of this compound is governed by the EPA under the Resource Conservation and Recovery Act (RCRA), specifically under Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[19] Your institution's EHS department implements these federal and any additional state regulations, which may be more stringent.[7][16] Adherence to the procedures outlined in this guide is essential for maintaining regulatory compliance and ensuring a safe working environment.

References

  • Hazardous waste - Wikipedia . Wikipedia.

  • Waste, Chemical, and Cleanup Enforcement . U.S. Environmental Protection Agency.

  • Hazardous Waste . U.S. Environmental Protection Agency.

  • 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY DATA SHEET SDS/MSDS . Central Drug House (P) Ltd.

  • SAFETY DATA SHEET: 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline . TCI Chemicals.

  • Hazardous Waste Program . Pennsylvania Department of Environmental Protection.

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency.

  • SAFETY DATA SHEET: 4-(2-Methyl-1H-imidazol-1-yl)aniline . Fisher Scientific.

  • Substance Information for 4-(2-methyl-1H-imidazol-1-yl)aniline . European Chemicals Agency (ECHA).

  • SAFETY DATA SHEET: 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline . Ossila.

  • Material Safety Data Sheet: 3-Fluoro-4-methylaniline . Capot Chemical.

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Chemical Health & Safety.

  • SAFETY DATA SHEET: 3-Chloro-4-(3-fluorobenzyloxy)aniline . TCI Chemicals.

  • This compound Information . ChemicalBook.

  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline . PubChem, National Center for Biotechnology Information.

  • OSHA Technical Manual (OTM) - Section III: Chapter 1 . Occupational Safety and Health Administration.

  • 3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline . PubChem, National Center for Biotechnology Information.

  • Substance Information for flubenzimine (ISO) . European Chemicals Agency (ECHA).

  • 3-fluoro-4-(1H-imidazol-1-yl)aniline Information . ChemicalBook.

  • Chemical Label: 3-fluoro-4-(1H-imidazol-1-yl)aniline .

  • SAFETY DATA SHEET: Aniline . Sigma-Aldrich.

  • SAFETY DATA SHEET: 3-Fluoroaniline . Fisher Scientific.

  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline . Sigma-Aldrich.

  • 3-fluoro-4-(1H-imidazol-1-yl)aniline . Santa Cruz Biotechnology.

  • Safety Data Sheet: Aniline . Fisher Scientific.

  • Worker Exposures to Volatile Amines . Occupational Safety and Health Administration.

  • 3-Fluoro-4-(2-methylpyridin-3-yl)aniline . PubChem, National Center for Biotechnology Information.

  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline . Ossila.

  • SAFETY DATA SHEET: 2-(1H-Imidazol-1-yl)aniline . Fisher Scientific.

  • Method for the determination of aromatic amines in workplace air using gas chromatography . Publisso.

  • Federal Register / Vol. 70, No. 36 / Rules and Regulations . GovInfo.

  • 3-fluoro-4-(1H-imidazol-1-yl)aniline . ChemicalBook.

  • Safety Data Sheet: 3-Chloro-4-fluoroaniline . Carl ROTH.

  • Safety Data Sheet: Aniline . Carl ROTH.

  • Prioritised substance group: Anilines . HBM4EU.

  • Aniline - Hazardous Substance Fact Sheet . New Jersey Department of Health.

  • Hazardous Waste Listings . U.S. Environmental Protection Agency.

  • Guidance For Hazard Determination . Occupational Safety and Health Administration.

  • CLP Annex VI – harmonised classifications . European Chemicals Agency (ECHA).

Sources

Personal protective equipment for handling 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the safe handling of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline for researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following recommendations are based on the known hazards of structurally similar compounds, including aniline and its derivatives, fluorinated aromatic compounds, and imidazole-containing molecules.[1][2][3][4] It is imperative to treat this compound as a hazardous substance and to conduct a thorough risk assessment before beginning any work.

Hazard Identification and Risk Assessment

Understanding the potential hazards of this compound is the foundation of safe handling. Based on its structural components—a fluorinated aniline core and a methyl-imidazole substituent—the compound is anticipated to present multiple health risks.

Structural Components and Associated Hazards:

  • Aniline Moiety: Aromatic amines are a class of compounds known for their systemic toxicity.[5][6] Aniline and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[7] They are also often suspected carcinogens and mutagens, and can cause damage to organs through prolonged or repeated exposure.[1][7]

  • Fluorinated Aromatic Ring: The introduction of fluorine can significantly alter a molecule's reactivity and biological properties.[8] Some fluorinated organic compounds are known for their persistence in the environment and potential for metabolic toxicity.[8][9][10][11][12]

  • Imidazole Group: While imidazole itself has recognized hazards, including potential reproductive toxicity, the overall hazard profile will be dominated by the aniline component.

Anticipated Hazard Profile:

Hazard ClassAnticipated RiskRationale and Sources
Acute Toxicity Harmful or toxic if swallowed, in contact with skin, or inhaled.Based on data for aniline, 3-fluoroaniline, and other complex aniline derivatives.[2][3][4][7][13]
Skin Corrosion/Irritation Causes skin irritation.A common hazard for aniline-based compounds.[3][4][13]
Serious Eye Damage Causes serious eye damage or irritation.A common hazard for aniline-based compounds.[1][3][4][13]
Mutagenicity Suspected of causing genetic defects.A known risk associated with the aromatic amine class.[1][7]
Carcinogenicity Suspected of causing cancer.A known risk associated with the aromatic amine class.[1][5][7]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.A known risk associated with the aromatic amine class.[1][7]
Aquatic Toxicity Toxic to aquatic life.A common hazard for aniline derivatives.[1][2][7]

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher. They are the most effective way to control exposure.

  • Chemical Fume Hood: All work involving the handling of this compound, including weighing, dissolving, and transferring, must be performed in a properly functioning chemical fume hood.[7] This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure that the laboratory has adequate general ventilation to control background levels of any potential contaminants.[14]

  • Emergency Equipment: A safety shower and eyewash station must be easily accessible in the immediate work area.[7] Verify their functionality before starting any procedure.

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE strategy is crucial to prevent skin, eye, and respiratory exposure.[1][15]

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile gloves are a common choice for short-term use with anilines.[7] For extended operations or direct immersion, consider more robust materials like Viton or Silver Shield®.[16] Always inspect gloves for signs of degradation before use and practice proper removal techniques. Double gloving is recommended.[1]
Eye Protection Safety goggles and face shieldTightly fitting chemical splash goggles are the minimum requirement.[7][8] When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[8]
Body Protection Laboratory coat and chemical-resistant apronA fully buttoned, flame-retardant lab coat should be worn at all times.[1] For procedures with a higher risk of splashing, a chemical-resistant apron is also required.[1]
Respiratory Protection Respirator (if required)A respirator should not be necessary if all work is conducted within a certified chemical fume hood. If a risk assessment determines a potential for exposure outside of a fume hood, a NIOSH-approved respirator with the appropriate cartridges must be used in accordance with a written respiratory protection program.[14][16]

Safe Handling and Operational Plan

A systematic approach to handling this compound will ensure a safe laboratory environment.

Preparation:

  • Risk Assessment: Conduct and document a thorough risk assessment for the specific experiment.

  • Designated Area: Clearly define a designated area within the fume hood for handling the compound.

  • Spill Kit: Ensure a chemical spill kit appropriate for organic amines is readily available.[1]

Handling Protocol:

  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Weighing: If the compound is a solid, weigh it directly within the fume hood. Use a container that can be securely sealed for transport.

  • Dispensing: Use a syringe or pipette for liquid transfers to minimize the risk of spills.[1] For solids, use a spatula and handle with care to avoid generating dust.

  • Heating: Avoid using an open flame.[1] Use a controlled heating source such as a heating mantle, water bath, or oil bath.

  • Post-Handling: After handling, thoroughly decontaminate the work area. Wash hands and any exposed skin immediately and thoroughly, even if no contact is suspected.[16]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase prep1 Conduct Risk Assessment prep2 Verify Fume Hood & Emergency Equipment prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Don Full PPE prep3->handle1 handle2 Weigh & Dispense Compound handle1->handle2 handle3 Perform Experiment handle2->handle3 post1 Decontaminate Work Area & Equipment handle3->post1 post2 Segregate & Label Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for the safe handling of this compound.

Storage and Disposal Plan

Storage:

  • Store this compound in a tightly sealed, properly labeled container.[1][17]

  • The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][7]

  • Protect from light.[7]

  • Store in a locked cabinet or an area with restricted access.

Disposal:

Disposing of amine waste safely and responsibly is essential to minimize environmental impact.[17]

  • Waste Segregation: Keep amine waste separate from other chemical wastes to prevent hazardous reactions.[17]

  • Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and paper towels, must be collected in a separate, clearly labeled hazardous waste bag or container.[1]

  • Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company.[17][18] Do not pour amine waste down the drain.[17][18]

G elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (Fume Hood, Ventilation) substitution->engineering admin Administrative Controls (SOPs, Training) engineering->admin ppe PPE (Gloves, Goggles, Lab Coat) (Least Effective) admin->ppe

Caption: Hierarchy of controls for managing chemical exposure.

References

  • Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. Benchchem.
  • Aniline. (n.d.). Standard Operating Procedure.
  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • What are the health and safety guidelines for Aniline in workplaces? - Knowledge. (2025).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.
  • Safety and handling of fluorinated organic compounds. Benchchem.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. (2023).
  • Amine Disposal For Businesses. Collect and Recycle.
  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline - SAFETY DATA SHEET. (2023).
  • Fluorinated chemicals need stricter control. PMC - NIH.
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc. (2024).
  • Personal Protective Equipment (PPE). CHEMM.
  • 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • material safety data sheet. Capot Chemical. (2013).
  • Perfluorinated alkyl substances: emerging insights into health risks. PMC - NIH.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich. (2024).
  • Fluorochemicals: Persistent, Dangerous, Avoidable. (2021).
  • PFAS - Wikipedia.
  • Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. (2020).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.